molecular formula C9H8ClN3O2 B1394188 Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate CAS No. 1105187-40-3

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B1394188
CAS No.: 1105187-40-3
M. Wt: 225.63 g/mol
InChI Key: WMQUXPLJSXZVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a chemical building block of interest in medicinal chemistry. It belongs to a class of nitrogen-containing fused heterocyclic compounds, the imidazopyrimidines, which are recognized as privileged scaffolds in drug discovery . Researchers utilize this core structure to develop new chemosynthetic strategies and explore its potential in pharmaceutical development . While specific biological data for this exact compound is limited in public literature, its structural features make it a valuable intermediate for the synthesis of more complex molecules aimed at probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-11-7(10)3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQUXPLJSXZVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676691
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-40-3
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105187-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. The imidazo[1,2-c]pyrimidine scaffold is a significant pharmacophore, appearing in molecules investigated for a range of therapeutic applications, including anti-inflammatory agents and kinase inhibitors.[1][2][3] This document details a logical and efficient two-precursor convergence strategy, beginning with the synthesis of the requisite building blocks: 2-amino-4-chloropyrimidine and ethyl bromopyruvate. We will elucidate the causality behind experimental choices, provide step-by-step protocols for each critical stage, and present a mechanistic exploration of the core cyclization reaction. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important heterocyclic entity.

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold

Nitrogen-fused bicyclic heterocycles are cornerstones of modern medicinal chemistry. Among these, the imidazo[1,2-c]pyrimidine core is of particular interest due to its versatile pharmacological profile.[4] Its structure, which can be considered a bioisostere of purine, allows it to interact with a wide array of biological targets. Derivatives have shown promise as anti-inflammatory agents, antivirals, and potent inhibitors of protein kinases such as Spleen Tyrosine Kinase (Syk), which is crucial for cellular signaling in allergic and autoimmune diseases.[2][3][4]

The synthesis of this scaffold is typically achieved through the condensation of a substituted 2-aminopyrimidine with an α-halocarbonyl compound, a variation of the classic Tschitschibabin reaction.[5][6] This guide focuses on a specific and highly functionalized target, this compound, outlining a reproducible and scalable synthetic route.

Overall Synthetic Scheme

The synthesis is approached via a convergent strategy, where two key precursors are synthesized independently and then combined in a final cyclization step to yield the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis Isocytosine Isocytosine SM1 2-Amino-4-chloropyrimidine Isocytosine->SM1  Reflux POCl3 POCl3 POCl3->SM1 FinalProduct This compound SM1->FinalProduct  Condensation/ Cyclization EthylPyruvate Ethyl Pyruvate SM2 Ethyl Bromopyruvate EthylPyruvate->SM2  Reflux Bromine Bromine Bromine->SM2 SM2->FinalProduct

Figure 1: Overall convergent synthetic pathway.

Part 1: Synthesis of Key Precursors

The success of the final cyclization is contingent upon the efficient and high-purity preparation of its constituent parts.

Synthesis of 2-Amino-4-chloropyrimidine (SM1)

This precursor provides the pyrimidine portion of the final scaffold. A common and effective method involves the chlorination of isocytosine (2-amino-4-hydroxypyrimidine) using phosphorus oxychloride (POCl₃).[7]

Scientific Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the more stable tautomeric form of isocytosine (the pyrimidin-4-one), converting it into a good leaving group, which is subsequently displaced by a chloride ion to yield the desired product.

Experimental Protocol:

  • Reagent Charging: In a reaction vessel equipped for reflux and gas scrubbing (to neutralize HCl byproduct), cautiously add phosphorus oxychloride.

  • Addition of Isocytosine: While stirring, add isocytosine portion-wise to the phosphorus oxychloride. The reaction is typically exothermic.

  • Heating and Reflux: Heat the mixture to 80°C for one hour, then increase the temperature to 120°C and maintain reflux for approximately 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[7]

  • Work-up and Quenching: After cooling, carefully pour the reaction mixture onto crushed ice. This step must be performed slowly in a well-ventilated fume hood due to the vigorous reaction of residual POCl₃ with water.

  • Extraction: Neutralize the acidic aqueous solution and extract the product using a suitable organic solvent, such as dichloromethane.[7]

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid can be purified by recrystallization from a solvent mixture like dichloromethane/petroleum ether to yield pure 2-amino-4-chloropyrimidine as a white solid.[7]

ParameterValue/ReagentSource
Starting MaterialIsocytosine[7]
ReagentPhosphorus Oxychloride (POCl₃)[7]
Temperature80°C, then 120°C (Reflux)[7]
PurificationRecrystallization[7]
Synthesis of Ethyl Bromopyruvate (SM2)

This α-haloester serves as the electrophilic component, providing the atoms necessary to construct the imidazole ring. It is prepared by the α-bromination of ethyl pyruvate.[8][9]

Scientific Rationale: The reaction proceeds via an enol or enolate intermediate of ethyl pyruvate, which then attacks molecular bromine in a classic α-halogenation of a ketone. The temperature must be controlled to prevent side reactions and excessive formation of dibrominated products.

Experimental Protocol:

  • Reagent Charging: In a three-necked flask equipped with a dropping funnel and reflux condenser, combine ethyl pyruvate and a dry solvent like diethyl ether.[8][9]

  • Bromine Addition: Stir the mixture at room temperature and add bromine dropwise. It is critical to maintain the reaction temperature between 20-34°C to ensure selectivity.[8]

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours to drive the reaction to completion.[9]

  • Work-up and Washing: Cool the mixture. Wash the organic phase sequentially with a saturated sodium chloride solution and a saturated sodium carbonate solution until the washings are neutral. This removes unreacted bromine and acidic byproducts.[8][9]

  • Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent. The crude product is often purified by vacuum distillation to yield pure ethyl bromopyruvate as a colorless to yellow oily liquid.[8]

ParameterValue/ReagentSource
Starting MaterialEthyl Pyruvate[8][9]
ReagentBromine (Br₂)[8][9]
SolventDry Diethyl Ether[9]
Temperature20-34°C (addition), then Reflux[8]
PurificationVacuum Distillation[8]

Part 2: Core Cyclization and Product Formation

This final stage involves the construction of the fused imidazo[1,2-c]pyrimidine ring system.

The reaction proceeds via a sequential N-alkylation and intramolecular condensation/dehydration cascade.

Scientific Rationale & Mechanism: The reaction between a 2-amino-pyrimidine and an α-haloketone is a well-established method for forming the imidazo[1,2-a] or [1,2-c] pyrimidine ring system.[5][10] The reaction mechanism involves two key steps:

  • Initial N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-amino-4-chloropyrimidine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms a pyridinium-like intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl of the newly attached side chain. This is followed by dehydration to form the aromatic five-membered imidazole ring.

G cluster_mech Proposed Reaction Mechanism start Key Reaction Intermediates A 1. Nucleophilic Attack B 2. Intermediate Formation A->B N-alkylation C 3. Intramolecular Cyclization B->C Condensation D 4. Dehydration & Aromatization C->D Elimination of H2O Final Final Product D->Final

Sources

An In-depth Technical Guide to Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-c]pyrimidine Scaffold

The landscape of modern medicinal chemistry is rich with heterocyclic compounds that form the backbone of numerous therapeutic agents. Among these, nitrogen-fused heterocycles, such as the imidazo[1,2-c]pyrimidine core, have garnered significant attention for their versatile pharmacological activities.[1] This scaffold is a bioisostere of purines, allowing it to interact with a wide range of biological targets.[2] Derivatives of the isomeric imidazo[1,2-a]pyrimidine system, for instance, have shown promise as antimicrobial, analgesic, and anti-inflammatory agents.[3][4] The unique electronic and steric properties of the imidazo[1,2-c]pyrimidine nucleus make it a privileged scaffold in drug discovery, with derivatives being investigated for their potential as kinase inhibitors and for other therapeutic applications.[5]

This technical guide provides a detailed exploration of the chemical properties of a specific derivative, Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS No: 1105187-40-3). While this particular molecule is not extensively characterized in peer-reviewed literature, this guide will synthesize available information on related compounds and fundamental chemical principles to provide a comprehensive overview of its synthesis, structure, and reactivity. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[1,2-c]pyrimidine framework.

Physicochemical Properties

PropertyValueSource
CAS Number 1105187-40-3[5][6]
Molecular Formula C9H8ClN3O2[5]
Molecular Weight 225.63 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred

Proposed Synthesis Pathway

While a specific, detailed synthesis for this compound is not explicitly detailed in published literature, a plausible synthetic route can be proposed based on established methodologies for the construction of the imidazo[1,2-c]pyrimidine ring system. The most common approach involves the condensation of a substituted aminopyrimidine with an α-halocarbonyl compound.

A likely precursor for this synthesis is a 4-amino-6-chloropyrimidine derivative, which can be cyclized with an ethyl 2-chloro-3-oxopropanoate. The following is a proposed, step-by-step experimental protocol.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Pyrimidine Precursor (Not detailed)

The synthesis would begin with a suitably substituted 4-amino-6-chloropyrimidine. The specific synthesis of this starting material would depend on the availability of commercial precursors.

Step 2: Cyclization to form the Imidazo[1,2-c]pyrimidine Core

  • To a solution of the 4-amino-6-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxopropanoate (1.1 eq).

  • Add a non-nucleophilic base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired this compound.

Synthesis of this compound 4-amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine product This compound 4-amino-6-chloropyrimidine->product Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat ethyl_2_chloro_3_oxopropanoate Ethyl 2-chloro-3-oxopropanoate ethyl_2_chloro_3_oxopropanoate->product

Caption: Proposed synthesis of the title compound.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives, a predicted set of spectral data can be formulated.[1] This predictive analysis is a crucial tool for the initial identification and characterization of the compound in a research setting.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic core and the protons of the ethyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.0d1HH5The proton at position 5 is expected to be deshielded due to the adjacent nitrogen atom.
~7.5-8.0d1HH8The proton at position 8 is adjacent to the chlorine atom and a nitrogen atom.
~7.0-7.5s1HH3The proton on the imidazole ring.
~4.4q2H-OCH₂CH₃Methylene protons of the ethyl ester.
~1.4t3H-OCH₂CH₃Methyl protons of the ethyl ester.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=OCarbonyl carbon of the ester.
~145-155C7Carbon bearing the chlorine atom.
~140-150C5, C8aAromatic carbons in the pyrimidine ring.
~110-120C2, C3Carbons of the imidazole ring.
~60-65-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-15-OCH₂CH₃Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1720-1740C=O stretch (ester)
~1600-1450C=C and C=N stretching (aromatic rings)
~800-700C-Cl stretch
Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
225/227[M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom)
197/199[M - C₂H₄]⁺ (Loss of ethylene from the ethyl ester)
180/182[M - OCH₂CH₃]⁺ (Loss of the ethoxy group)
152/154[M - COOCH₂CH₃]⁺ (Loss of the entire ester group)

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the chloro substituent, the ethyl ester, and the heterocyclic core itself.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is expected to be susceptible to nucleophilic aromatic substitution (SNAAr). This is a common reaction for chloro-substituted pyrimidines and related heterocycles. The electron-withdrawing nature of the fused imidazole ring and the pyrimidine nitrogen atoms activates the C7 position towards attack by nucleophiles such as amines, alkoxides, and thiols. This reactivity provides a key avenue for the diversification of the scaffold and the introduction of various functional groups to modulate biological activity.

  • Ester Hydrolysis: The ethyl ester at the 2-position can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative can then be used in amide coupling reactions to further elaborate the structure.

  • Reactions at the Heterocyclic Core: The imidazo[1,2-c]pyrimidine ring system can also undergo other transformations, such as electrophilic substitution, although the presence of the deactivating chloro and ester groups would likely make such reactions challenging.

Reactivity of this compound start This compound nucleophilic_substitution Nucleophilic Aromatic Substitution Product start->nucleophilic_substitution Nu- (e.g., RNH2, RO-, RS-) ester_hydrolysis 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic Acid start->ester_hydrolysis H3O+ or OH-

Caption: Key potential reactions of the title compound.

Potential Applications in Drug Discovery

Given the broad spectrum of biological activities reported for the imidazo[1,2-c]pyrimidine and related imidazo-fused heterocyclic scaffolds, this compound represents a valuable starting point for the development of new therapeutic agents.[1][5] The strategic positioning of the chloro and ester functional groups allows for systematic structural modifications to explore structure-activity relationships (SAR).

Potential areas of therapeutic interest for derivatives of this compound include:

  • Kinase Inhibitors: The imidazo[1,2-c]pyrimidine scaffold has been explored for its ability to inhibit various protein kinases, which are critical targets in oncology and inflammatory diseases.[5]

  • Antimicrobial Agents: The structural similarity to purines suggests that these compounds could interfere with nucleic acid biosynthesis or other essential metabolic pathways in microorganisms.[3]

  • Central Nervous System (CNS) Agents: Certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their anxiolytic and anticonvulsant properties, suggesting potential applications for related scaffolds in CNS disorders.[4]

The 7-chloro position, in particular, serves as a handle for introducing a variety of substituents that can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The ethyl ester at the 2-position provides another point for modification, allowing for the introduction of groups that can modulate solubility and cell permeability.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound with significant potential as a building block in drug discovery. While detailed experimental data for this specific molecule is sparse in the current literature, this technical guide has provided a comprehensive overview of its likely chemical properties based on the well-established chemistry of the imidazo[1,2-c]pyrimidine scaffold. The proposed synthesis, predicted spectral data, and analysis of its reactivity profile offer a solid foundation for researchers to begin working with this compound. The versatility of its functional groups opens up a multitude of possibilities for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further experimental investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted and is anticipated to yield novel therapeutic candidates.

References

  • 1][5][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry

Sources

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Abstract

The imidazo[1,2-c]pyrimidine scaffold represents a compelling yet underexplored heterocyclic system in medicinal chemistry. As a bioisostere of purine, this nitrogen-rich core offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it a prime candidate for kinase-directed drug discovery. This guide focuses on a specific, functionalized derivative, this compound. We will dissect its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its significant potential as a modulator of key cellular signaling pathways. Particular emphasis is placed on the role of the imidazo[1,2-c]pyrimidine core in the inhibition of Syk family kinases, a critical target in immunology and oncology. This document serves as a technical primer, providing both foundational knowledge and actionable experimental protocols to empower researchers in their exploration of this promising chemical entity.

Core Compound Identification and Physicochemical Properties

This compound is a distinct isomer within the imidazopyrimidine family. The "[1,2-c]" fusion pattern, compared to the more commonly studied "[1,2-a]" system, results in a different electronic distribution and three-dimensional shape, which can profoundly influence its interaction with biological targets.

PropertyValueSource
CAS Number 1105187-40-31[1]
Molecular Formula C₉H₈ClN₃O₂2[2]
Molecular Weight 225.63 g/mol 2[2]
Canonical SMILES CCOC(=O)C1=NC2=C(N1)N=C(C=C2)ClInferred from structure
Isomeric System Imidazo[1,2-c]pyrimidineN/A

Synthesis Pathway and Mechanistic Rationale

The synthesis of the imidazo[1,2-c]pyrimidine core is less documented than its [1,2-a] counterpart. However, a logical and efficient pathway can be constructed based on the fundamental reactivity of substituted aminopyrimidines. The proposed route involves a classical condensation-cyclization reaction.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization & Aromatization cluster_2 Step 3: Selective Dechlorination (Hypothetical) A 4,6-dichloropyrimidin-2-amine C Intermediate A (Alkylated Amine) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Ethyl bromopyruvate B->C D Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate C->D Heat (Reflux) Dehydration E This compound (Target Molecule) D->E Reducing Agent (e.g., H₂, Pd/C) Controlled Conditions

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol and Causality

Step 1: Synthesis of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

  • Reagents & Setup: To a solution of 4,6-dichloropyrimidin-2-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: DMF is an excellent polar aprotic solvent for this type of SₙAr reaction, effectively solvating the potassium cation. K₂CO₃ is a non-nucleophilic base, chosen to deprotonate the exocyclic amine without competing in the substitution reaction.

  • Addition of Alkylating Agent: Add ethyl bromopyruvate (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Rationale: Ethyl bromopyruvate provides the three-carbon unit required to form the imidazole ring. The α-bromo ketone is highly electrophilic and susceptible to nucleophilic attack by the deprotonated aminopyrimidine. A slight excess ensures complete consumption of the starting amine.

  • Reaction & Workup: Heat the reaction mixture to 80-100 °C and monitor by TLC. Upon completion, cool the mixture, pour it into ice water to precipitate the product, and filter.

    • Rationale: Heating provides the activation energy for the subsequent intramolecular cyclization (annulation) and dehydration, leading directly to the fused bicyclic system. The aqueous workup removes the inorganic salts and residual DMF.

Step 2: Selective Dechlorination (Hypothetical Refinement)

Achieving the mono-chloro derivative from the di-chloro intermediate is a significant challenge requiring precise control.

  • Catalytic Hydrogenation: Dissolve the di-chloro intermediate in a suitable solvent like ethanol. Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (H₂ gas).

    • Rationale: Catalytic hydrogenation is a standard method for dehalogenation. The reactivity of the two chlorine atoms may differ based on the electronic environment of the pyrimidine ring, potentially allowing for selective removal of the chlorine at the 5-position under carefully controlled conditions (low pressure, specific temperature). This step requires empirical optimization.

Primary Application: Inhibition of Syk Family Kinases

The most compelling therapeutic rationale for developing imidazo[1,2-c]pyrimidine derivatives stems from their potent activity as inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase of 70 kDa (ZAP-70).[3] These non-receptor tyrosine kinases are central players in the signal transduction pathways of immune cells.

Mechanism of Action: Targeting the B-Cell Receptor Pathway

Syk is a master regulator in B-lymphocytes. Upon binding of an antigen to the B-cell receptor (BCR), Syk is recruited and activated, initiating a phosphorylation cascade that leads to B-cell proliferation, differentiation, and antibody production. Dysregulation of this pathway is implicated in autoimmune diseases (e.g., rheumatoid arthritis, lupus) and B-cell malignancies.

Syk_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Syk Syk Kinase BCR->Syk Recruits & Activates Downstream Downstream Signaling (e.g., PLCγ2, BTK, ERK) Syk->Downstream Phosphorylates Response Cellular Response (Proliferation, Antibody Production) Downstream->Response Inhibitor Ethyl 7-chloroimidazo [1,2-c]pyrimidine-2-carboxylate Inhibitor->Syk Inhibits ATP Binding

Caption: Inhibition of the Syk signaling cascade in B-cells.

By competitively binding to the ATP pocket of the Syk kinase domain, this compound can block its catalytic activity, thereby halting the entire downstream signaling cascade. This provides a powerful mechanism to suppress aberrant B-cell activation.

Quantitative Inhibitory Activity

Structure-activity relationship studies on imidazo[1,2-c]pyrimidine derivatives have demonstrated potent inhibition of Syk family kinases.[3]

Compound (Example from series)Syk IC₅₀ (nM)ZAP-70 IC₅₀ (nM)
Derivative 9f 4.83.5

Note: Data is for a representative compound from the cited study to demonstrate the potency of the scaffold. IC₅₀ for the exact title compound is not publicly available and would require experimental determination.

Broader Therapeutic Potential

While kinase inhibition is a primary focus, the imidazopyrimidine scaffold has demonstrated a wide range of biological activities, suggesting that this compound could be a valuable tool or starting point in other therapeutic areas.[4][5]

  • Antimicrobial Activity: The structural similarity to purines allows these compounds to potentially interfere with nucleic acid synthesis or other metabolic pathways in bacteria and fungi.[5][6] The presence of a chlorine atom can enhance lipophilicity and cell membrane penetration, a feature often correlated with increased antimicrobial potency.[5]

  • Antiviral Research: Imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of viral entry, for example, by targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[4]

  • Oncology: Beyond B-cell malignancies, targeting kinases like Syk, which can be expressed in other tumor types, or other novel kinase targets, remains a viable application for this scaffold.

Key Experimental Protocol: In Vitro Syk Kinase Inhibition Assay

This protocol describes a representative, high-throughput method to determine the IC₅₀ value of a test compound against recombinant human Syk kinase.

Objective: To quantify the concentration-dependent inhibition of Syk kinase activity by this compound.

Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate peptide using ATP. ADP levels are detected via a coupled enzymatic reaction that produces a luminescent signal.

Materials:

  • Recombinant Human Syk Kinase

  • Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Test Compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps. b. Dilute these DMSO stocks into the kinase assay buffer to create the final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup: a. Add 5 µL of the diluted test compound to the appropriate wells of a 384-well plate. b. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase Reaction: a. Prepare a 2X enzyme/substrate mixture in kinase assay buffer containing Syk kinase and the substrate peptide. b. Prepare a 2X ATP solution in kinase assay buffer. c. Add 5 µL of the 2X enzyme/substrate mixture to each well. d. Add 5 µL of the 2X ATP solution to initiate the reaction. The final volume is 15 µL. e. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (Following ADP-Glo™ Protocol): a. Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition & Analysis: a. Read the luminescence signal on a plate-reading luminometer. b. Subtract the background ("no enzyme") signal from all other readings. c. Normalize the data by setting the "no inhibitor" control as 100% activity. d. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is more than just a catalog chemical; it is a key starting point for exploring a promising, yet under-investigated, area of chemical space. Its core scaffold has demonstrated potent inhibitory effects against Syk family kinases, making it highly relevant for immunology and oncology drug discovery.[3] Future research should focus on experimentally validating the proposed synthetic route, confirming its kinase inhibitory profile, and exploring its activity in cell-based models of autoimmune disease and B-cell cancers. Furthermore, systematic screening against a panel of kinases and microbial strains could uncover novel activities, broadening the therapeutic potential of this versatile heterocyclic system.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9579-9591. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8015-8032. Available from: [Link]

  • Guefifa, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5089. Available from: [Link]

  • Revankar, G. R., et al. (1984). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 27(10), 1389-1395. Available from: [Link]

Sources

The Multifaceted Mechanisms of Action of Imidazo[1,2-c]pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This versatility has spurred extensive research, revealing potent anticancer, anti-inflammatory, and antimicrobial properties among its derivatives. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of imidazo[1,2-c]pyrimidine derivatives, offering researchers and drug development professionals a comprehensive understanding of their modes of action. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these intricate interactions.

I. Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Imidazo[1,2-c]pyrimidine derivatives exhibit their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Disrupting Aberrant Cell Signaling

A significant number of imidazo[1,2-c]pyrimidine derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] These compounds have shown inhibitory activity in the micro- to submicromolar range against the CDK2/cyclin E complex.[1][2] The binding mode of these inhibitors has been elucidated through co-crystal structures, revealing that they occupy the ATP-binding pocket of CDK2 and form crucial hydrogen bonding interactions with hinge region residues, such as Leu83.[1] This inhibition of CDK2 activity leads to cell cycle arrest, thereby preventing the proliferation of cancer cells.

Data Presentation: CDK2 Inhibition by Imidazo[1,2-c]pyrimidine Derivatives

CompoundTargetIC50 (µM)Cell LineReference
3b CDK2/cyclin ESubmicromolarLeukemia cells[1]
15 CDK2/cyclin A20.061HCT-116[3]

Mandatory Visualization: CDK2 Inhibition Signaling Pathway

CDK2_Inhibition Imidazo[1,2-c]pyrimidine_derivative Imidazo[1,2-c]pyrimidine Derivative CDK2_Cyclin_E CDK2/Cyclin E Complex Imidazo[1,2-c]pyrimidine_derivative->CDK2_Cyclin_E Inhibits Apoptosis Apoptosis Imidazo[1,2-c]pyrimidine_derivative->Apoptosis Induces Substrate_Phosphorylation Substrate Phosphorylation CDK2_Cyclin_E->Substrate_Phosphorylation Promotes Cell_Cycle_Progression G1/S Phase Progression Substrate_Phosphorylation->Cell_Cycle_Progression Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation

Caption: Inhibition of the CDK2/Cyclin E complex by imidazo[1,2-c]pyrimidine derivatives blocks substrate phosphorylation, leading to cell cycle arrest and induction of apoptosis.

Experimental Protocols: CDK2 Kinase Inhibition Assay

A common method to assess CDK2 inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the test compound (imidazo[1,2-c]pyrimidine derivative) at various concentrations.

  • Enzyme and Substrate Addition: Add the CDK2/Cyclin E enzyme and a suitable substrate (e.g., Histone H1).

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP.

  • Luminescence Measurement: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus indicative of kinase activity. The IC50 value is then calculated from the dose-response curve.[4][5]

Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of the Spleen Tyrosine Kinase (Syk) family, which includes Syk and Zeta-chain-associated protein kinase 70 (ZAP-70).[6] These non-receptor tyrosine kinases are crucial for signaling in immune cells, and their inhibition is a therapeutic strategy for various autoimmune diseases and B-cell malignancies.

Mandatory Visualization: Experimental Workflow for Syk Kinase Assay

Syk_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Imidazo[1,2-c]pyrimidine) Incubation Incubate at RT (e.g., 60 min) Compound->Incubation Syk Syk Enzyme Syk->Incubation Substrate Substrate/ATP Mix Substrate->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence

Caption: Workflow for a typical in vitro Syk kinase inhibition assay using a luminescence-based method to quantify kinase activity.

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been developed as pan-PI3K inhibitors, targeting multiple isoforms of PI3K.[7][8][9] Some derivatives have shown nanomolar potency against PI3Kα and have demonstrated efficacy in mouse xenograft models.[10] Inhibition of the PI3K pathway by these compounds leads to decreased phosphorylation of Akt and downstream effectors, ultimately inducing cell cycle arrest and apoptosis.[11][12]

Data Presentation: PI3Kα Inhibition by Imidazo[1,2-a]pyridine Derivatives

CompoundTargetIC50 (µM)Cell LineReference
35 PI3Kα0.15T47D, MCF-7[10]
14 (ETP-46321) PI3Kα, δPotent biochemical activity-[8]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization.[13][14][15] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[13] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[13] Some of these derivatives exhibit potent anti-proliferative activities in the nanomolar range against various cancer cell lines.[13]

Data Presentation: Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyrazine Derivatives

CompoundTargetIC50 (nM) (Cell Proliferation)Tubulin Polymerization IC50 (µM)Cell LineReference
TB-25 Tubulin23-HCT-116[13]
1A2 Tubulin4330-6110-MCF-7, MDA-MB-231, HCT-116, A549[16]

Experimental Protocols: In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a suitable buffer.

  • Compound Addition: Add the imidazo[1,2-a]pyrazine derivative at various concentrations to the wells of a microplate.

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization. The IC50 value can be calculated from the dose-response curve.

Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Western blot analysis has shown that imidazo[1,2-a]pyridine derivatives can modulate the expression of key apoptosis-related proteins.[11][17] This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11][18] This shift in balance promotes the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3, -7, -8, and -9, ultimately leading to the execution of apoptosis.[17]

Experimental Protocols: Western Blot Analysis for Apoptosis Markers

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the imidazo[1,2-c]pyrimidine derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands can be quantified to determine changes in protein expression.

II. Anti-inflammatory Mechanism of Action: Quelling the Flames of Inflammation

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.

Inhibition of the STAT3/NF-κB Signaling Pathway

A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by suppressing the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][18][19][20] This compound was found to dock into the NF-κB p50 subunit.[18] Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

Mandatory Visualization: STAT3/NF-κB Inhibition Pathway

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli STAT3_Activation STAT3 Activation Inflammatory_Stimuli->STAT3_Activation NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation iNOS_COX2 iNOS & COX-2 Expression STAT3_Activation->iNOS_COX2 NFkB_Activation->iNOS_COX2 Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->STAT3_Activation Inhibits Imidazo_Pyridine->NFkB_Activation Inhibits Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Imidazo[1,2-a]pyridine derivatives inhibit the activation of STAT3 and NF-κB, leading to reduced expression of iNOS and COX-2 and subsequent attenuation of the inflammatory response.

III. Antimicrobial and Antifungal Mechanisms of Action: Combating Infectious Agents

While the anticancer and anti-inflammatory mechanisms of imidazo[1,2-c]pyrimidine derivatives are well-documented, their antimicrobial and antifungal activities are also of significant interest.

Antibacterial Activity

Several imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria.[21][22][23] The exact mechanism of action is still under investigation for many of these compounds. However, some studies suggest that these derivatives may target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[24]

Antifungal Activity

The antifungal potential of imidazo[1,2-a]pyrimidine derivatives has been explored, with some compounds showing activity against pathogenic fungi like Candida albicans.[25][26][27] Molecular docking studies suggest that these compounds may act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[27][28] This mechanism is similar to that of azole antifungal drugs.

Conclusion: A Scaffold of Immense Therapeutic Potential

The imidazo[1,2-c]pyrimidine scaffold represents a highly versatile platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable ability to modulate a diverse range of biological targets, leading to potent anticancer, anti-inflammatory, and antimicrobial activities. The primary mechanisms of action involve the inhibition of key kinases, disruption of tubulin polymerization, induction of apoptosis, and modulation of inflammatory signaling pathways. As our understanding of the intricate molecular interactions of these compounds continues to grow, so too does the potential for designing next-generation imidazo[1,2-c]pyrimidine-based drugs with enhanced efficacy and selectivity for a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6036. [Link]

  • Amini, E., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806–2817. [Link]

  • Norman, P. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 946-951. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4933. [Link]

  • Wang, X., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127685. [Link]

  • Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Day, B. W., et al. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 14(9), 1284-1294. [Link]

  • Al-Tel, T. H. (2018). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • Amini, E., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]

  • Rao, N. S., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(6), 2408-2415. [Link]

  • Day, B. W., et al. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed. [Link]

  • Harmse, L., et al. (2021). Copper-imidazo[1,2-a]pyridines differentially modulate pro- and anti-apoptotic protein and gene expression in HL-60 and K562 leukaemic cells to cause apoptotic cell death. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1868(12), 119160. [Link]

  • Revankar, G. R., et al. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253-1255. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, cytotoxic properties and tubulin polymerization inhibitory activity of novel 2-pyrazoline derivatives. Archiv der Pharmazie, 345(9), 719-730. [Link]

  • De Monte, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1151. [Link]

  • Hernández-Vázquez, E., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Amini, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ResearchGate. [Link]

  • Amini, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]

  • Pasha, M. A., et al. (2025). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9292-9300. [Link]

  • Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-606. [Link]

  • Järvinen, T., et al. (2021). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Pastor, J., et al. (2012). Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(10), 3492-3496. [Link]

  • Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]

  • Wu, J., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 10, 843815. [Link]

  • Ciceri, F., et al. (2021). Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. Journal of Medicinal Chemistry, 64(15), 11516-11538. [Link]

  • Lele, A. C., et al. (2015). IC 50 value for different inhibitors of DHFR. ResearchGate. [Link]

  • Lee, H. J., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 270, 117047. [Link]

  • Kumar, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 748. [Link]

  • El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][28]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1916-1932. [Link]

  • Abuelizz, H. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. [Link]

  • Lee, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(2), 851. [Link]

Sources

Chapter 1: The Imidazopyrimidine Scaffold and the Role of Chloro-Substitution

Author: BenchChem Technical Support Team. Date: January 2026

WHITE PAPER

Biological Activity of Chloro-Substituted Imidazopyrimidines: A Technical Guide for Drug Discovery Professionals

Abstract: Imidazopyrimidine scaffolds are of immense importance in modern drug discovery, serving as a versatile framework for a wide range of pharmacologically active agents.[1] The strategic incorporation of chlorine substituents onto this privileged scaffold has emerged as a powerful approach to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the biological activities of chloro-substituted imidazopyrimidines, focusing on their mechanisms of action, key molecular targets, and the structure-activity relationships that govern their therapeutic potential. We will explore their applications in oncology and anti-inflammatory research, detail robust methodologies for their biological evaluation, and present case studies of promising candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule therapeutics.

The imidazopyrimidine core is a nitrogen-fused heterocyclic system, representing a bioisostere of naturally occurring purines like adenine and guanine.[1] This structural mimicry allows imidazopyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, which are crucial components in cellular signaling pathways.[1] The versatility of this scaffold allows for extensive structural modifications, making it an attractive starting point for medicinal chemistry campaigns.[1]

The introduction of a chlorine atom onto the imidazopyrimidine ring is a key strategy in drug design. Halogen atoms, particularly chlorine, can profoundly influence a molecule's biological profile through several mechanisms:

  • Modulation of Electronic Properties: Chlorine is an electron-withdrawing group, which can alter the pKa of nearby functionalities and influence the overall electron distribution of the molecule. This can impact binding affinities with target proteins.

  • Steric Influence: The size of the chlorine atom can dictate the preferred conformation of the molecule and influence how it fits into a protein's binding pocket.

  • Formation of Halogen Bonds: Chlorine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen on a protein target. This can significantly enhance binding affinity and selectivity.

  • Metabolic Stability: Chloro-substitution can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate by increasing its half-life.

The strategic placement of chlorine on the imidazopyrimidine scaffold has been shown to be critical for achieving potent and selective inhibition of various enzyme targets. For example, the insertion of a chlorine atom at specific positions has led to compounds with enhanced anticancer and anti-inflammatory activities.[2][3]

Chapter 2: Key Biological Targets and Therapeutic Applications

Chloro-substituted imidazopyrimidines have demonstrated a broad spectrum of biological activities, with prominent applications in oncology and the treatment of inflammatory diseases.[1][4]

Anticancer Activity

A significant body of research has focused on the development of chloro-substituted imidazopyrimidines as anticancer agents.[1][5] These compounds often exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.

2.1.1 Protein Kinase Inhibition

Protein kinases are a major class of targets for this scaffold.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

  • Cyclin-Dependent Kinases (CDKs): Substituted imidazo[1,2-c]pyrimidines have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[7] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.[7][8]

  • PIM Kinases: Certain chloro-substituted imidazopyrimidines have shown potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[9] Inhibition of PIM-1 can lead to apoptosis (programmed cell death) in cancer cells.[9]

  • Src-Family Kinases: Imidazoquinoxalines, a related scaffold, have been developed as potent inhibitors of the Src-family kinase p56(Lck), which plays a role in T-cell proliferation.[10]

  • Covalent Inhibition: A notable example is the discovery of 2,5-dichloropyrimidines as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[11] These compounds form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.[11]

G cluster_0 Chloro-Imidazopyrimidine cluster_1 Signaling Cascade Compound Chloro-Imidazopyrimidine Inhibitor Kinase Protein Kinase (e.g., CDK2, PIM-1) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Fig. 1: Mechanism of kinase inhibition by chloro-imidazopyrimidines.

2.1.2 Induction of Apoptosis

Many cytotoxic chloro-imidazopyrimidines induce apoptosis in cancer cells. For instance, some derivatives have been shown to trigger apoptosis in MCF-7 breast cancer cells, with one compound increasing total apoptosis by over 58-fold compared to control cells.[9] This apoptotic effect is often a downstream consequence of inhibiting key survival kinases.

Anti-inflammatory Activity

Imidazopyrimidine derivatives have also been investigated for their anti-inflammatory properties.[1][4] Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.

  • Inhibition of Inflammatory Cytokines: A series of imidazopyridine derivatives demonstrated excellent inhibition of inflammatory cytokine expression in LPS-stimulated macrophages.[4] Specifically, compounds were shown to inhibit the release of TNF-α and IL-6 in a dose-dependent manner.[4]

  • COX-2 Inhibition: Some imidazopyrazolopyridines have been designed as selective COX-2 inhibitors.[12] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Chapter 3: Methodologies for Assessing Biological Activity

A rigorous and systematic approach to evaluating the biological activity of novel compounds is paramount in drug discovery. This section outlines standard, self-validating protocols for the in vitro assessment of chloro-substituted imidazopyrimidines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[13][14] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]

Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

    • 96-well microtiter plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Positive control (e.g., Doxorubicin)

    • Vehicle control (e.g., 0.1% DMSO in media)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for vehicle control and positive control. Incubate for 48-72 hours.[13]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

G

Fig. 2: Standard workflow for an MTT cytotoxicity assay.

Chapter 4: Structure-Activity Relationship (SAR) Insights

The systematic modification of the chloro-imidazopyrimidine scaffold has yielded valuable insights into the structural requirements for potent biological activity.

  • Position of Chloro Group: The location of the chlorine substituent is often critical. For instance, in a series of thiazolo[4,5-d]pyrimidines, the insertion of a chlorine atom at position 7 led to a significant increase in anticancer activity compared to the 7-oxo derivatives.[2]

  • Influence of Other Substituents: The combination of a chloro group with other functionalities can lead to synergistic effects. In one study, imidazo[1,2-a]pyrimidine derivatives bearing both a chloro group and a phenyl group showed significant cytotoxic effects against breast cancer cell lines.[15] Preliminary SAR studies on anti-inflammatory pyrimidines indicated that electron-releasing groups, in addition to chloro-substituents, at position-2 of the pyrimidine skeleton enhanced activity.[3]

  • Halogen Identity: In some purine-based series, substitution with fluorine at the C2 position resulted in greater anticancer potency than chlorine, highlighting that the specific halogen can have a profound impact on activity.[5]

Table 1: Example SAR Data for Chloro-Substituted Imidazopyrimidines

Compound IDScaffoldKey SubstitutionsTarget Cell LineActivity (IC50 / GI50)Reference
3d Imidazo[1,2-a]pyrimidine6-Cl, 2-(aryl-amine)MDA-MB-23135.9 µM[15]
4d Imidazo[1,2-a]pyrimidine6-Cl, 2-(aryl-amine)MDA-MB-23135.1 µM[15]
14g Quinazoline-Chalcone2-Cl, 4-anilinoK-562 (Leukemia)0.622 µM[16]
3b Thiazolo[4,5-d]pyrimidine7-Cl, 3-phenylRenal Cancer (CAKI-1)Growth % -88.95[2]
5d Imidazo[1,2-a]pyridine2-(2,4-dichlorophenyl)DPP-4 (enzyme)0.13 µM[17]

Conclusion and Future Directions

Chloro-substituted imidazopyrimidines represent a highly validated and promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology and immunology. The chlorine atom is not merely a passive substituent but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties, influencing target binding, selectivity, and metabolic stability.

Future research in this area should focus on:

  • Target Selectivity: Designing new derivatives with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window. This can be achieved through structure-based design and a deeper understanding of the target protein's binding site.

  • Exploration of New Targets: While kinases are a major focus, the versatility of the scaffold suggests potential for inhibiting other target classes.

  • Covalent Inhibitors: The development of more selective and targeted covalent inhibitors using reactive chloro-heterocycles is a promising avenue for achieving durable target engagement.

  • Advanced In Vivo Models: Moving promising in vitro candidates into more sophisticated in vivo models, including patient-derived xenografts (PDX), will be crucial for clinical translation.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the chloro-substituted imidazopyrimidine scaffold will undoubtedly continue to be a source of novel drug candidates for the foreseeable future.

References

  • Gurdal, E. E., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. [Link]

  • Kaur, H., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]

  • Narayana, C., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Xiong, X., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. National Institutes of Health. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Structure of imidazopyrimidine containing-biologically active compounds. ResearchGate. [Link]

  • Maddilati, V., et al. (2017). Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents. PubMed. [Link]

  • Reddy, T. S., et al. (2018). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. MedChemComm (RSC Publishing). [Link]

  • Li, Y., et al. (2022). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. National Institutes of Health. [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Effect of chloro substituents on antifungal activity. ResearchGate. [Link]

  • Szychta, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]

  • Zhou, C., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]

  • Abignente, E., et al. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. [Link]

  • JOCPR. (n.d.). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. JOCPR. [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Chen, P., et al. (2002). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). PubMed. [Link]

  • Gulea, A., et al. (2022). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]

  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Gholam-Hossein, G., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Prosch, H., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • iMedPub. (n.d.). Imidazole and its biological activities: A review. iMedPub. [Link]

Sources

The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Imidazo[1,2-c]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-c]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-c]pyrimidine analogs, offering insights into their development as potent anti-inflammatory, anticancer, and kinase-inhibiting agents.

The Versatile Imidazo[1,2-c]pyrimidine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-c]pyrimidine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This unique arrangement imparts specific electronic and steric properties that are conducive to interactions with various enzymatic active sites. The core structure allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Anti-inflammatory Activity of Imidazo[1,2-c]pyrimidine Analogs

A number of imidazo[1,2-c]pyrimidine derivatives have been investigated for their anti-inflammatory properties. Early studies focused on acidic derivatives, which were evaluated in vivo for their ability to reduce carrageenan-induced paw edema and pleurisy in rats. These studies laid the groundwork for understanding the initial SAR of this class of compounds.

Key structural features influencing anti-inflammatory activity include the nature and position of substituents on the heterocyclic system. The presence of an acidic moiety was initially explored, and its impact on activity was compared with nonacidic counterparts. These investigations aimed to delineate the contributions of various substituents to the overall anti-inflammatory effect and to mitigate potential side effects such as gastric ulceration.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a predetermined time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Potential of Imidazo[1,2-c]pyrimidine Derivatives

The imidazo[1,2-c]pyrimidine scaffold has proven to be a valuable template for the development of anticancer agents. Derivatives have shown cytotoxic activities against a range of cancer cell lines, with some exhibiting selectivity towards specific cancer types.

One study detailed the design and synthesis of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. These compounds were evaluated for their cytotoxic effects and showed selectivity in inhibiting the proliferation of blood tumor cells (K562 and U937) and solid tumor cells (HCT116 and HT-29).

Key SAR Findings for Anticancer Activity:

  • Compound 9b from the 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine series demonstrated the highest antiproliferative activity against K562 (IC50 = 5.597 µM) and U937 (IC50 = 3.512 µM) cells.

  • Mechanistic studies revealed that compound 9b induced apoptosis and caused cell cycle arrest at the S phase in K562 cells.

  • Western blot analysis indicated that compound 9b upregulated the pro-apoptotic protein Bax, downregulated the anti-apoptotic protein Bcl-2, and activated caspase-3.

These findings suggest that the imidazo[1,2-c]pyrimidine scaffold can be effectively modified to produce potent and selective anticancer agents that act through the induction of apoptosis.

Apoptosis Induction Pathway

apoptosis_pathway Compound 9b Compound 9b Bcl-2 Bcl-2 Compound 9b->Bcl-2 Downregulation Bax Bax Compound 9b->Bax Upregulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathway induced by Compound 9b.

Imidazo[1,2-c]pyrimidine Analogs as Potent Kinase Inhibitors

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazo[1,2-c]pyrimidine scaffold has been successfully exploited to develop inhibitors of several kinases.

Syk and ZAP-70 Kinase Inhibitors

Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that are critical for B-cell and T-cell activation, respectively. Inhibitors of these kinases are promising therapeutic agents for allergic and autoimmune diseases.

A series of imidazo[1,2-c]pyrimidine derivatives were found to be potent inhibitors of Syk family kinases. These compounds were developed to improve upon the poor oral efficacy of earlier triazolopyrimidine inhibitors.

SAR Highlights for Syk/ZAP-70 Inhibition:

  • The study aimed to improve the oral effectiveness of Syk family kinase inhibitors.

  • Compound 9f emerged as a potent inhibitor of both Syk and ZAP-70 in vitro.

  • Importantly, oral administration of compound 9f resulted in the in vivo suppression of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production in a mouse model, demonstrating its oral bioavailability and efficacy.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.

SAR and Structural Insights for CDK2 Inhibition:

  • Modifications at positions 2, 3, 6, or 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one core were explored using various synthetic methods, including Suzuki-Miyaura cross-coupling.

  • The resulting compounds displayed micro- to submicromolar inhibition of CDK2/cyclin E activity.

  • The co-crystal structure of a potent compound, 3b , in complex with CDK2 revealed its binding mode in the ATP pocket.

  • A key interaction observed was a hydrogen bond with the hinge region residue Leu83.

  • These inhibitors showed low cytotoxicity against leukemia cell lines, consistent with their high selectivity for CDK2.

Experimental Protocol: Kinase Inhibition Assay

General Kinase Assay (e.g., for CDK2/cyclin E):

  • Reagents: Recombinant human CDK2/cyclin E, substrate (e.g., histone H1), ATP (with radiolabeled ATP, e.g., [γ-³³P]ATP), test compounds, and assay buffer.

  • Procedure: a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). e. The phosphorylated substrate is captured on a filter membrane. f. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.

Synthesis of Imidazo[1,2-c]pyrimidine Analogs

The synthesis of the imidazo[1,2-c]pyrimidine core and its derivatives can be achieved through various synthetic routes. A common and versatile method is the condensation of a 4-aminopyrimidine derivative with an α-haloketone.

General Synthetic Workflow

synthesis_workflow 4-Aminopyrimidine 4-Aminopyrimidine Condensation Condensation 4-Aminopyrimidine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-c]pyrimidine Core Imidazo[1,2-c]pyrimidine Core Condensation->Imidazo[1,2-c]pyrimidine Core Functionalization Functionalization Imidazo[1,2-c]pyrimidine Core->Functionalization Diverse Analogs Diverse Analogs Functionalization->Diverse Analogs

Caption: General synthetic workflow for imidazo[1,2-c]pyrimidine analogs.

Representative Synthetic Protocol

Synthesis of 2,5,7-Trisubstituted Imidazo[1,2-c]pyrimidines:

  • Step 1: Synthesis of the 4-aminopyrimidine intermediate. A suitably substituted 4-aminopyrimidine is either commercially available or synthesized according to established literature procedures.

  • Step 2: Condensation with an α-haloketone. The 4-aminopyrimidine is reacted with a substituted α-haloketone in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., sodium bicarbonate) to facilitate the cyclization. The reaction mixture is typically heated to afford the desired imidazo[1,2-c]pyrimidine core.

  • Step 3: Further functionalization. The core structure can be further modified at various positions using standard organic transformations such as cross-coupling reactions (e.g., Suzuki, Sonogashira), halogenation, nitration, and reduction, to generate a library of diverse analogs for SAR studies.

Conclusion and Future Perspectives

The imidazo[1,2-c]pyrimidine scaffold has demonstrated its immense value in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the key structural modifications that govern the anti-inflammatory, anticancer, and kinase inhibitory activities of these analogs.

Future research in this area will likely focus on:

  • Optimization of pharmacokinetic properties: Enhancing the drug-like properties of lead compounds to improve their oral bioavailability, metabolic stability, and safety profiles.

  • Exploration of novel biological targets: Screening imidazo[1,2-c]pyrimidine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Structure-based drug design: Utilizing co-crystal structures of imidazo[1,2-c]pyrimidine analogs with their target proteins to guide the rational design of next-generation inhibitors with improved potency and selectivity.

The continued exploration of the chemical space around the imidazo[1,2-c]pyrimidine core holds great promise for the discovery of novel and effective therapeutic agents for a multitude of diseases.

References

  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (1989). Il Farmaco; edizione scientifica. [Link]

  • Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines. (1991). Il Farmaco. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kandeil, M. A. M., et al. (2024). K2CO3-nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2-c]pyrimidine candidates: Cytotoxic activity and docking study. ResearchGate. [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorganic Chemistry. [Link]

  • Boström, J., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. [Link]

Topic: Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate Derivatives: Synthesis and Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, serving as a synthetic bioisostere of natural purines.[1][2] This structural motif is the foundation for compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3][4][5] Within this class, ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate emerges as a pivotal intermediate. Its strategic design, featuring a reactive chlorine atom at the 7-position and a modifiable ester at the 2-position, provides a versatile platform for the synthesis of extensive chemical libraries. This guide offers a comprehensive exploration of the synthesis of this core scaffold, strategies for its derivatization, and a detailed analysis of the structure-activity relationships (SAR) that govern the biological effects of its analogs, with a particular focus on their roles as potent kinase inhibitors.

The Imidazo[1,2-c]pyrimidine Core: A Scaffold of Therapeutic Promise

Nitrogen-fused heterocyclic compounds are cornerstones of drug discovery.[2][3] The imidazo[1,2-a]pyrimidine skeleton and its isomers, such as the imidazo[1,2-c]pyrimidine system, are of significant interest due to their diverse biological activities.[3][4] These scaffolds are found in drugs targeting the central nervous system, such as the anxiolytic divaplon, and have been extensively investigated for a variety of therapeutic applications.[1][3] The core's structural rigidity and defined vectoral projections for substituent placement make it an ideal starting point for designing targeted therapies. The 7-chloro substituent, in particular, acts as a versatile chemical handle, enabling diversification through a range of cross-coupling and nucleophilic substitution reactions to probe interactions with biological targets.

Synthesis of the Core Scaffold: this compound

The construction of the imidazo[1,2-c]pyrimidine ring system is most classically achieved through a condensation-cyclization reaction, a variant of the Chichibabin reaction.[1][2] This approach involves the reaction of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. For the synthesis of the title compound, the logical starting materials are a 2-amino-4,6-dichloropyrimidine and an ethyl 3-bromo-2-oxopropanoate.

The causality behind this choice is twofold:

  • 2-Amino-4,6-dichloropyrimidine: The amino group provides the nucleophilicity to initiate the reaction with the α-haloketone. The two chlorine atoms offer distinct reactivity. The chlorine at the 4-position is highly activated towards nucleophilic attack and will participate in the intramolecular cyclization to form the fused imidazole ring. The chlorine at the 6-position (which becomes the 7-position in the final product) is less reactive and remains intact, serving as the crucial handle for subsequent derivatization.

  • Ethyl 3-bromo-2-oxopropanoate: This reagent provides the three-carbon unit required to form the imidazole ring. The bromine atom serves as the leaving group for the initial alkylation of the pyrimidine ring nitrogen, and the ketone facilitates the subsequent cyclization. The ethyl ester at the adjacent position becomes the C2-carboxylate of the final product.

Core Synthesis reagent1 2-Amino-4,6-dichloropyrimidine intermediate N-Alkylated Intermediate (Unstable) reagent1->intermediate Initial Alkylation reagent2 Ethyl 3-bromo-2-oxopropanoate reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization (SNAr) & Aromatization

Caption: General synthetic scheme for the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for this reaction class.

  • Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) is added a non-nucleophilic base such as sodium bicarbonate (2.0 eq).

  • Reagent Addition: Ethyl 3-bromo-2-oxopropanoate (1.1 eq) is added dropwise to the stirred suspension at room temperature. The use of a slight excess of the bromoester ensures complete consumption of the starting pyrimidine.

  • Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. This step quenches the reaction and precipitates the product.

  • Purification: The resulting solid is collected by vacuum filtration, washed with water, and then a cold non-polar solvent like diethyl ether to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

This self-validating protocol ensures reproducibility by clearly defining reagents, stoichiometry, conditions, and purification steps, which are critical for achieving a high-purity intermediate essential for subsequent drug development efforts.

Strategic Derivatization for Library Development

The this compound core is primed for diversification at two key positions, enabling a thorough exploration of the chemical space around the scaffold.

  • Position 7 (C7-Cl): This is the primary site for modification. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles (amines, thiols, alcohols) and can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form C-C and C-N bonds. This versatility allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, which is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

  • Position 2 (C2-Ester): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. This position often influences solubility and can form key hydrogen bond interactions within a target's binding site.

Derivatization Strategies core This compound C7-Cl C2-COOEt sub_c7_node C7-Derivatives core:c7->sub_c7_node Suzuki, Buchwald, SNAr Reactions sub_c2_node C2-Derivatives core:c2->sub_c2_node Hydrolysis then Amide Coupling c7_examples Amines Aryls Alkynes Thiols sub_c7_node->c7_examples c2_examples Carboxylic Acid Amides sub_c2_node->c2_examples

Caption: Key derivatization points on the core scaffold.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated significant potential across multiple therapeutic areas.

Kinase Inhibitory Activity

A prominent application of this scaffold is the development of inhibitors for the Spleen Tyrosine Kinase (Syk) family, which includes Syk and ZAP-70.[6] These non-receptor tyrosine kinases are crucial mediators in the signaling pathways of immune cells, and their inhibition is a therapeutic strategy for treating allergic disorders and autoimmune diseases.[6]

  • Mechanism of Action: These inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to immune cell activation.

Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition Pathway ATP ATP Kinase_A Syk Kinase (Active) ATP->Kinase_A Binds Product_A Phosphorylated Substrate Kinase_A->Product_A Phosphorylates Substrate_A Substrate Substrate_A->Kinase_A Signal_A Immune Cell Activation Product_A->Signal_A Inhibitor Imidazo[1,2-c]pyrimidine Derivative Kinase_B Syk Kinase (Inactive) Inhibitor->Kinase_B Binds to ATP Pocket Block X Kinase_B->Block Substrate_B Substrate Substrate_B->Kinase_B Signal_B Blocked Activation Block->Signal_B

Sources

The Strategic Application of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide delves into the research applications of a key derivative, Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. While direct therapeutic applications of this specific ester are not extensively documented, its true value lies in its strategic use as a versatile building block for the synthesis of novel compounds with significant therapeutic potential. We will explore the synthetic utility of this compound, grounded in the established pharmacological importance of the imidazo[1,2-c]pyrimidine core, and provide detailed theoretical and experimental frameworks for its application in drug discovery programs targeting a range of diseases, from inflammatory disorders to oncology.

The Imidazo[1,2-c]pyrimidine Core: A Foundation of Pharmacological Diversity

Nitrogen-fused heterocyclic compounds are cornerstones of modern pharmaceutical development.[1] Among these, the imidazopyrimidine family stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1] This family, which includes the imidazo[1,2-c]pyrimidine isomer, has been successfully leveraged to create compounds with antiviral, antifungal, anti-inflammatory, and anticancer properties.[1] The adaptable structure of the imidazopyrimidine core allows for extensive modification, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing therapeutic effects.[1]

The significance of this scaffold is further highlighted by its ability to interact with specific and crucial biological targets, such as protein kinases, which are integral to cellular signaling pathways implicated in numerous diseases.[1]

This compound: A Strategic Intermediate

This compound emerges as a compound of high interest not as an end-product, but as a pivotal intermediate for chemical elaboration. Its structure incorporates several key features that make it an attractive starting material for medicinal chemists:

  • The Imidazo[1,2-c]pyrimidine Core: Provides the foundational pharmacophore with inherent biological potential.

  • The 7-Chloro Substituent: A reactive handle ripe for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups to explore the chemical space and modulate biological activity.

  • The 2-Carboxylate Group: Offers a site for further modification, such as amidation or reduction, to create diverse libraries of compounds.

These features position this compound as a valuable tool for generating novel chemical entities with tailored pharmacological profiles.

Application in the Development of Kinase Inhibitors

Rationale: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer and autoimmune disorders. The imidazo[1,2-c]pyrimidine scaffold has been successfully employed in the development of potent kinase inhibitors.[2] For instance, derivatives of this scaffold have shown strong inhibitory activity against spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70), both of which are critical for B-cell and T-cell activation, respectively.[2] Therefore, inhibitors of these kinases are promising therapeutic agents for allergic and autoimmune diseases.[2]

Experimental Workflow:

The following workflow outlines a strategy for utilizing this compound to develop novel kinase inhibitors.

Caption: Workflow for developing kinase inhibitors.

Protocol 1: Synthesis of a C7-Arylamino Derivative

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired aryl amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation of the C2-Ester

  • Saponification: Hydrolyze the ester of the C7-arylamino derivative to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir for 10 minutes, then add the desired amine (1.2 eq.).

  • Reaction and Purification: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Perform an aqueous work-up and purify the final amide product by column chromatography or preparative HPLC.

Applications in Antimicrobial and Antiviral Drug Discovery

Rationale: The imidazo[1,2-a]pyrimidine scaffold, a close structural relative of the imidazo[1,2-c]pyrimidine core, has demonstrated a broad spectrum of antimicrobial and antiviral activities.[3][4][5] Derivatives have been reported with activity against bacteria, fungi, and viruses such as HIV and hepatitis C.[3] This established precedent strongly suggests that novel derivatives of imidazo[1,2-c]pyrimidine could also yield potent antimicrobial and antiviral agents.

Synthetic Strategy:

A similar synthetic strategy to that employed for kinase inhibitors can be utilized. By reacting this compound with a diverse range of nucleophiles (e.g., amines, thiols, alcohols), a library of compounds can be generated for screening in antimicrobial and antiviral assays.

Caption: Strategy for antimicrobial drug discovery.

Data Summary and Future Directions

Table 1: Representative Biological Activities of Imidazopyrimidine Derivatives

ScaffoldDerivative TypeBiological Target/ActivityReference
Imidazo[1,2-c]pyrimidineSubstituted derivativesSyk and ZAP-70 Kinase Inhibition[2]
Imidazo[1,2-a]pyrimidineSchiff base derivativesPotential SARS-CoV-2 Entry Inhibitors[3]
Imidazo[1,2-a]pyrimidineCarbohydrazide derivativesAntibacterial Activity[4]
Imidazo[1,2-a]pyrimidineVarious derivativesAntifungal Activity[5]

The future of research involving this compound lies in its systematic exploitation as a scaffold for combinatorial chemistry and targeted library synthesis. The exploration of different nucleophiles for the C7 position and various modifications at the C2 ester will undoubtedly lead to the discovery of novel compounds with potent and selective biological activities.

Conclusion

This compound is a strategically important molecule for drug discovery. Its value is not in its own biological activity, but in its potential as a versatile starting material. By leveraging the reactive chloro and ester functionalities, researchers can efficiently generate large and diverse libraries of novel imidazo[1,2-c]pyrimidine derivatives. The proven track record of this heterocyclic family in modulating key biological targets, particularly protein kinases, and in combating infectious diseases, provides a strong rationale for the continued investigation of compounds derived from this valuable intermediate. This guide provides a foundational framework for initiating such research programs, with the ultimate goal of developing new and effective therapeutics.

References

  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507. [Link]

  • J&K Scientific LLC. (n.d.). Carebastine. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-9157. [Link]

  • Clinisciences. (n.d.). [2H10]-Carebastine. [Link]

  • Buchanan, J. G., et al. (1976). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 851-855. [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1279, 135017. [Link]

  • Jansa, J., et al. (2015). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. European Journal of Organic Chemistry, 2015(1), 167-178. [Link]

  • PubChem. (n.d.). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. [Link]

  • Kumar, A., et al. (2019). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 13(1), 1-9. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1428-1437. [Link]

  • Sharma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 19-29. [Link]

  • Al-Amiery, A. A., et al. (2022). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 27(22), 7859. [Link]

  • de la Vega-Hernández, K., et al. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 27(18), 5892. [Link]

  • PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. [Link]

  • Lecka, J., et al. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 23(20), 12297. [Link]

  • Iwanami, M., et al. (1984). Dihydroimidazo[1,2-a]pyrimidine derivatives, methods of preparing said compounds and pharmaceutical compositions constaining sai.
  • Chemsrc. (n.d.). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. [Link]

Sources

The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" owing to their ability to interact with a diverse array of biological targets. The imidazo[1,2-c]pyrimidine core is a prominent member of this esteemed class of compounds. This bicyclic aromatic system, a fusion of imidazole and pyrimidine rings, offers a unique combination of structural rigidity, synthetic tractability, and a rich electronic landscape, making it an exceptionally versatile template for the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the imidazo[1,2-c]pyrimidine scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and broad therapeutic potential of this remarkable heterocyclic system.

The Strategic Advantage of the Imidazo[1,2-c]pyrimidine Core

The imidazo[1,2-c]pyrimidine scaffold's prominence in drug discovery can be attributed to several key features. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of substituent groups, facilitating optimal interactions with biological targets. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are crucial for molecular recognition. Furthermore, the fused ring system is a bioisostere of purines, enabling it to mimic endogenous ligands and interact with a wide range of enzymes and receptors.[1] This inherent versatility has led to the exploration of imidazo[1,2-c]pyrimidine derivatives across a multitude of therapeutic areas.[2][3]

Synthetic Strategies: Building the Imidazo[1,2-c]pyrimidine Core

The construction of the imidazo[1,2-c]pyrimidine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern. A common and effective approach involves the cyclization of a substituted cytosine derivative with a suitable reagent like chloroacetaldehyde.

G cluster_0 General Synthetic Scheme start 5-Substituted Cytosine product Imidazo[1,2-c]pyrimidin-5(6H)-one start->product Cyclization reagent Chloroacetaldehyde (or equivalent) reagent->product

Caption: A generalized synthetic route to the imidazo[1,2-c]pyrimidin-5(6H)-one core.

A notable example is the synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold from 5-iodocytosine, which can then be further functionalized through cross-coupling reactions.[2]

Experimental Protocol: Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives[2]
  • Cyclization: To a solution of 5-iodocytosine in a suitable solvent (e.g., water or a mixture of water and an organic solvent), add chloroacetaldehyde and a base such as sodium acetate.

  • Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-c]pyrimidin-5(6H)-one intermediate.

  • Further Functionalization (e.g., Suzuki-Miyaura Cross-Coupling): The halogenated intermediate can be subjected to palladium-catalyzed cross-coupling reactions with various boronic acids or esters to introduce aryl or heteroaryl substituents at the desired position.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the imidazo[1,2-c]pyrimidine scaffold is underscored by its wide range of biological activities.[2][3] The following sections will delve into some of the most significant therapeutic areas where these derivatives have shown immense promise.

Oncology: Targeting the Kinome and Beyond

A significant focus of research on imidazo[1,2-c]pyrimidine derivatives has been in the field of oncology, particularly as inhibitors of protein kinases.[4][5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70) Inhibition:

Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk and ZAP-70, which are non-receptor tyrosine kinases crucial for B-cell and T-cell activation, respectively.[4] Inhibition of these kinases presents a therapeutic strategy for various allergic disorders and autoimmune diseases.[4] Structure-activity relationship (SAR) studies have revealed that substitution at various positions of the imidazo[1,2-c]pyrimidine core can significantly impact potency and oral efficacy.[4] For instance, certain derivatives have demonstrated not only potent in vitro inhibition of Syk and ZAP-70 but also in vivo efficacy in animal models of allergic reactions.[4]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

The pharmacological inhibition of cyclin-dependent kinases is a validated approach in cancer therapy.[5] Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.[5] X-ray co-crystal structures have elucidated the binding mode of these inhibitors in the ATP pocket of CDK2, revealing key hydrogen bonding interactions with the hinge region.[5] Modifications at positions 2, 3, 6, or 8 of the scaffold have been explored to optimize inhibitory activity.[5]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade CDK2_Cyclin_E CDK2/Cyclin E Signaling_Cascade->CDK2_Cyclin_E Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) CDK2_Cyclin_E->Cell_Cycle_Progression Imidazo_Pyrimidine Imidazo[1,2-c]pyrimidine Inhibitor Imidazo_Pyrimidine->CDK2_Cyclin_E Inhibition

Caption: Inhibition of the CDK2/Cyclin E pathway by Imidazo[1,2-c]pyrimidine derivatives.

Targeting Oncogenic KRAS:

Mutations in the KRAS gene are prevalent in many human cancers, leading to uncontrolled cell proliferation.[7] Novel imidazo[1,2-c]pyrimidine compounds have been developed as potent inhibitors of oncogenic KRAS mutations, including G12D, G12V, and G12C.[7][8] These inhibitors are designed to interfere with the interaction between KRAS and its effector proteins, thereby blocking downstream signaling pathways.[8]

Target Therapeutic Area Key Findings References
Syk/ZAP-70Allergic & Autoimmune DiseasesPotent in vitro and in vivo inhibition.[4][4]
CDK2CancerSubmicromolar inhibition; binding mode confirmed by co-crystal structure.[5][5]
FGFRCancer (Hepatocellular Carcinoma)Selective inhibitors with in vivo antitumor efficacy.[9][9]
c-KITCancer (Gastrointestinal Stromal Tumors)Overcomes imatinib resistance.[10][11][10][11]
KRAS mutantsCancerPotent inhibitors of G12D, G12V, and G12C mutants.[7][8][7][8]
Antimicrobial and Antiviral Activity

The imidazo[1,2-c]pyrimidine scaffold has also demonstrated significant potential in the fight against infectious diseases.

Antibacterial and Antifungal Agents:

Several studies have reported the synthesis and evaluation of imidazo[1,2-c]pyrimidine derivatives as antimicrobial agents.[12][13][14][15] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12][16] For instance, certain chalcone derivatives of imidazo[1,2-c]pyrimidine have exhibited significant antifungal activity against Candida albicans and Aspergillus flavus.[12]

Antiviral Potential:

Imidazo[1,2-c]pyrimidine nucleoside analogues have been synthesized and evaluated for their antiviral properties.[6][17] Some of these compounds have shown activity against viruses such as the BK polyomavirus.[18] More recently, the potential of imidazo[1,2-c]pyrimidine derivatives as inhibitors of influenza A virus entry has been explored.[19]

Neurodegenerative Diseases and Other CNS Applications

The therapeutic reach of imidazo[1,2-c]pyrimidines extends to the central nervous system. The pyrimidine scaffold, in general, has been recognized for its potential in managing neurodegenerative diseases due to its role in improving cognitive functions.[20] While research in this area is still emerging for the imidazo[1,2-c]pyrimidine core specifically, related fused pyrimidine systems have shown promise.[20][21] For example, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, suggesting potential applications in neurological disorders like epilepsy.[22][23]

Conclusion and Future Perspectives

The imidazo[1,2-c]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility and the ability to readily functionalize the core at multiple positions have enabled the generation of vast chemical libraries for biological screening. The broad spectrum of pharmacological activities, ranging from potent kinase inhibition in oncology to antimicrobial and antiviral effects, highlights the remarkable versatility of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The design of next-generation inhibitors with improved selectivity for specific kinase isoforms or viral targets to minimize off-target effects and enhance therapeutic windows.

  • Novel Mechanisms of Action: Exploration of imidazo[1,2-c]pyrimidine derivatives that act through novel biological mechanisms beyond kinase inhibition.

  • Drug Delivery and Formulation: Optimization of the physicochemical properties of lead compounds to improve their pharmacokinetic profiles, including oral bioavailability and metabolic stability.

  • Expansion into New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as inflammatory and metabolic disorders.

The continued exploration of the chemical space around the imidazo[1,2-c]pyrimidine core, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the discovery and development of novel and effective medicines to address unmet medical needs.

References

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. [Link]

  • In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6 a]pyrimidine derivatives. ResearchGate. [Link]

  • Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. SciSpace. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. [Link]

  • Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,2-c]pyrimidines scaffolds. ResearchGate. [Link]

  • Structure–activity relationship studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Science. [Link]

  • K 2 CO 3 -nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2- c ]pyrimidine candidates: Cytotoxic activity and docking study. ResearchGate. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. [Link]

  • Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Pharmaceutical Design. [Link]

  • Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is based on the robust and well-established cyclocondensation reaction between a 4-aminopyrimidine precursor and an α-halo ketoester. We detail the reaction mechanism, provide a step-by-step experimental procedure, and include critical safety and handling information to ensure reliable and safe execution. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction and Scientific Background

The imidazo[1,2-c]pyrimidine core is a fused bicyclic heteroaromatic system that serves as a vital pharmacophore in numerous biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and as kinase inhibitors. The targeted synthesis of specific derivatives, such as this compound, is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.

The protocol herein describes a classical and efficient approach to constructing the imidazo[1,2-c]pyrimidine ring system. The chosen strategy is a cyclocondensation reaction, a cornerstone of heterocyclic chemistry, which involves the reaction of 4-amino-6-chloropyrimidine with ethyl bromopyruvate. This method is favored for its reliability, accessibility of starting materials, and operational simplicity.

Reaction Scheme and Mechanism

The synthesis proceeds via a well-understood addition-elimination mechanism, often referred to as a Tschitschibabin-type reaction for fused imidazole synthesis.

Overall Reaction:

Mechanism:

The reaction mechanism unfolds in three primary stages:

  • Nucleophilic Substitution (SN2 Alkylation): The exocyclic amino group (-NH2) of 4-amino-6-chloropyrimidine, being the most nucleophilic site, attacks the α-carbon of ethyl bromopyruvate. This reaction displaces the bromide ion to form a key aminoketone intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom at the 3-position (N3) of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a five-membered ring, resulting in a bicyclic alcohol intermediate (a hemiaminal).

  • Dehydration (Aromatization): The final step is the acid- or heat-catalyzed elimination of a water molecule from the bicyclic intermediate. This dehydration process results in the formation of a stable, aromatic imidazo[1,2-c]pyrimidine ring system.

This mechanistic pathway ensures the regiospecific formation of the desired product. The initial alkylation at the exocyclic amino group is kinetically favored, directing the subsequent cyclization to yield the imidazo[1,2-c]pyrimidine scaffold rather than other potential isomers.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment

Reagents:

  • 4-Amino-6-chloropyrimidine (≥97% purity)

  • Ethyl bromopyruvate (≥97% purity, stabilized)[2][3]

  • Anhydrous N,N-Dimethylformamide (DMF), Sure/Seal™ or equivalent

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F254)

Equipment:

  • Round-bottom flasks (50 mL and 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Glass funnel and separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Column chromatography setup

  • Fume hood

Quantitative Data Summary
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Amino-6-chloropyrimidine129.5510.01.01.30 g
Ethyl bromopyruvate195.0111.01.11.70 mL (2.15 g)
Anhydrous DMF---20 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • Add 4-amino-6-chloropyrimidine (1.30 g, 10.0 mmol) to the flask.

    • Add anhydrous N,N-Dimethylformamide (20 mL) to dissolve the starting material. Stir until a clear solution is formed.

    • Expert Insight: DMF is chosen as the solvent due to its high boiling point, which allows for elevated reaction temperatures, and its polar aprotic nature, which effectively solvates the reactants without interfering with the nucleophilic attack.

  • Reagent Addition:

    • In a fume hood, carefully add ethyl bromopyruvate (1.70 mL, 11.0 mmol, 1.1 eq) to the stirring solution at room temperature.

    • Causality Note: A slight excess (1.1 equivalents) of ethyl bromopyruvate is used to ensure the complete consumption of the limiting pyrimidine starting material.

  • Reaction Conditions:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain stirring at this temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 30% Ethyl Acetate in Hexanes. The starting material spot should diminish as a new, higher Rf product spot appears.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with saturated aqueous NaHCO3 solution (2 x 40 mL) to neutralize any residual acid, followed by brine (1 x 40 mL) to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is recommended.

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent to yield this compound as a solid.

Expected Yield and Characterization
  • Expected Yield: 60-75%

  • Appearance: Off-white to pale yellow solid.

  • Characterization (Expected):

    • 1H NMR (400 MHz, CDCl3) δ: 8.15 (s, 1H), 7.80 (d, J=2.0 Hz, 1H), 7.20 (d, J=2.0 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H).

    • Mass Spec (ESI): m/z 226.0 [M+H]+.

Safety and Handling Precautions

Working with the reagents in this protocol requires strict adherence to safety standards. All operations should be performed in a certified chemical fume hood.

ReagentKey HazardsRecommended PPE & Handling
4-Amino-6-chloropyrimidine Harmful if swallowed. Causes skin, eye, and respiratory irritation.[4][5]Wear nitrile gloves, safety glasses, and a lab coat. Avoid generating dust. Handle only in a fume hood.
Ethyl bromopyruvate Corrosive. Causes severe skin burns and eye damage. Lachrymator (causes tearing). Toxic if inhaled.[6][7][8]Wear chemical-resistant gloves (neoprene or butyl rubber), chemical splash goggles, and a face shield. Use a properly functioning fume hood. Have an eyewash station and safety shower readily available.
N,N-Dimethylformamide (DMF) Reproductive toxin. Can be absorbed through the skin. Moderate eye and skin irritant.Wear appropriate gloves and safety glasses. Avoid inhalation of vapors.

Emergency First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_final Final Product Setup 1. Reaction Setup (Flask, Stirrer, N2) Dissolve 2. Dissolve Pyrimidine in Anhydrous DMF Setup->Dissolve Add_Reagent 3. Add Ethyl Bromopyruvate Dissolve->Add_Reagent Heat 4. Heat to 80-90°C (4-6 hours) Add_Reagent->Heat Monitor 5. Monitor by TLC Heat->Monitor Quench 6. Cool & Quench (Pour into Water) Monitor->Quench Reaction Complete Extract 7. Extract with EtOAc (3x) Quench->Extract Wash 8. Wash Organic Layer (NaHCO3, Brine) Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Column Chromatography Dry->Purify Characterize 11. Characterization (NMR, MS) Purify->Characterize Pure Fractions Final_Product Ethyl 7-chloroimidazo[1,2-c] pyrimidine-2-carboxylate Characterize->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. Retrieved from [Link]

  • Tumkevicius, S., & Dailide, M. (2005). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]-pyrimidine and furo[3,2- e ]imidazo-[1,2- c ]pyrimidine carboxylates. Journal of Heterocyclic Chemistry, 42, 1305.
  • Chemsrc. (2025). Ethyl bromopyruvate | CAS#:70-23-5. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl bromopyruvate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 65(24), 8080-8082.
  • ResearchGate. (2006). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. Due to the compound's moderate polarity and potential for interaction with silica gel, a systematic approach to method development is crucial for achieving high purity (>98%). We present two primary chromatographic strategies: a robust normal-phase flash chromatography method for routine purification and a high-resolution reverse-phase preparative HPLC method for obtaining material of the highest analytical purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification workflow.

Introduction: The Purification Challenge

This compound is a fused heterocyclic compound featuring a moderately polar imidazopyrimidine core, a chlorine substituent, and an ethyl ester group. This combination of functionalities necessitates a carefully optimized chromatographic method to separate it from starting materials, reaction by-products, and potential isomers. The nitrogen atoms in the ring system can lead to peak tailing on standard silica gel due to secondary interactions. Therefore, understanding the principles behind solvent and stationary phase selection is paramount for a successful separation. The ultimate goal is to develop a reproducible method that delivers the target compound with the purity required for subsequent synthetic steps or biological screening.

Physicochemical Properties & Method Selection Rationale

  • Polarity: The presence of the ester and the nitrogenous heterocyclic core imparts moderate polarity. The chloro group slightly increases its lipophilicity. This positions the compound as an ideal candidate for normal-phase chromatography on silica gel, using solvent systems of intermediate polarity like hexane/ethyl acetate or dichloromethane/methanol.

  • Solubility: The compound is expected to be soluble in chlorinated solvents (dichloromethane, chloroform), moderately soluble in ethyl acetate and acetone, and sparingly soluble in alkanes like hexane. For reverse-phase chromatography, it should be soluble in common solvents like methanol, acetonitrile, and DMSO.

  • UV Absorbance: Imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine cores are known to be UV-active, typically exhibiting strong absorbance maxima between 250-350 nm.[1][2] This property is essential for on-the-fly monitoring of the elution profile during chromatography. A preliminary UV-Vis scan of the crude material is always recommended to determine the optimal detection wavelength.

Based on these characteristics, both normal-phase flash chromatography and reverse-phase preparative HPLC are viable purification strategies.

  • Normal-Phase Flash Chromatography: This is the workhorse method for routine, large-scale purification of organic compounds.[3] It is cost-effective and allows for high sample loading. The primary challenge is mitigating peak tailing.

  • Reverse-Phase Preparative HPLC: This technique offers superior resolution and is ideal for separating closely eluting impurities or for obtaining material of the highest purity for analytical or biological testing.[4]

Experimental Workflow Overview

The overall process for purifying this compound is outlined below. This workflow emphasizes a systematic approach, starting with analytical method development before scaling up to a preparative separation.

workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification crude_sample Crude Sample solubility_test Solubility Testing crude_sample->solubility_test tlc_analysis TLC Analysis (Normal-Phase) solubility_test->tlc_analysis analytical_hplc Analytical HPLC (Reverse-Phase) solubility_test->analytical_hplc flash_chrom Normal-Phase Flash Chromatography tlc_analysis->flash_chrom prep_hplc Reverse-Phase Prep HPLC analytical_hplc->prep_hplc fraction_analysis Fraction Analysis (TLC/HPLC) flash_chrom->fraction_analysis prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Pure Product (>98%) solvent_removal->final_product

Caption: Purification workflow for this compound.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is optimized for routine purification of gram-scale quantities of the title compound.

Materials and Equipment
  • Stationary Phase: High-purity silica gel, 40-63 µm particle size.

  • Solvents: HPLC-grade hexane, ethyl acetate, and dichloromethane.

  • Additives: Triethylamine (optional, for reducing peak tailing).

  • Equipment: Automated flash chromatography system with a UV detector, fraction collector, and appropriate-sized columns.

Method Development: Thin-Layer Chromatography (TLC)

The key to a successful flash chromatography separation is the development of an appropriate solvent system using TLC.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in various solvent systems. Start with a low-polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.

  • Optimization: The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. This ensures good separation from impurities without requiring an excessive volume of solvent for elution.

  • Tailing Reduction: If the spot for the target compound shows significant tailing, add a small amount of triethylamine (0.1-0.5%) to the mobile phase. This will compete with the basic nitrogen atoms of the compound for active sites on the silica gel, resulting in more symmetrical peaks.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase, provides good balance of resolution and flow.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for eluting moderately polar compounds.
Target Rf 0.2 - 0.4Optimizes separation efficiency and minimizes elution time.
Additive 0.1-0.5% TriethylamineNeutralizes acidic silanol groups, reducing peak tailing for basic compounds.
Preparative Flash Chromatography Protocol
  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane. Alternatively, for less soluble materials or to achieve a tighter injection band, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.

  • Column Equilibration: Equilibrate the silica gel column with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) for at least 3-5 column volumes.

  • Sample Loading: Load the prepared sample onto the column. If using a dry load, place the silica-adsorbed sample at the top of the column bed.

  • Elution: Begin the elution with the initial mobile phase. Run a linear gradient from a low to a high percentage of the more polar solvent (ethyl acetate). The gradient profile should be based on the TLC analysis to ensure adequate separation of the target compound from its impurities.

  • Fraction Collection: Collect fractions based on the UV detector signal (monitoring at a wavelength determined from a preliminary UV scan, e.g., 280 nm).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is designed for achieving the highest possible purity, suitable for producing analytical standards or for sensitive biological assays.

Materials and Equipment
  • Stationary Phase: C18-functionalized silica gel, typically with a 5 or 10 µm particle size.

  • Solvents: HPLC-grade water, acetonitrile, and/or methanol.

  • Additives: Formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Equipment: Preparative HPLC system with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.

Method Development: Analytical HPLC

Before scaling up, an analytical method must be developed to determine the optimal separation conditions.

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A common starting point is a gradient of water and acetonitrile, both containing 0.1% formic acid. Formic acid helps to protonate the nitrogen atoms, leading to sharper peaks.

  • Gradient: Run a scouting gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate elution time of the target compound.

  • Optimization: Adjust the gradient slope to maximize the resolution between the target compound and any closely eluting impurities.

Preparative HPLC Protocol
  • Sample Preparation: Dissolve the crude or partially purified material in a minimal amount of a strong solvent like DMSO or methanol. Ensure the sample is fully dissolved and filtered before injection.

  • Scale-Up: Scale the analytical method to a larger preparative column, adjusting the flow rate and injection volume accordingly. The principle of maintaining the same linear velocity is key to a successful scale-up.

  • Elution and Fraction Collection: Perform the purification using the optimized gradient. Collect fractions based on retention time and the UV detector signal. Automated fraction collectors can be programmed to collect only the peak of interest.

  • Analysis and Solvent Removal: Analyze the fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvents. Note that removing water from reverse-phase fractions can be time-consuming and may require lyophilization (freeze-drying) for complete removal.

Parameter Recommendation Rationale
Stationary Phase C18 Silica Gel (5-10 µm)Provides excellent retention and selectivity for moderately polar compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidA standard mobile phase for reverse-phase, with formic acid improving peak shape.
Detection UV at λmax (e.g., 280 nm)Allows for sensitive and specific detection of the aromatic compound.
Post-Processing LyophilizationEfficiently removes water from the collected fractions without excessive heating.

Troubleshooting

  • Peak Tailing (Normal-Phase): Add a small percentage of a basic modifier like triethylamine to the mobile phase.

  • Poor Resolution: Optimize the solvent gradient. For flash chromatography, a shallower gradient around the elution point of the target compound can improve separation. For HPLC, a longer column or smaller particle size stationary phase can enhance resolution.

  • Low Recovery: Ensure the compound is not irreversibly binding to the stationary phase. For normal-phase, this can sometimes occur with very polar compounds on silica. In such cases, switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography is advisable.

Conclusion

The successful purification of this compound can be reliably achieved using a systematic chromatographic approach. For routine, larger-scale purifications, normal-phase flash chromatography with a hexane/ethyl acetate gradient on silica gel is an effective method. For obtaining material of the highest analytical purity, a reverse-phase preparative HPLC method using a C18 column with a water/acetonitrile gradient is recommended. Proper method development at the analytical scale (TLC and analytical HPLC) is critical for a successful and efficient scale-up to preparative chromatography.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Staroverov, V. M., et al. (1981). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory.
  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 549-555.
  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
  • Taylor, G. A., et al. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta, 102(1), 19-28.
  • ResearchGate. (n.d.). Absorption spectra of imidazo[1,2-c]pyrimidines.
  • King, A. (2018).
  • ResearchGate. (n.d.). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • SOP: FLASH CHROM
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate.
  • BLDpharm. (n.d.). 1105187-40-3|this compound.
  • Moody, C. J., & Rees, C. W. (1998). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Journal of the Chemical Society, Perkin Transactions 1, (21), 329-333.
  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • BLDpharm. (n.d.). 1289121-43-2|Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate.
  • PubChem. (n.d.). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate.
  • Güngör, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1066-1077.
  • Beletskaya, I. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1-13.
  • Güngör, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
  • Synchem. (n.d.). Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate.
  • BIOFOUNT. (n.d.). 1105187-40-3|ethyl7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate.
  • Anlaiye Chemicals. (n.d.). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate.
  • ResearchGate. (n.d.). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives.
  • Biosynth. (n.d.). Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate.
  • Beletskaya, I. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.

Sources

Application Note & Protocol: Recrystallization of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Imidazo[1,2-c]pyrimidine Scaffolds

The imidazo[1,2-c]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2] Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a key intermediate in the synthesis of more complex molecules, where its purity is paramount. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent steps, and complicate the interpretation of biological or material characterization data.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This application note provides a comprehensive guide to selecting an appropriate solvent and executing a robust recrystallization protocol for this compound.

Physicochemical Properties & Structural Analysis

A foundational understanding of the target molecule's structure is crucial for predicting its solubility behavior.

  • Molecular Formula: C₉H₈ClN₃O₂[3]

  • Molecular Weight: 225.63 g/mol [3]

  • Structural Features:

    • Heterocyclic Core: The imidazo[1,2-c]pyrimidine core is a fused bicyclic system containing three nitrogen atoms, contributing to its polarity.

    • Ester Group (-COOEt): The ethyl carboxylate group is polar and can participate in hydrogen bonding as an acceptor.

    • Chloro Group (-Cl): The chloro substituent adds to the molecular weight and introduces a slight increase in polarity.

    • Ethyl Group (-CH₂CH₃): This alkyl group contributes non-polar character.

Overall, the molecule possesses a balance of polar and non-polar features, suggesting it will be most soluble in solvents of intermediate to high polarity. The presence of the ester functional group suggests that solvents like ethyl acetate or acetone could be good candidates.[4]

Solvent Selection: A Systematic Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures (e.g., 0-4 °C).

  • Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • The solvent's boiling point should be high enough to provide a sufficient temperature gradient for recrystallization but low enough to be easily removed from the purified crystals.

  • The solvent must be chemically inert and not react with the compound.

Recommended Solvent Screening Protocol

A systematic screening of a range of solvents is the most effective method to identify the optimal system.

Materials:

  • This compound (crude)

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate/stirrer or heating mantle

  • Ice bath

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to the first test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is not fully soluble, gently heat the mixture while stirring or agitating. Add small aliquots of the solvent until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate.

  • Repeat this process for each candidate solvent.

Candidate Solvent Properties

The following table summarizes the properties of solvents recommended for initial screening based on the structural analysis of the target compound.

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol784.3A common, effective solvent for many organic compounds.[4]
Isopropanol823.9Similar to ethanol, but slightly less polar.
Ethyl Acetate774.4The ester group may promote solubility.[4]
Acetone565.1A polar aprotic solvent; its low boiling point can be a drawback.
Acetonitrile825.8A polar aprotic solvent with a convenient boiling point.
Toluene1112.4A less polar, aromatic solvent. May be useful if the compound is less polar than anticipated.
Heptane/Hexane98/69~0.1Non-polar solvents. Unlikely to be a primary solvent but useful as an anti-solvent in a solvent pair system.
Water10010.2Generally, organic molecules are not very soluble in water, but it can be a good choice for polar compounds.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable single solvent is identified.

G cluster_workflow Single-Solvent Recrystallization Workflow A Dissolve crude compound in minimum hot solvent B Perform hot filtration (if insoluble impurities exist) A->B optional C Allow solution to cool slowly A->C if no hot filtration B->C D Induce crystallization (if necessary) C->D optional E Cool in ice bath to maximize yield C->E if no induction D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (Optional): If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is employed when no single solvent has the desired solubility properties. It uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").

G cluster_workflow Solvent-Pair Recrystallization Workflow A Dissolve crude compound in minimum hot soluble solvent B Add anti-solvent dropwise to the hot solution A->B C Stop at the cloud point (persistent turbidity) B->C D Add a few drops of soluble solvent to re-clarify C->D E Allow solution to cool slowly D->E F Cool in ice bath E->F G Isolate, wash, and dry crystals F->G

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (this is the "cloud point").

  • Re-dissolution: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears. The solution should now be saturated.

  • Cooling and Isolation: Follow steps 3 through 8 from the Single-Solvent Recrystallization protocol. The wash solvent should be a mixture of the solvent pair, rich in the anti-solvent, or simply the pure, cold anti-solvent.

Common Solvent Pairs:

  • Ethanol / Water

  • Acetone / Hexane[4]

  • Ethyl Acetate / Heptane

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form Too much solvent used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask or adding a seed crystal.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is too insoluble and precipitates rapidly.Use a lower-boiling point solvent. Add more of the "soluble solvent" in a solvent-pair system before cooling. Re-heat the oil in more solvent and cool more slowly.
Poor recovery Compound is too soluble in the cold solvent; too much solvent was used.Ensure the solution is thoroughly chilled in an ice bath. Evaporate some solvent and re-cool.
Colored impurities Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

Conclusion

This application note provides a systematic and scientifically grounded approach to developing a robust recrystallization protocol for this compound. By carefully analyzing the molecule's structure and performing a logical solvent screening, researchers can effectively purify this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development activities. The provided protocols for both single-solvent and two-solvent systems, along with the troubleshooting guide, offer a comprehensive resource for scientists in the field.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. [Link]

  • ChemWhat. IMidazo[1,2-a]pyriMidine-2-carboxylic acid, 7-chloro-, ethyl ester. [Link]

  • BuyersGuideChem. 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester. [Link]

  • ResearchGate. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. [Link]

  • PMC. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Chemsrc. Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. [Link]

Sources

Application Note: 1H NMR Characterization of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs due to its diverse biological activities. Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a key intermediate in the synthesis of novel therapeutic agents. Unambiguous structural characterization of such intermediates is paramount to ensure the integrity of a synthetic route and the identity of the final active pharmaceutical ingredients.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, detailing the experimental protocol and a thorough analysis of the predicted ¹H NMR spectrum. The principles and methodologies described herein are broadly applicable to the characterization of other novel heterocyclic compounds.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of this compound contains several distinct proton environments, which are expected to give rise to a well-resolved ¹H NMR spectrum. Based on the analysis of similar imidazopyrimidine systems and general principles of ¹H NMR spectroscopy, a predicted spectrum can be constructed.[3][4][5]

The key structural features influencing the proton chemical shifts are the electron-withdrawing effects of the ester group, the chloro substituent, and the nitrogen atoms within the bicyclic aromatic system, as well as the anisotropic effects from the aromatic rings.[6][7]

Caption: Molecular structure of this compound with key protons labeled.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-5 ~ 8.1 - 8.3Doublet (d)1H~ 2.0 - 2.5Located on the pyrimidine ring, deshielded by the adjacent nitrogen and the fused imidazole ring. Expected to show long-range coupling to H-3.
H-3 ~ 7.8 - 8.0Doublet (d)1H~ 2.0 - 2.5Part of the electron-deficient imidazole ring, deshielded by the adjacent nitrogen and the ester group. Expected to show long-range coupling to H-5.
-OCH₂CH₃ ~ 4.4 - 4.6Quartet (q)2H~ 7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. Coupled to the methyl protons.
-OCH₂CH₃ ~ 1.4 - 1.6Triplet (t)3H~ 7.1Methyl protons of the ethyl ester, in a typical aliphatic region. Coupled to the methylene protons.

Experimental Protocol

This section outlines a standard operating procedure for the preparation and ¹H NMR analysis of this compound.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes of good quality (e.g., Wilmad 528-PP-7 or equivalent)[8]

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition weigh 1. Weigh 5-10 mg of the compound into a clean, dry vial. dissolve 2. Add ~0.7 mL of CDCl₃ with TMS. weigh->dissolve mix 3. Gently swirl the vial to dissolve the compound completely. dissolve->mix filter_setup 4. Place a small plug of glass wool into a Pasteur pipette. mix->filter_setup filter 5. Filter the solution through the glass wool into a clean NMR tube. filter_setup->filter cap 6. Cap the NMR tube securely. filter->cap insert 7. Insert the NMR tube into the spectrometer. cap->insert lock 8. Lock the spectrometer on the deuterium signal of CDCl₃. insert->lock shim 9. Shim the magnetic field to achieve homogeneity. lock->shim acquire 10. Acquire the ¹H NMR spectrum using appropriate parameters. shim->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Detailed Sample Preparation Steps
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a small, clean, and dry vial.[9] For routine ¹H NMR, this concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard to the vial.[8][9] CDCl₃ is a common solvent for many organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of the analyte. TMS provides a reference signal at 0 ppm.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the compound. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.[8]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a 5 mm NMR tube.[8] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette. Solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons corresponding to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

  • Analysis of Multiplicity and Coupling Constants: The splitting pattern (multiplicity) of each signal is analyzed to deduce the number of neighboring protons, and the coupling constants (J-values) are measured to confirm proton-proton connectivities.[1][2]

Conclusion

This application note provides a detailed protocol for the ¹H NMR characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H NMR spectra. The predicted spectral data and assignments, based on the analysis of related structures, offer a reliable guide for the structural verification of this important synthetic intermediate. The methodologies presented are fundamental and can be readily adapted for the characterization of a wide range of other small molecules in a research and drug development setting.

References

  • Liu, M., Farrant, R. D., Lindon, J. C., & Barraclough, P. (n.d.). ¹H, ¹³C and ¹⁵N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters, 24(9), 1267-1276. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • NMR Service, University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2010). Medicinal Chemistry Communications. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1066-1079. [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Modgraph Consultants Ltd. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Georgieva, M., et al. (2015). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Pharmacia, 61(1), 19-26. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical research, using high-resolution mass spectrometry (HRMS). We outline a comprehensive methodology employing Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) for the unequivocal identification and structural elucidation of this compound. The described workflow is designed for researchers, scientists, and drug development professionals, providing not just a procedural guide but also the scientific rationale behind key experimental parameters. This self-validating protocol emphasizes accuracy, precision, and reliability, crucial for regulatory compliance and drug discovery milestones.

Introduction: The Significance of Imidazo[1,2-c]pyrimidines

Imidazo[1,2-c]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural resemblance to purine bases makes them privileged scaffolds for designing molecules with diverse pharmacological activities, including potential applications as anxiolytics and anticonvulsants.[1] this compound is a crucial building block in the synthesis of more complex derivatives, making its unambiguous characterization a critical step in the drug discovery and development pipeline.

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of small molecules due to its high sensitivity, speed, and ability to provide detailed structural information from minimal sample amounts.[2][3] High-resolution mass spectrometry, in particular, allows for the determination of the elemental composition of a molecule with high confidence.[2] When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for probing molecular structure by analyzing the fragmentation patterns of a selected precursor ion.[2][4]

This guide provides a robust framework for the mass spectrometric analysis of this compound, ensuring data integrity and reproducibility.

Principles of Mass Spectrometry for Structural Elucidation

The structural characterization of a novel or synthesized compound by mass spectrometry follows a logical progression of experiments. The initial step involves the gentle ionization of the molecule to form a molecular ion, followed by its mass analysis to determine the accurate mass and, consequently, its elemental formula. Subsequent fragmentation of this molecular ion provides insights into the molecule's substructures.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as many pharmaceutical compounds.[5] ESI generates ions directly from a solution by creating a fine spray of charged droplets.[5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI is that it typically produces minimal fragmentation in the ion source, preserving the molecular ion for subsequent analysis.[5] For nitrogen-containing heterocyclic compounds, ESI in the positive ion mode is highly effective due to the relative ease of protonation of the nitrogen atoms.[6]

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for unraveling the structure of a molecule.[4] In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selectively isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID).[7] The resulting fragment ions are then mass-analyzed, producing a product ion spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its various functional groups and their connectivity.[6][8]

Experimental Workflow

The following protocol outlines the steps for the mass spectrometric analysis of this compound. This workflow is designed to be a self-validating system, where each step contributes to the overall confidence in the final structural assignment.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Prepare 1 mg/mL stock solution in HPLC-grade Methanol dilute Dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid prep->dilute infusion Direct Infusion into ESI Source dilute->infusion full_scan Full Scan MS (m/z 100-500) to identify [M+H]⁺ infusion->full_scan msms Tandem MS (MS/MS) of [M+H]⁺ precursor ion full_scan->msms accurate_mass Determine Accurate Mass and Elemental Composition msms->accurate_mass fragmentation Analyze Fragmentation Pattern and Propose Structure accurate_mass->fragmentation report Generate Report with Spectra and Interpretation fragmentation->report fragmentation_pathway precursor [M+H]⁺ m/z 226.0332 frag1 Loss of Ethylene (C₂H₄) m/z 198.0019 precursor->frag1 - C₂H₄ frag2 Loss of Ethanol (C₂H₅OH) m/z 180.0066 precursor->frag2 - C₂H₅OH frag3 Loss of Ethyl Formate (C₃H₆O₂) m/z 152.0093 frag1->frag3 - CO frag2->frag3 - CO

Figure 2: Proposed fragmentation pathway for protonated this compound.

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment ion.

  • Loss of Ethanol (C₂H₅OH): Direct cleavage of the ester can result in the loss of a neutral ethanol molecule.

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from the fragment ions is also a plausible fragmentation step.

The accurate mass measurements of the fragment ions in the MS/MS spectrum should be used to confirm these proposed fragmentation pathways and provide further confidence in the structural assignment.

Method Validation Considerations

For applications in regulated environments, the analytical method must be validated to ensure it is suitable for its intended purpose. [9][10][11]Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. [12]This can be demonstrated by analyzing a blank sample and a placebo (if applicable) to ensure no interfering peaks are observed at the retention time and m/z of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. [12]This is typically assessed by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. [13]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. [13]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. [11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing high-resolution mass spectrometry with tandem MS capabilities, researchers can confidently determine the elemental composition and structural features of this important pharmaceutical intermediate. The detailed workflow, from sample preparation to data interpretation, is designed to ensure the generation of high-quality, reproducible data, which is paramount in the fields of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Kádár, Z., Gáspár, A., & Gergely, A. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1-4), 1-24.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Van Strien, J., & Cuyckens, F. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112979.
  • Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Journal of the American Society for Mass Spectrometry, 33(10), 1785-1803.
  • Chaudhary, A. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research.
  • Rosalind Franklin Institute. (n.d.). Structural Elucidation.
  • Kumar, S., & Sharma, P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 133-139.
  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • Singh, R., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.

Sources

A Robust, Validated HPLC Method for Purity Analysis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. This key pharmaceutical intermediate's purity is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). The method development was guided by the physicochemical properties of the analyte, focusing on the challenges posed by its heterocyclic structure. We provide a comprehensive explanation of the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing applications.

Foundational Principles: The 'Why' Behind the Method

The successful chromatographic analysis of heterocyclic compounds like this compound hinges on a foundational understanding of the molecule's interaction with the stationary and mobile phases. The imidazopyrimidine core contains basic nitrogen atoms, which can lead to undesirable secondary interactions with the stationary phase, resulting in poor peak shape (tailing).[1] The method development strategy was therefore centered on mitigating these interactions while achieving optimal retention and resolution.

  • Stationary Phase Rationale: A C18 (octadecyl) stationary phase was selected as it provides the necessary hydrophobicity for retaining the moderately polar analyte.[2] However, the critical factor is the quality of the silica backbone and its surface chemistry. We selected a modern, high-purity, end-capped C18 column. End-capping neutralizes most of the acidic silanol groups on the silica surface that would otherwise interact ionically with the basic nitrogens of the analyte, thereby preventing peak tailing and improving chromatographic efficiency.

  • Mobile Phase Rationale:

    • Organic Solvent: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity generates less backpressure, and its superior UV transparency at lower wavelengths is advantageous for detecting impurities at trace levels.[3]

    • pH Control: This is the most critical parameter for analyzing basic compounds.[4] The pKa of the basic nitrogens in the imidazopyrimidine ring system dictates their ionization state. To ensure a consistent, single ionic form (protonated) throughout the analysis and to further suppress the ionization of any residual silanols on the column, the mobile phase must be buffered at an acidic pH.[5] A phosphate buffer at pH 3.0 was chosen, which is sufficiently acidic to fully protonate the analyte, leading to reproducible retention times and symmetrical peaks. A buffer concentration of 25 mM provides adequate buffering capacity without risking precipitation when mixed with the organic solvent.[4]

  • Detection Wavelength Rationale: The fused aromatic ring system of the analyte results in strong UV absorbance. While 254 nm is a common wavelength for aromatic compounds, a UV-Vis scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main component and any potential impurities. For this application, 254 nm was found to provide an excellent response.

Detailed Analytical Protocol

This protocol is designed for execution by trained analytical chemists in a laboratory setting.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (85%, ACS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reference Standard: this compound of known purity (e.g., >99.5%).

Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity.

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationRationale
Stationary Phase C18 End-capped Column (e.g., 150 mm x 4.6 mm, 5 µm)Provides hydrophobic retention and minimizes silanol interactions.
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer pH 3.0 (55:45 v/v)Optimal polarity for retention; acidic pH ensures good peak shape for the basic analyte.
Elution Mode IsocraticEnhances reproducibility and simplifies the method for purity analysis.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 35 °CImproves efficiency and reduces viscosity, ensuring reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak overload and distortion.
Detection Wavelength 254 nmHigh analyte response, suitable for detecting aromatic impurities.
Run Time 20 minutesSufficient to elute the main peak and any post-eluting impurities.
Solution Preparation
  • 25 mM KH₂PO₄ Buffer (pH 3.0): Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase: Prepare the mobile phase by mixing the 25 mM KH₂PO₄ buffer (pH 3.0) and acetonitrile in a 45:55 volume ratio. Degas the solution for 15 minutes using sonication or an online degasser before use.

  • Diluent: The mobile phase is used as the diluent to avoid peak distortion.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

Execution Workflow & System Validation

The analytical process follows a logical sequence from system preparation to final data analysis, ensuring the validity of the results.

Experimental and Data Processing Workflow

The following diagram outlines the complete workflow for the purity analysis.

Caption: A four-phase workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a core requirement for a self-validating protocol. Inject the Standard Solution five consecutive times and verify that the system meets the criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterRequirementPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and the ability to produce narrow peaks.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 0.5%Indicates the stability and precision of the pump and mobile phase composition.
Purity Calculation

The purity of the sample is determined using the area percent method, which assumes that all components have a similar detector response at the chosen wavelength.

Purity (%) = (Area of the Main Peak / Total Area of All Peaks) × 100

Disregard any peaks originating from the blank (diluent) and any peaks below the reporting threshold (typically 0.05%).

Method Validation Synopsis

The described method was validated according to ICH Q2(R1) guidelines to confirm its suitability for its intended purpose.[6][7][8][9] The results are summarized below.

  • Specificity: The method is highly specific. Analysis of a blank solution confirmed no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD confirmed the main peak was spectrally homogeneous and free from co-eluting impurities.

  • Linearity: Excellent linearity was observed over a concentration range of 0.005 mg/mL to 0.75 mg/mL (1% to 150% of the nominal concentration), with a correlation coefficient (r²) consistently greater than 0.999.

  • Accuracy: Accuracy was confirmed through spike recovery studies at three levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The relative standard deviation (%RSD) for six preparations of the sample was below 0.5%.

    • Intermediate Precision (Inter-assay): The method was tested by a different analyst on a different day using a different instrument. The %RSD between the two data sets was less than 1.0%, confirming the method's ruggedness.

  • Limit of Quantitation (LOQ): The LOQ was established at 0.005 mg/mL (1% of the nominal concentration), demonstrating sufficient sensitivity for quantifying trace impurities.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity analysis of this compound. By explaining the causal relationships between analyte properties and chromatographic parameters, this document serves not only as a direct protocol but also as a guide for developing methods for other challenging heterocyclic compounds. The method is proven to be specific, precise, accurate, and robust, making it an invaluable tool for quality control in pharmaceutical development and manufacturing.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom Limited. [Link]

  • Rosario-Ortiz, F. L., & Snyder, S. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 43(13), 4892-4898. [Link]

  • Uddin, M. J., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Shinde, V. (2023, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(8), 516-525. [Link]

  • Sepuxianyun. (2023, December 1). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Welch Materials, Inc. (2023, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

Sources

Application Notes & Protocols: Determining the Solubility of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the methodologies for determining the solubility of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry, within a range of common organic solvents. The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in drug discovery, and understanding the solubility of its derivatives is paramount for successful formulation, screening, and preclinical development. This document provides researchers, scientists, and drug development professionals with a robust framework for solubility assessment, encompassing both the foundational shake-flask method for thermodynamic equilibrium solubility and a higher-throughput UV/Vis spectroscopic method for rapid screening. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Discovery

The imidazo[1,2-a]pyrimidine and its isomeric imidazo[1,2-c]pyrimidine core are integral to the development of novel therapeutics, exhibiting a wide array of biological activities including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] this compound (Molecular Formula: C₉H₈ClN₃O₂, Molecular Weight: 225.63 g/mol ) is a derivative of this important scaffold.[6][7] The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their ultimate clinical and commercial viability.[1]

Poor solubility can lead to a cascade of challenges in the drug development pipeline, including difficulties in formulation, unreliable results in biological assays, and poor bioavailability.[8] Therefore, the early and accurate determination of a compound's solubility profile in various organic solvents is a cornerstone of preclinical characterization. Organic solvents are ubiquitous in drug discovery, used for compound storage (e.g., DMSO), chemical reactions, and various analytical procedures.[9] A thorough understanding of a compound's solubility in these solvents is essential for seamless workflow integration and the generation of reliable data.

This guide provides detailed protocols for quantifying the solubility of this compound in a selection of commonly used organic solvents. The methodologies are presented with an emphasis on both theoretical underpinnings and practical execution, enabling researchers to generate high-quality, reproducible solubility data.

Pre-Experimental Considerations

Compound Information
  • Compound Name: this compound

  • CAS Numbers: 1105187-40-3, 1289121-43-2[6][7]

  • Molecular Formula: C₉H₈ClN₃O₂[6]

  • Molecular Weight: 225.63 g/mol [6]

Health and Safety

Based on available information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood.

Selection of Organic Solvents

The choice of solvents for solubility screening should reflect the intended applications. A representative panel of solvents with varying polarities is recommended.

Table 1: Suggested Organic Solvents for Solubility Screening

SolventPolarity IndexPrimary Use in Drug Discovery
Dimethyl Sulfoxide (DMSO)7.2Universal solvent for compound storage and high-throughput screening.[9]
N,N-Dimethylformamide (DMF)6.4Polar aprotic solvent for organic synthesis and formulations.
Ethanol (EtOH)4.3Common "green" solvent for formulations and extractions.[10]
Methanol (MeOH)5.1Polar protic solvent used in synthesis and analysis.
Acetonitrile (ACN)5.8Common solvent for HPLC and chemical reactions.
Ethyl Acetate (EtOAc)4.4Moderately polar solvent for chromatography and extractions.
Dichloromethane (DCM)3.1Nonpolar solvent for synthesis and extraction.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add selected organic solvent A->B C Seal vials and place in shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48h C->D E Allow solid to settle D->E F Filter supernatant through 0.22 µm filter E->F G Dilute filtrate with appropriate solvent F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H

Caption: Workflow for the Shake-Flask Solubility Method.

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a series of glass vials. The key is to ensure an excess of solid material will remain after equilibrium is reached.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent (from Table 1).

    • Prepare a blank vial containing only the solvent to serve as a control.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure thermodynamic equilibrium.[8]

  • Sample Processing:

    • After incubation, remove the vials and allow them to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • A standard calibration curve of the compound in the same solvent must be prepared to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

    • The experiment should be performed in triplicate for each solvent to assess reproducibility.

Protocol 2: High-Throughput Solubility Screening via UV-Vis Spectroscopy

For a more rapid assessment, a kinetic solubility method using a 96-well plate format and a UV-Vis plate reader can be employed. This method is particularly useful in early discovery phases where compound availability may be limited.[12]

G cluster_prep Preparation cluster_addition Solvent Addition cluster_analysis Analysis A Prepare stock solution of compound in DMSO B Dispense serial dilutions of stock into 96-well plate A->B C Add test organic solvent to each well B->C D Mix and incubate for a shorter period (e.g., 2h) C->D E Measure absorbance at λmax D->E F Identify highest concentration without precipitation E->F

Caption: Workflow for High-Throughput UV-Vis Solubility Screening.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Plate Preparation:

    • In a UV-transparent 96-well plate, create a serial dilution of the DMSO stock solution. For example, a 2-fold serial dilution from 20 mM down to a low concentration.

  • Solvent Addition and Incubation:

    • To each well containing the DMSO solution, add the test organic solvent. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its co-solvent effect.

    • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature.

  • Measurement:

    • Measure the absorbance of each well using a UV-Vis plate reader at the compound's λmax. The λmax should be predetermined by scanning a dilute solution of the compound.

    • Visually inspect the plate for any signs of precipitation.

  • Data Analysis:

    • The kinetic solubility is often defined as the highest concentration at which no precipitation is observed.

    • Alternatively, the data can be analyzed by plotting absorbance versus concentration. A sharp decrease in absorbance or an increase in light scattering can indicate the point of precipitation.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Example Solubility Data for this compound

SolventMethodTemperature (°C)Solubility (mg/mL) ± SD (n=3)Solubility (mmol/L) ± SD (n=3)Observations
Dimethyl Sulfoxide (DMSO)Shake-Flask25[Insert Data Here][Insert Data Here]Fully Soluble
Ethanol (EtOH)Shake-Flask25[Insert Data Here][Insert Data Here]
Acetonitrile (ACN)Shake-Flask25[Insert Data Here][Insert Data Here]
Ethyl Acetate (EtOAc)Shake-Flask25[Insert Data Here][Insert Data Here]
Dichloromethane (DCM)Shake-Flask25[Insert Data Here][Insert Data Here]
[Other Solvents][Select Method]25[Insert Data Here][Insert Data Here]

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the solubility of this compound in a range of pharmaceutically relevant organic solvents. Adherence to these methodologies will yield reliable and reproducible data, which is crucial for informing downstream activities in the drug discovery and development process, including formulation design, assay development, and synthetic route optimization. The principles and techniques described herein are broadly applicable to other small molecule drug candidates.

References

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate | C9H9N3O2 | CID 2759351 - PubChem.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.Rheolution.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central.
  • Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties - ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Compound solubility measurements for early drug discovery | Comput
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI.MDPI.
  • Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - European Union.European Union.
  • Organic Chemistry: Introduction to Solubility | SALTISE.SALTISE.
  • <1236> Solubility Measurements - USP-NF.U.S. Pharmacopeia.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.
  • (PDF) Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents - ResearchGate.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing.Royal Society of Chemistry.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.Springer.
  • 1105187-40-3|Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxyl
  • 1289121-43-2|Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxyl

Sources

A Stepwise Guide to In Vitro Assay Development for Novel GABA-A Receptor Modulators: A Case Study with Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Upon binding its endogenous ligand, GABA, the receptor's integral chloride channel opens, leading to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[2][3] Given its critical role in regulating brain activity, the GABA-A receptor is a major therapeutic target for a host of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[4][5]

Many clinically successful drugs, such as benzodiazepines, do not bind to the primary GABA binding site (the orthosteric site). Instead, they bind to a distinct, allosteric site, acting as Positive Allosteric Modulators (PAMs).[6] These PAMs enhance the effect of GABA, increasing the frequency or duration of channel opening without directly activating the receptor themselves.[3] This modulatory mechanism offers a more nuanced therapeutic intervention compared to direct agonists.

The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, with several derivatives known to interact with the GABA-A receptor.[7][8] Compounds like Divaplon and Fasiplon, which contain this core, were developed as anxiolytic agents that act at the benzodiazepine (BZD) allosteric binding site.[8] This precedent provides a strong scientific basis for hypothesizing that novel, structurally related compounds, such as Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, may exhibit similar pharmacological activity.

This application note provides a comprehensive, three-tiered framework for the in vitro characterization of such compounds. It explains the causality behind each experimental choice, moving from initial target binding confirmation to detailed functional analysis and finally to high-throughput screening adaptation.

The GABA-A Receptor Signaling Pathway and Allosteric Modulation

The canonical GABA-A receptor is a heteropentameric protein assembled from a variety of subunits (e.g., α, β, γ).[9] The most common subtype in the brain consists of two α, two β, and one γ subunit (α₂β₂γ).[9] The binding sites for GABA are located at the interface between the α and β subunits, while the classic benzodiazepine binding site is located at the α and γ subunit interface.[9][10] A PAM binding to the BZD site potentiates the inhibitory effect of GABA, as illustrated below.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α/β/γ subunits) BZD_Site Benzodiazepine (Allosteric) Site GABA_Site GABA (Orthosteric) Site Channel Cl⁻ Channel (Closed) Channel_Open Cl⁻ Channel (Open) BZD_Site->Channel_Open Potentiates (Enhances GABA Effect) GABA_Site->Channel_Open Activates Cl_in Cl⁻ Influx Channel_Open->Cl_in Hyperpolarization Membrane Hyperpolarization (Inhibition) GABA GABA GABA->GABA_Site Binds Test_Compound Ethyl 7-chloroimidazo [1,2-c]pyrimidine-2-carboxylate (Test Compound) Test_Compound->BZD_Site Binds Cl_in->Hyperpolarization

Figure 1: Signaling pathway of the GABA-A receptor. The test compound acts as a Positive Allosteric Modulator (PAM) at the benzodiazepine site, enhancing GABA-mediated chloride influx and neuronal inhibition.

Part 1: Primary Assay — Confirmation of Target Engagement via Radioligand Binding

Scientific Rationale: The first critical step is to determine if this compound physically interacts with the intended allosteric site on the GABA-A receptor. A competitive radioligand binding assay is the definitive method for this purpose. It measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.[11] For the benzodiazepine site, [³H]-Flumazenil is the gold-standard radioligand.

This assay provides a quantitative measure of binding affinity, the Inhibition Constant (Kᵢ), which is crucial for initial compound ranking and confirming on-target activity.[11]

Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Incubation cluster_analysis Separation & Analysis prep1 Homogenize rat cortical tissue in Tris-HCl buffer prep2 Centrifuge homogenate at 1,000 x g (remove nuclei) prep1->prep2 prep3 Centrifuge supernatant at 20,000 x g prep2->prep3 prep4 Resuspend pellet (P2) and store at -80°C prep3->prep4 assay1 Combine: - Membrane Prep (100 µg) - [³H]-Flumazenil (e.g., 1 nM) - Test Compound (serial dilution) prep4->assay1 Use in Assay assay2 Define Non-Specific Binding (NSB) with excess Diazepam (10 µM) assay1->assay2 assay3 Incubate at 4°C for 60 minutes assay2->assay3 analysis1 Rapidly filter reaction through GF/B filter plates assay3->analysis1 Terminate Reaction analysis2 Wash filters 3x with ice-cold buffer analysis1->analysis2 analysis3 Add scintillation cocktail and count radioactivity (CPM) analysis2->analysis3 analysis4 Calculate Kᵢ from IC₅₀ using Cheng-Prusoff equation analysis3->analysis4

Figure 2: Workflow for the [³H]-Flumazenil competitive radioligand binding assay.

Protocol 1: [³H]-Flumazenil Competitive Binding Assay

A. Membrane Preparation (Rat Cortex)

  • Euthanize adult Sprague-Dawley rats according to approved institutional protocols.

  • Rapidly dissect cerebral cortices and place them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Homogenize the tissue using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the P2 pellet in fresh buffer, and repeat the centrifugation.

  • Resuspend the final pellet in a small volume of buffer, determine protein concentration (e.g., Bradford assay), and store aliquots at -80°C.

B. Binding Assay

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer for Total Binding (TB) or 50 µL of 10 µM Diazepam for Non-Specific Binding (NSB).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]-Flumazenil (final concentration ~1-2 nM, near its Kₔ).

    • 50 µL of thawed membrane preparation (final concentration ~100 µg protein/well).

  • Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.

C. Separation and Counting

  • Harvest the reaction onto GF/B glass fiber filter plates using a cell harvester, separating bound from free radioligand.

  • Rapidly wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

D. Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-Flumazenil and Kₔ is its dissociation constant for the receptor.

ParameterDescriptionExpected Value (Hypothetical)
IC₅₀ Concentration of test compound that displaces 50% of the radioligand.85 nM
Kₔ ([³H]-Flumazenil) Dissociation constant of the radioligand (determined separately).1.5 nM
Kᵢ Inhibition constant; a measure of the test compound's binding affinity.30 nM

Part 2: Functional Characterization — Electrophysiology

Scientific Rationale: After confirming binding, the next step is to determine the functional consequence of that binding. Electrophysiology is the gold-standard for directly measuring ion channel function.[12][13] By expressing specific GABA-A receptor subtypes in a controlled environment (like Xenopus oocytes or HEK293 cells), we can precisely measure the chloride currents elicited by GABA in the presence and absence of our test compound.[14]

A PAM will potentiate the GABA-induced current, causing a leftward shift in the GABA concentration-response curve, meaning less GABA is required to achieve the same effect.[4] This assay definitively classifies the compound's functional activity (PAM, NAM, silent allosteric modulator, or direct agonist) and provides key parameters like the fold-shift in EC₅₀ and the effect on the maximum response (Eₘₐₓ). Automated patch-clamp systems can increase the throughput of these detailed studies.[12]

Ephys_Workflow cluster_prep Cell Preparation & Expression cluster_recording Automated Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture HEK293 cells prep2 Transiently transfect cells with cDNAs for α1, β2, γ2 subunits prep1->prep2 prep3 Allow 24-48 hours for receptor expression prep2->prep3 rec1 Harvest transfected cells and load into patch-clamp instrument prep3->rec1 Use for Recording rec2 Establish whole-cell configuration at a holding potential of -70 mV rec1->rec2 rec3 Apply GABA concentration-response curve (e.g., 1 µM to 1 mM) rec2->rec3 rec4 Pre-incubate with Test Compound (e.g., 1 µM) and repeat GABA curve rec3->rec4 analysis1 Measure peak current amplitude for each GABA concentration rec4->analysis1 Analyze Current Traces analysis2 Normalize currents to the maximum GABA response analysis1->analysis2 analysis3 Plot normalized current vs. log[GABA] and fit to determine EC₅₀ analysis2->analysis3 analysis4 Calculate EC₅₀ fold-shift and change in Eₘₐₓ analysis3->analysis4

Figure 3: Workflow for functional characterization using automated patch-clamp electrophysiology.

Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology

A. Cell Culture and Transfection

  • Culture Human Embryonic Kidney (HEK293) cells in appropriate media (e.g., DMEM with 10% FBS).

  • Co-transfect cells with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2 in a 1:1:1 ratio) using a suitable transfection reagent. A GFP marker is often co-transfected to identify successful cells.

  • Plate the transfected cells onto appropriate substrates for the automated patch-clamp system and allow 24-48 hours for receptor expression.

B. Electrophysiological Recording

  • Prepare extracellular (ECS) and intracellular (ICS) solutions. ECS typically contains (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4. ICS typically contains: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

  • Harvest the cells and load them into the automated patch-clamp instrument (e.g., QPatch, Patchliner).

  • Initiate the automated protocol to achieve whole-cell configuration. Clamp the cells at a holding potential of -70 mV.

  • First, establish a baseline GABA concentration-response curve. Apply increasing concentrations of GABA (e.g., from 1 µM to 1 mM) for a short duration (2-5 seconds) and record the resulting inward chloride current.

  • Wash the cells with ECS.

  • Pre-incubate the cells with a fixed concentration of this compound (e.g., 1 µM) for 1-2 minutes.

  • In the continued presence of the test compound, re-run the GABA concentration-response curve.

C. Data Analysis

  • Measure the peak current amplitude for each GABA application.

  • Normalize the responses to the maximal current observed in the absence of the test compound.

  • Plot the normalized current versus the logarithm of GABA concentration and fit the data to a sigmoidal function to determine the EC₅₀ (concentration of GABA that elicits 50% of the maximal response) and Eₘₐₓ.

  • Compare the EC₅₀ values obtained in the absence and presence of the test compound to calculate the EC₅₀ fold-shift.

ParameterDescriptionExpected Value (Hypothetical)
GABA EC₅₀ (Control) Potency of GABA alone.25 µM
GABA EC₅₀ (+ Compound) Potency of GABA in the presence of the test compound.5 µM
EC₅₀ Fold-Shift (EC₅₀ Control) / (EC₅₀ + Compound)5-fold
% Eₘₐₓ Change Percent change in the maximum current elicited by GABA.+25%

Part 3: HTS Adaptation — YFP-Based Halide Ion Flux Assay

Scientific Rationale: While electrophysiology provides rich detail, it is not suitable for screening large numbers of compounds. A robust, high-throughput screening (HTS) assay is necessary for lead optimization and structure-activity relationship (SAR) studies. A fluorescence-based assay using a halide-sensitive Yellow Fluorescent Protein (YFP) is an excellent HTS method.[10][15]

This technique relies on cells stably co-expressing the GABA-A receptor and a specific YFP mutant (e.g., YFP-H148Q/I152L) whose fluorescence is quenched by halide ions like iodide (I⁻).[15] When GABA activates the receptor, I⁻ flows into the cell down its concentration gradient, quenching the YFP fluorescence. A PAM will enhance this GABA-induced quenching. This assay is inexpensive, requires no dye loading, and is highly amenable to automation in 384- or 1536-well formats.[10]

HTS_Workflow cluster_prep Assay Plate Preparation cluster_assay Fluorescence Reading & Compound Addition cluster_analysis Data Analysis prep1 Seed stable cells (HEK-α1β2γ2-YFP) into 384-well plates prep2 Incubate cells for 24 hours to form a monolayer prep1->prep2 prep3 Wash cells with halide-free buffer (e.g., nitrate-based) prep2->prep3 assay1 Place plate in a kinetic plate reader (e.g., FLIPR, PHERAstar) prep3->assay1 Begin Assay assay2 Measure baseline YFP fluorescence assay1->assay2 assay3 Add Test Compound (serial dilution) followed by a sub-maximal (EC₂₀) concentration of GABA + Iodide Buffer assay2->assay3 assay4 Monitor YFP fluorescence quench over time assay3->assay4 analysis1 Calculate the rate or magnitude of fluorescence quench assay4->analysis1 Analyze Fluorescence Data analysis2 Normalize data to positive (e.g., Diazepam) and negative (vehicle) controls analysis1->analysis2 analysis3 Plot % potentiation vs. log[Test Compound] analysis2->analysis3 analysis4 Determine compound potency (EC₅₀) and efficacy (% max potentiation) analysis3->analysis4

Figure 4: High-throughput screening workflow using a YFP-based halide-sensing assay.

Protocol 3: YFP-Based Halide Quench Assay

A. Cell and Plate Preparation

  • Use a stable cell line co-expressing the desired GABA-A receptor subtype and halide-sensitive YFP.

  • Seed the cells into black, clear-bottom 384-well microplates and culture overnight.

  • On the day of the assay, wash the cell monolayer with a halide-free buffer (e.g., replacing NaCl with NaNO₃).

B. Assay Execution

  • Prepare a dilution plate containing serial concentrations of this compound. Include vehicle (DMSO) as a negative control and a known PAM like Diazepam as a positive control.

  • Prepare a stimulus buffer containing an EC₂₀ concentration of GABA (a sub-maximal concentration that gives a small but reliable signal) and a source of iodide (e.g., 10 mM NaI in the halide-free buffer).

  • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR).

  • Record a stable baseline fluorescence (Excitation ~500 nm, Emission ~535 nm).

  • The instrument adds the test compounds from the dilution plate to the cell plate.

  • After a short pre-incubation (1-5 minutes), the instrument adds the GABA/Iodide stimulus buffer.

  • Immediately monitor the time-course of fluorescence quenching for 1-2 minutes.

C. Data Analysis

  • Determine the initial rate of fluorescence quench for each well.

  • Normalize the data:

    • 0% activity = rate of quench with vehicle + EC₂₀ GABA.

    • 100% activity = rate of quench with a saturating concentration of Diazepam + EC₂₀ GABA.

  • Plot the percent activity versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum potentiation (efficacy) relative to the control compound.

Conclusion

This application note outlines a logical and robust assay cascade for the comprehensive in vitro characterization of this compound, or any novel compound hypothesized to act as a GABA-A receptor positive allosteric modulator. By progressing from target binding confirmation (radioligand assay) to detailed functional analysis (electrophysiology) and finally to high-throughput screening adaptation (YFP quench assay), researchers can efficiently and accurately determine a compound's affinity, potency, efficacy, and suitability for further drug development. This integrated approach ensures scientific integrity and provides the critical data needed to advance promising modulators of inhibitory neurotransmission.

References

  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8. [Link]

  • Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABA-A receptor subtypes. Current Topics in Medicinal Chemistry, 2(8), 795-816. [Link]

  • Mortensen, M., Kristiansen, U., Ebert, B., Frølund, B., Krogsgaard-Larsen, P., & Smart, T. G. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PLoS One, 8(3), e58420. [Link]

  • Xiong, W., Cui, T., Cheng, K., Yang, F., Chen, S. R., Willenbring, D., ... & Pan, H. L. (2012). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. ASSAY and Drug Development Technologies, 10(6), 529-537. [Link]

  • Liu, X., Wu, C., Li, C., & Wu, L. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Galietta, L. J., Haggie, P. M., & Verkman, A. S. (2001). Green fluorescent protein-based halide indicators with improved methodology for chloride measurements in cells. FEBS letters, 499(3), 220-224. [Link]

  • Bianchi, M. T., & Macdonald, R. L. (2002). The apparent voltage dependence of GABAA receptor activation and modulation is inversely related to channel open probability. Molecular pharmacology, 61(6), 1455-1462. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2015). Imidazopyrimidine–benzimidazole conjugates as novel antiproliferative agents. RSC advances, 5(29), 22616-22627. [Link]

  • Sallard, E., Trovò, L., St-Pierre, F., & Dalkara, D. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]

  • Sygnature Discovery. (n.d.). GABAA Receptor Services. Sygnature Discovery. [Link]

  • Riss, J., Cloyd, J., Gates, J., & Collins, S. (2008). Benzodiazepines in epilepsy: pharmacology and pharmacokinetics. Acta neurologica scandinavica, 118(2), 69-86. [Link]

  • Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & therapeutics, 140(1), 1-28. [Link]

  • Olsen, R. W. (2015). GABAA Receptor: Positive and Negative Allosteric Modulators. In N. G. Bowery & G. A. R. Johnston (Eds.), GABA: Receptors, Transporters and Metabolism (pp. 23-40). Humana Press. [Link]

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature reviews neuroscience, 6(3), 215-229. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

  • Kumar, A., & Sharma, S. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC medicinal chemistry, 14(10), 1883-1910. [Link]

  • Al-Ostath, A., El-Gazzar, A. R. B. A., & Al-Ghamdi, K. M. (2022). Design, synthesis, and computational studies of novel imidazo [1, 2-a] pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133802. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Cell-Based Assays for Imidazo[1,2-c]pyrimidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core have shown promise as anti-inflammatory, anticancer, and antiviral agents, making them a focal point for drug discovery and development programs.[3][4][5][6] A critical component of advancing these compounds from bench to bedside is the rigorous application of relevant cell-based assays to elucidate their mechanisms of action and therapeutic potential.

This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals engaged in the evaluation of imidazo[1,2-c]pyrimidine compounds. The focus is on establishing a robust in vitro testing cascade to assess cytotoxicity, apoptosis induction, cell cycle effects, and target engagement.

Section 1: Foundational Cytotoxicity Assessment

A primary step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs dose selection for subsequent mechanistic studies and provides an initial indication of therapeutic index.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Table 1: MTT Assay Parameters

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase for the duration of the experiment.
Compound Incubation Time 24, 48, and 72 hoursAssesses both acute and long-term cytotoxic effects.
MTT Reagent Concentration 0.5 mg/mLOptimal concentration for formazan production in most cell lines.
Solubilization Agent DMSO or acidified isopropanolEffectively dissolves formazan crystals for accurate absorbance readings.
Wavelengths 570 nm (measurement), 630 nm (reference)Standard wavelengths for measuring formazan absorbance and background, respectively.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-c]pyrimidine compounds in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours).[7]

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well.[10]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at 570 nm using a microplate reader.[8]

Caption: Workflow for the MTT cell viability assay.

Section 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of imidazo[1,2-c]pyrimidine compounds is established, the next critical step is to determine the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11]

Caspase-Glo® 3/7 Assay for Apoptosis

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method to measure the combined activities of caspases-3 and -7.[12][13] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, releasing a substrate for luciferase and generating a light signal.[12]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the imidazo[1,2-c]pyrimidine compounds for the desired time.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[13] Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[13][14]

  • Assay Procedure: Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture volume.[14]

  • Signal Development: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[14]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

CaspaseGlo_Workflow Start Treat Cells with Compound Add_Reagent Add Caspase-Glo® 3/7 Reagent Start->Add_Reagent Mix Mix and Incubate Add_Reagent->Mix Measure Measure Luminescence Mix->Measure Apoptosis Apoptosis Induction Measure->Apoptosis

Caption: Caspase-Glo® 3/7 assay workflow.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

Annexin V staining is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains cells with compromised membranes, such as late apoptotic or necrotic cells.[15]

Protocol: Annexin V/PI Staining

  • Cell Harvesting: Treat cells with the imidazo[1,2-c]pyrimidine compounds. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the cells by flow cytometry within one hour.[16]

Section 3: Elucidating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[11] Analyzing the cell cycle distribution of a cell population treated with an imidazo[1,2-c]pyrimidine compound can provide valuable mechanistic insights.

Propidium Iodide Staining for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and determining the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[17]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Fixation: Harvest and wash the treated cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently.[18] Cells can be stored at -20°C for several weeks.[19]

  • RNase Treatment: Rehydrate the fixed cells in PBS and treat with RNase A to degrade RNA, which PI can also bind to.[18]

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Caption: Cell cycle analysis workflow.

Section 4: Target Engagement and Pathway Analysis

For imidazo[1,2-c]pyrimidine compounds with a known or hypothesized molecular target, such as a protein kinase, it is crucial to confirm target engagement and downstream pathway modulation within a cellular context.[20][21]

Cell-Based Kinase Assays

Several formats for cell-based kinase assays are available to measure the inhibitory activity of compounds on specific kinases.[20][22] These assays can measure the phosphorylation of a downstream substrate as a readout of kinase activity.[23]

Table 2: Common Cell-Based Kinase Assay Formats

Assay FormatPrincipleAdvantages
Western Blot Antibody-based detection of phosphorylated substrates in cell lysates.Widely accessible, provides information on protein levels.
ELISA Sandwich immunoassay to quantify phosphorylated substrates.High-throughput, quantitative.[24]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer to detect substrate phosphorylation.Homogeneous, high-throughput, sensitive.[22]
AlphaLISA® Bead-based immunoassay with a luminescent readout.High-throughput, sensitive, no-wash format.

Protocol: General Western Blot for Phospho-Protein Analysis

  • Cell Lysis: Treat cells with the imidazo[1,2-c]pyrimidine compound and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated target protein. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Syk Syk Kinase Receptor->Syk Downstream Downstream Signaling (e.g., PI3K/Akt) Syk->Downstream Transcription Gene Transcription Downstream->Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Transcription->Cellular_Response Compound Imidazo[1,2-c]pyrimidine Compound Compound->Syk

Caption: Hypothetical signaling pathway inhibited by an imidazo[1,2-c]pyrimidine compound.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • East Carolina University. Annexin V Stain Protocol | Flow Cytometry Core. [Link]

  • Unknown. Annexin V Staining Protocol. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Unknown. Cell Cycle Tutorial Contents. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • National Center for Toxicology Research. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PubMed. Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. [Link]

  • PubMed. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. [Link]

  • PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. [Link]

  • Semantic Scholar. Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. [Link]

  • National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • ResearchGate. Construction design of the target imidazo[1,2-c]pyrimidines. [Link]

  • PubMed Central. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • National Institutes of Health. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • National Center for Biotechnology Information. Imidazo(1,2-c)pyrimidine. [Link]

  • ResearchGate. Scheme 1. Synthetic route of the target imidazo[1,2-c]pyrimidine 2. [Link]

  • National Center for Biotechnology Information. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

Sources

Application Notes and Protocols: Kinase Inhibition Assays for Imidazopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This process of phosphorylation acts as a molecular switch, modulating a vast array of cellular activities. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of drug targets.[1][2][3] Imidazopyrimidine and its related scaffolds, such as imidazopyridine, are versatile heterocyclic structures that have shown significant promise as kinase inhibitors.[1][2][4] Their structural features allow them to interact with the ATP-binding site of kinases, offering a robust framework for the development of targeted therapeutics.[1][4]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting kinase inhibition assays specifically tailored for the evaluation of imidazopyrimidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to accurately determine the potency and selectivity of these compounds.

I. Core Principles of Kinase Inhibition Assays

The primary objective of a kinase inhibition assay is to quantify the enzymatic activity of a purified kinase in the presence of a test compound, such as an imidazopyrimidine derivative.[3] This is typically achieved by measuring the transfer of a phosphate group from ATP to a specific substrate. The inhibitory potential of the compound is then determined by its ability to reduce this phosphorylation event.[3]

There are two main categories of in vitro kinase assays:

  • Biochemical Assays: These assays utilize purified kinase enzymes, substrates, and the inhibitor of interest in a cell-free system. They directly measure the catalytic activity of the kinase or the binding of an inhibitor.[5]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a cellular context.[6][7] This provides a more physiologically relevant assessment of a compound's efficacy, taking into account factors like cell permeability and off-target effects.[8][9]

Choosing the Right Assay Format

The selection of an appropriate assay format is critical and depends on several factors, including the specific research question, throughput requirements, and available instrumentation.[10][11] For initial high-throughput screening (HTS) of a large library of imidazopyrimidine derivatives, homogeneous biochemical assays with luminescent or fluorescent readouts are often preferred due to their speed and scalability.[11][12] For more detailed characterization of lead compounds, cell-based assays are indispensable for validating on-target activity and assessing cellular potency.[6][8]

II. Biochemical Kinase Inhibition Assays

Biochemical assays provide a direct measure of a compound's ability to inhibit a specific kinase. Several robust platforms are commercially available, each with its own advantages.

A. Luminescence-Based Assays: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14] This is a universal assay suitable for virtually any kinase.[13][15]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[13][14]

Workflow: ADP-Glo™ Kinase Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Measurement Kinase_Reaction 1. Kinase, Substrate, ATP, and Imidazopyrimidine Inhibitor are incubated. Add_ADP_Glo 2. Add ADP-Glo™ Reagent. Kinase_Reaction->Add_ADP_Glo Reaction produces ADP Incubate_1 3. Incubate for 40 minutes. Add_ADP_Glo->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent. Incubate_1->Add_Detection_Reagent Remaining ATP is depleted Incubate_2 5. Incubate for 30-60 minutes. Add_Detection_Reagent->Incubate_2 Read_Luminescence 6. Measure Luminescence. Incubate_2->Read_Luminescence ADP is converted to ATP, generating light

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Imidazopyrimidine derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazopyrimidine derivatives in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor for the target kinase).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted imidazopyrimidine compound or control.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[14][16]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[14][16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

B. Fluorescence-Based Assays: LanthaScreen® TR-FRET Assays

LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another powerful tool for assessing kinase inhibition.[17][18] They can be configured as either activity assays or binding assays.

Principle of Activity Assay: A fluorescein-labeled substrate is phosphorylated by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, resulting in a FRET signal.[17][19] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Principle of Binding Assay: A fluorescently labeled, ATP-competitive tracer binds to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. This brings the terbium donor and the fluorescent acceptor on the tracer close together, generating a high FRET signal. An inhibitor that binds to the ATP site will displace the tracer, causing a loss of FRET.[20][21] This format is particularly useful for identifying inhibitors regardless of their mechanism of action (e.g., ATP-competitive or allosteric).[20][21]

Workflow: LanthaScreen® TR-FRET Binding Assay

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Assay Assembly cluster_2 Step 3: Incubation & Measurement Prep_Compound 1. Prepare serial dilutions of Imidazopyrimidine Inhibitor. Add_Compound 4. Add 5 µL of test compound. Prep_Compound->Add_Compound Prep_Kinase_Ab 2. Prepare Kinase/Antibody mixture. Add_Kinase_Ab 5. Add 5 µL of Kinase/Antibody mixture. Prep_Kinase_Ab->Add_Kinase_Ab Prep_Tracer 3. Prepare Tracer solution. Add_Tracer 6. Add 5 µL of Tracer. Prep_Tracer->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate 7. Incubate for 1 hour at RT. Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal. Incubate->Read_Plate

Caption: Workflow for the LanthaScreen® TR-FRET Binding Assay.

III. Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for validating the activity of imidazopyrimidine derivatives in a more physiologically relevant environment. These assays can confirm that the compound can penetrate the cell membrane and engage its target kinase.

A. Western Blotting for Phospho-Protein Levels

Western blotting is a classic and reliable method to assess the phosphorylation status of a kinase's substrate or the autophosphorylation of the kinase itself.[8] A reduction in the phosphorylated form of the target protein in response to treatment with an imidazopyrimidine derivative indicates successful inhibition.[22]

Detailed Protocol: Western Blotting

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Imidazopyrimidine derivatives (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-protein (specific to the target phosphorylation site) and anti-total-protein

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the imidazopyrimidine derivative for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[22]

B. In-Cell Western™ Assay

The In-Cell Western™ assay is a higher-throughput alternative to traditional Western blotting that allows for the quantification of protein phosphorylation directly in microplates.[9]

Principle: Cells are cultured in a microplate, treated with the inhibitor, and then fixed and permeabilized. Two primary antibodies are used: one for the phosphorylated target and one for a normalization protein (e.g., total protein or a housekeeping protein). These are detected with spectrally distinct fluorescently-labeled secondary antibodies. The plate is then scanned on an imager to quantify the fluorescence in each well.[9]

IV. Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[23][24] It is the concentration of the imidazopyrimidine derivative required to inhibit 50% of the kinase activity.

Procedure for IC50 Calculation:

  • Generate a Dose-Response Curve: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Non-Linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[22]

  • Determine IC50: The IC50 value is derived from the fitted curve.[25]

ParameterDescription
Top The maximum response (typically 100% activity for controls).
Bottom The minimum response (the plateau at high inhibitor concentrations).
LogIC50 The logarithm of the IC50 value.
HillSlope The steepness of the curve.

It is important to note that the IC50 value can be influenced by experimental conditions, particularly the ATP concentration in biochemical assays.[11] For ATP-competitive inhibitors like many imidazopyrimidine derivatives, a higher ATP concentration will result in a higher apparent IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of a lead compound, it is crucial to test it against a panel of other kinases.[23][26] This can be done by performing IC50 profiling against a broad range of kinases. A highly selective inhibitor will have a significantly lower IC50 for the target kinase compared to other kinases.[26]

V. Best Practices and Troubleshooting

  • Compound Solubility: Ensure that the imidazopyrimidine derivatives are fully dissolved in DMSO and do not precipitate in the assay buffer.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%) to avoid affecting kinase activity.[10]

  • Controls: Always include appropriate controls in every experiment:

    • No-enzyme control: To determine background signal.

    • No-inhibitor (vehicle) control: Represents 100% kinase activity.

    • Positive control inhibitor: To validate the assay performance.[8][23]

  • Biochemical vs. Cellular Potency: Discrepancies between biochemical and cell-based IC50 values are common.[8] Lower potency in cell-based assays can be due to poor cell permeability, efflux by cellular transporters, or high intracellular ATP concentrations.

VI. Conclusion

The robust evaluation of imidazopyrimidine derivatives as kinase inhibitors requires a multi-faceted approach, combining high-throughput biochemical assays for initial screening and detailed cell-based assays for validation in a physiological context. By carefully selecting the appropriate assay platform, adhering to rigorous experimental protocols, and performing thoughtful data analysis, researchers can accurately characterize the potency and selectivity of these promising therapeutic candidates. This systematic approach is essential for advancing the development of novel and effective kinase-targeted therapies.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. Retrieved from [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 269-291. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kumar, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(12), 2377-2401. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Rajamani, S., & Good, A. C. (2007). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 21(8), 449-457. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1292, 136153. [Link]

  • ACS Medicinal Chemistry Letters. (2025, October 30). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize the reaction yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently and efficiently achieve your desired product.

Introduction to the Synthesis

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential biological activity. The synthesis of the imidazo[1,2-c]pyrimidine core is typically achieved through a cyclocondensation reaction. A common and effective strategy involves the reaction of a substituted 2-aminopyrimidine with an α-halo-β-ketoester. For our target molecule, this translates to the reaction of 2-amino-4-chloropyrimidine with an ethyl 2-halo-3-oxopropanoate, such as ethyl bromopyruvate.

This guide will focus on a plausible and widely applicable synthetic protocol and address the potential challenges you may encounter.

Proposed Synthetic Workflow

The following diagram outlines the general synthetic approach for this compound.

Synthetic Workflow 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine Reaction_Vessel Cyclocondensation 2-Amino-4-chloropyrimidine->Reaction_Vessel Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Reaction Mixture Purification Column Chromatography / Recrystallization Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product Troubleshooting Logic cluster_low_yield Low Yield / Incomplete Reaction cluster_impurity Product Impurity Problem Problem Cause Cause Problem->Cause is likely due to Solution Solution Cause->Solution can be solved by Low_Yield Low Yield or Incomplete Reaction Low_Temp Insufficient Temperature Low_Yield->Low_Temp Short_Time Inadequate Reaction Time Low_Yield->Short_Time Poor_Solubility Poor Solubility Low_Yield->Poor_Solubility Increase_Temp Increase Reaction Temperature Low_Temp->Increase_Temp Extend_Time Extend Reaction Time Short_Time->Extend_Time Change_Solvent Solvent Screen Poor_Solubility->Change_Solvent Impurity Complex Mixture or Impure Product Side_Reactions Side Reactions Impurity->Side_Reactions Decomposition Decomposition Impurity->Decomposition Purification_Issue Ineffective Purification Impurity->Purification_Issue Optimize_Conditions Optimize Conditions (Solvent, Base) Side_Reactions->Optimize_Conditions Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Optimize_Purification Optimize Chromatography / Recrystallization Purification_Issue->Optimize_Purification

Technical Support Center: Synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis, typically achieved via the condensation and cyclization of a 2-aminopyrimidine derivative with an α-halocarbonyl compound, appears straightforward but is often complicated by issues of regioselectivity and the formation of persistent impurities. This guide addresses the most frequent experimental hurdles and provides robust solutions. The most common synthetic route involves the reaction of 4-chloro-2-aminopyrimidine with ethyl bromopyruvate.

Troubleshooting Guide: From Observation to Solution

This section is structured in a question-and-answer format to directly address specific issues you may observe during your experiment.

Question 1: My LC-MS analysis shows two major peaks with the identical mass as my target product (m/z 226.04 for [M+H]⁺), but they have different retention times. What is the second peak?

Answer: This is the most common issue encountered and is almost certainly due to the formation of a regioisomer: Ethyl 5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate .

  • Causality: The starting material, 4-chloro-2-aminopyrimidine, has two ring nitrogens (N1 and N3) available for the final cyclization step after the initial N-alkylation of the exocyclic amino group. While the desired product results from cyclization onto N3, competitive cyclization onto the N1 position leads to the imidazo[1,2-a]pyrimidine isomer. The relative ratio of these isomers is highly dependent on reaction conditions.[1][2]

  • Troubleshooting Protocol:

    • Solvent and Base Selection: The polarity of the solvent can influence the reaction path. Non-polar solvents like dioxane or toluene may favor the desired [1,2-c] isomer over more polar solvents like DMF or ethanol, where the [1,2-a] isomer can be more prominent. Experimenting with a milder, non-nucleophilic base such as sodium bicarbonate or potassium carbonate can also alter the isomer ratio compared to stronger bases like sodium ethoxide.[3][4]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, heating drives the reaction towards the thermodynamically more stable, but undesired, isomer. Start at room temperature and monitor progress before applying heat.

    • Purification: The isomers often have very similar polarities, making chromatographic separation difficult. A high-resolution silica column with a shallow gradient (e.g., 10-30% ethyl acetate in hexanes) may be required. In some cases, crystallization can be used to selectively isolate the major isomer.

Question 2: My reaction yield is low, and the primary impurity has a mass corresponding to my product minus an ethyl group (m/z 198.01 for [M+H]⁺). What is this byproduct?

Answer: This byproduct is 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid , resulting from the hydrolysis of the ethyl ester.

  • Causality: The ester functionality is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. This can occur during the reaction itself if using aqueous bases or wet solvents, or during the aqueous workup phase.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. If using a base like potassium carbonate, ensure it is finely powdered and dried.

    • Workup Procedure: When neutralizing the reaction, perform the operation quickly and at a low temperature (0-5 °C) to minimize contact time with aqueous acid or base. Use a saturated solution of a mild base like sodium bicarbonate for neutralization.

    • Base Selection: Avoid strong, nucleophilic bases like sodium hydroxide or potassium hydroxide. If a strong base is required for deprotonation, consider non-nucleophilic options like sodium hydride (NaH) in an aprotic solvent like THF.

Question 3: My reaction is sluggish, and I've isolated a significant amount of unreacted 4-chloro-2-aminopyrimidine. How can I drive the reaction to completion?

Answer: This indicates that the initial N-alkylation step is inefficient.

  • Causality: The nucleophilicity of the 2-amino group on the pyrimidine ring can be modest. The reaction rate is dependent on the reactivity of the electrophile (ethyl bromopyruvate), the base, and the temperature. Insufficient activation or low temperature can lead to an incomplete reaction.

  • Troubleshooting Protocol:

    • Choice of Electrophile: Ensure the quality of your ethyl bromopyruvate. If it has degraded, its reactivity will be low. Alternatively, using a more reactive electrophile like ethyl 2-chloro-3-oxobutanoate followed by a deacylation step can sometimes be more effective, though it adds complexity.

    • Optimize Base and Temperature: A common method for this type of reaction is to first stir the aminopyrimidine and a base (e.g., NaHCO₃) in a solvent like ethanol or acetone, then add the ethyl bromopyruvate and gently heat to reflux.[5] Microwave-assisted synthesis using a catalyst like basic alumina has also been shown to improve yields and reduce reaction times for related structures.[6][7]

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the ethyl bromopyruvate can help drive the reaction to completion. However, be aware this can increase the formation of other byproducts if not monitored carefully.

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm the structure of the desired this compound versus its imidazo[1,2-a] isomer?

A: While 1D ¹H NMR can show distinct patterns, unambiguous confirmation requires 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). For the desired [1,2-c] isomer, an NOE correlation should be observed between the proton at position 5 (the pyrimidine CH) and the protons of the ethyl ester group. This spatial proximity is absent in the [1,2-a] isomer.

Q: What are other minor byproducts I should be aware of?

A: Besides the major isomer and hydrolysis product, you may encounter:

  • Dimerization of Ethyl Bromopyruvate: This can occur under basic conditions.

  • Uncyclized Intermediate: The N-alkylated aminopyrimidine may be present if the cyclization step is incomplete. This will have a mass corresponding to the sum of the two reactants.

  • Transesterification Products: If using an alcoholic solvent that does not match the ester (e.g., running the reaction in methanol), you may form the corresponding methyl ester.[3][8]

Data Summary & Visualization

Common Byproducts Table
Byproduct NameExpected [M+H]⁺ (m/z)Key IdentifierMitigation Strategy
Ethyl 5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate226.04Same mass as product, different HPLC/TLC Rf. Confirm with 2D NMR.Optimize solvent, base, and temperature.
7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid198.01Mass shift of -28 Da from product. Broader peak in reverse-phase HPLC.Use anhydrous conditions; perform cold and rapid aqueous workup.
4-chloro-N-(2-ethoxy-2-oxoethyl)pyrimidin-2-amine226.04Intermediate, not a byproduct. Same mass as product. May be observed by LC-MS if cyclization is slow.Increase temperature or reaction time after initial alkylation.
Unreacted 4-chloro-2-aminopyrimidine130.00Mass of starting material.Use slight excess of electrophile; optimize conditions for rate.
Reaction Pathway Diagram

This diagram illustrates the primary reaction leading to the desired product and the competing pathway that forms the common regioisomeric byproduct.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Cyclization Products SM1 4-chloro-2-aminopyrimidine INT N-Alkylated Intermediate (Uncyclized) SM1->INT + Base (Alkylation) SM2 Ethyl Bromopyruvate SM2->INT + Base (Alkylation) P1 Desired Product Ethyl 7-chloroimidazo[1,2-c]pyrimidine- 2-carboxylate INT->P1 Cyclization on N3 (Desired) P2 Isomeric Byproduct Ethyl 5-chloroimidazo[1,2-a]pyrimidine- 2-carboxylate INT->P2 Cyclization on N1 (Undesired)

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues during the synthesis.

G cluster_issues Problem Identification cluster_solutions Corrective Actions Start Start Synthesis Analysis Analyze Crude Reaction (TLC, LC-MS) Start->Analysis LowConv Low Conversion/ Unreacted SM Analysis->LowConv Yes MultiSpots Multiple Product Spots (Same Mass) Analysis->MultiSpots Yes Hydrolysis Impurity at [M-28] Analysis->Hydrolysis Yes Purify Proceed to Purification Analysis->Purify No Issues Sol_Rate Optimize Temp/Base Increase Electrophile (1.1 eq) LowConv->Sol_Rate Sol_Isomer Screen Solvents/Bases Lower Temperature Plan Difficult Purification MultiSpots->Sol_Isomer Sol_Hydrolysis Use Anhydrous Solvents Perform Cold/Fast Workup Hydrolysis->Sol_Hydrolysis Sol_Rate->Start Re-run Reaction Sol_Isomer->Start Re-run Reaction Sol_Hydrolysis->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis
  • To a solution of 4-chloro-2-aminopyrimidine (1.0 eq) in anhydrous ethanol (10 mL per 1 g of aminopyrimidine), add sodium bicarbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise over 5 minutes.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with a cold, saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: 2D NMR for Isomer Identification (NOESY)
  • Dissolve a pure sample of the isolated compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire standard 1D ¹H and ¹³C spectra to assign proton and carbon signals.

  • Set up and run a 2D NOESY or ROESY experiment.

  • Process the 2D spectrum and look for cross-peaks. A cross-peak between the signal for the H-5 proton (a singlet in the aromatic region) and the CH₂ quartet of the ethyl ester group confirms the desired imidazo[1,2-c]pyrimidine structure. The absence of this cross-peak suggests the imidazo[1,2-a] isomer.

References

  • MDPI. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.
  • ResearchGate. General pathway of [3+2]‐cycloaddition of pyridinium ylide.
  • ResearchGate. (2025, August 6). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
  • NIH PMC. (2016, March 10). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Grokipedia. Dieckmann condensation.
  • Alfa Chemistry. Dieckmann Condensation.
  • ResearchGate. (2025, October 16). (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
  • Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans.
  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • ResearchGate. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Wikipedia. Dieckmann condensation.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.
  • ChemicalBook. This compound.
  • ResearchGate. (2025, December 14). (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives.
  • PMC. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • BLDpharm. 1105187-40-3|this compound.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20).
  • ResearchGate. (2024, December 19). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5).
  • PubMed Central. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5).
  • PubChem. Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate | C9H9N3O2 | CID 2759351.
  • BLDpharm. 1289121-43-2|Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate.
  • BLDpharm. 1289151-91-2|Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate.
  • Biosynth. Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate | 1909337-71-8.
  • Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][3][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available from:

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Sources

Technical Support Center: Troubleshooting Low Yield in Imidazo[1,2-c]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-c]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazo[1,2-c]pyrimidine synthesis is resulting in a significantly lower yield than expected. What are the most common initial factors to investigate?

A1: Low yields in imidazo[1,2-c]pyrimidine synthesis can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, it is crucial to systematically evaluate the following:

  • Purity of Starting Materials: The purity of your 4-aminopyrimidine and the α-halocarbonyl compound is paramount. Impurities can introduce competing side reactions, inhibit your catalyst, or complicate product isolation. We recommend verifying the purity of your starting materials by NMR or another suitable analytical technique before commencing the synthesis.

  • Reaction Stoichiometry: While a 1:1 molar ratio of the aminopyrimidine to the α-halocarbonyl is theoretically required, slight adjustments can sometimes improve yields. In some cases, a minor excess (e.g., 1.1 equivalents) of the more volatile or less stable reactant can compensate for any loss during the reaction.

  • Reaction Time and Temperature: Incomplete conversion is a frequent cause of low yields. Ensure your reaction is running for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation and to avoid potential product degradation from prolonged heating.[1]

  • Solvent Quality and Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics. Ensure your solvent is anhydrous, as water can interfere with many condensation reactions. The choice of solvent can also be critical; for instance, while polar aprotic solvents like DMF or acetonitrile can be effective, they may also lead to complex and inseparable mixtures in some cases.[2] Less polar solvents like toluene or dioxane might require higher temperatures and longer reaction times but can offer cleaner reaction profiles.[2]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely byproducts in this reaction?

A2: The formation of byproducts is a common challenge. In the synthesis of imidazo[1,2-c]pyrimidines, particularly from 4-aminopyrimidines and α-halocarbonyls, several side reactions can occur:

  • Formation of the Imidazo[1,2-a]pyrimidine Isomer: If your starting 4-aminopyrimidine has any residual 2-aminopyrimidine, you will likely form the isomeric imidazo[1,2-a]pyrimidine. This is often the most common impurity and can be difficult to separate due to similar polarities.

  • Self-condensation of the α-halocarbonyl: Under basic or even neutral conditions, α-halocarbonyl compounds can undergo self-condensation reactions.

  • Decomposition of Starting Materials: Prolonged reaction times or excessive temperatures can lead to the degradation of either the aminopyrimidine or the α-halocarbonyl compound.

  • Formation of Polymeric Materials: In some instances, particularly with highly reactive starting materials, polymerization can occur, leading to an intractable mixture.

To minimize byproduct formation, consider the following:

  • Purify the 4-aminopyrimidine: Ensure your starting aminopyrimidine is free of the 2-amino isomer.

  • Control the rate of addition: Adding the α-halocarbonyl slowly to the reaction mixture can minimize its self-condensation.

  • Optimize reaction temperature and time: As determined by reaction monitoring, use the mildest conditions that afford a reasonable reaction rate to prevent degradation.

In-depth Troubleshooting Protocols

Protocol 1: Systematic Optimization of Reaction Conditions

If initial checks do not resolve the low yield, a systematic optimization of the reaction parameters is necessary. The following table outlines a suggested approach for optimizing the synthesis of a model 3-substituted imidazo[1,2-c]pyrimidine.

Parameter Initial Condition Suggested Variations & Rationale
Catalyst None or Base (e.g., NaHCO₃)Lewis Acids (e.g., ZnBr₂, Sc(OTf)₃): Can activate the carbonyl group of the α-halocarbonyl, facilitating nucleophilic attack by the aminopyrimidine.[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Toluene, Dioxane: Less polar solvents that may reduce side reactions, although potentially requiring higher temperatures and longer reaction times.[2] Acetonitrile (ACN), Dimethylformamide (DMF): Polar aprotic solvents that can enhance reaction rates but may also promote byproduct formation.[2]
Temperature Reflux (e.g., 40-85 °C)Room Temperature to 120 °C: A temperature screen is crucial. Lower temperatures may increase selectivity, while higher temperatures can drive the reaction to completion. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[1][4]
Reaction Time 1.5 - 4.5 hoursMonitor by TLC/LC-MS every hour: Determine the optimal reaction time to maximize product formation and minimize degradation. Some reactions may require extended periods (e.g., 12 hours) to reach completion.[2]
Q3: I have optimized the reaction conditions, but my yield is still moderate. Could the issue be with the work-up and purification?

A3: Absolutely. Significant product loss can occur during the work-up and purification stages. Here are some key considerations:

  • Aqueous Work-up: Imidazo[1,2-c]pyrimidines can have some water solubility, especially if they are protonated. If your work-up involves an acidic wash, you may be losing the product to the aqueous layer. Neutralize the reaction mixture before extraction and consider back-extracting the aqueous layers with your organic solvent.

  • Choice of Chromatography Stationary Phase: While silica gel is commonly used, the slightly basic nature of the imidazo[1,2-c]pyrimidine core can lead to tailing and poor separation on silica. Consider using neutral or basic alumina for column chromatography.

  • Solvent System for Chromatography: A well-chosen solvent system is critical for good separation. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.

  • Product Stability: Some imidazo[1,2-c]pyrimidine derivatives can be unstable under certain conditions (e.g., prolonged exposure to silica gel or acidic conditions).[3] It is advisable to perform the purification as quickly as possible.

Experimental Protocol: A General Procedure for 3-Substituted Imidazo[1,2-c]pyrimidine Synthesis

This protocol is a general guideline based on established literature and should be optimized for your specific substrates.[3]

  • To a solution of 4-aminopyrimidine (1.0 mmol) in 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add the desired 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane (1.0 mmol).

  • Add a Lewis acid catalyst, such as zinc bromide (ZnBr₂) (0.1 mmol, 10 mol%), to the mixture.

  • Reflux the reaction mixture for 1.5 to 4.5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Process

Reaction Mechanism and Potential Pitfalls

A clear understanding of the reaction mechanism is vital for effective troubleshooting. The following diagram illustrates the proposed pathway for the formation of a 3-substituted imidazo[1,2-c]pyrimidine from a 4-aminopyrimidine and a 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane, highlighting potential side reactions.[3]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product cluster_side_reactions Potential Side Reactions 4-aminopyrimidine 4-Aminopyrimidine intermediate_A Intermediate A 4-aminopyrimidine->intermediate_A Nucleophilic attack isomer Imidazo[1,2-a]pyrimidine (from 2-aminopyrimidine impurity) 4-aminopyrimidine->isomer If 2-amino isomer is present reagent 1,2-bis(benzotriazolyl)- 1,2-(dialkylamino)ethane reagent->intermediate_A decomposition Decomposition Products reagent->decomposition Harsh conditions intermediate_B Intermediate B intermediate_A->intermediate_B Elimination of benzotriazole product 3-Substituted Imidazo[1,2-c]pyrimidine intermediate_B->product Cyclization and elimination

Caption: Proposed reaction mechanism for imidazo[1,2-c]pyrimidine synthesis.

Troubleshooting Workflow

When faced with low yields, a structured approach to troubleshooting can save significant time and resources. The following flowchart outlines a logical sequence of steps to diagnose and resolve the issue.

troubleshooting_workflow start Low Yield Observed check_basics Verify Purity, Stoichiometry, and Quality of Reagents/Solvents start->check_basics monitor_reaction Monitor Reaction by TLC/LC-MS (Time Course Analysis) check_basics->monitor_reaction incomplete_reaction Is the Reaction Going to Completion? monitor_reaction->incomplete_reaction optimize_conditions Systematically Optimize: - Temperature - Reaction Time - Catalyst - Solvent incomplete_reaction->optimize_conditions No side_products Are Significant Side Products Forming? incomplete_reaction->side_products Yes optimize_conditions->monitor_reaction success Yield Improved optimize_conditions->success side_products->optimize_conditions Yes purification_issues Review Work-up and Purification: - Aqueous Extraction Losses - Chromatography (Stationary Phase, Eluent) - Product Stability side_products->purification_issues No purification_issues->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935–4937. [Link]

  • BenchChem. (2025). Comparative study of different synthetic routes for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. Bulletin of Faculty of Science Zagazig University, 2024(3), 178-185.
  • Antipin, R. L., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molecules, 26(21), 6643. [Link]

  • K 2 CO 3 -nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2- c ]pyrimidine candidates: Cytotoxic activity and docking study. (2023).
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic methodologies of Imidazo[1,2-a]pyrimidine: A review. RSC Advances, 5(100), 81608–81637. [Link]

  • Ben-M'barek, K., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6265. [Link]

  • Ben-M'barek, K., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335–1386. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1265, 133423. [Link]

  • Kocyigit, U. M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 983–1000. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrimidine. PubChem. Retrieved from [Link]

  • Kocyigit, U. M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

Sources

Technical Support Center: Purification Challenges of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The presence of chlorine atoms on a heterocyclic scaffold introduces a range of physicochemical properties that can complicate standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these hurdles effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of chlorinated heterocyclic compounds.

Q1: Why are chlorinated heterocyclic compounds often difficult to purify?

A1: The challenges in purifying chlorinated heterocyclic compounds stem from several factors directly influenced by the chlorine substituent. The high electronegativity and size of chlorine atoms can alter the molecule's polarity, solubility, stability, and reactivity in ways that complicate separation from impurities. Positional isomers, which are common byproducts in synthesis, often exhibit very similar polarities, making their separation by standard chromatographic techniques particularly challenging.[1][2] Furthermore, the electronic effects of chlorine can influence the pKa of heteroatoms like nitrogen within the ring, affecting their interaction with stationary phases in chromatography.[1]

Q2: How does the position of the chlorine atom affect purification strategy?

A2: The position of the chlorine atom is a critical determinant of the molecule's overall properties and thus dictates the most effective purification strategy.[1] For instance, a chlorine atom adjacent to a nitrogen atom might influence its basicity, which could be exploited in ion-exchange chromatography. Conversely, positional isomers with chlorine atoms on different parts of the heterocyclic ring can have nearly identical polarities, necessitating high-resolution chromatographic techniques or alternative methods like recrystallization with highly selective solvent systems.[1]

Q3: Are there specific safety precautions to consider when handling chlorinated heterocyclic compounds during purification?

A3: Yes, safety is paramount. Many chlorinated organic compounds are classified as persistent and toxic pollutants.[3] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Depending on the compound's volatility and toxicity, a respirator may be necessary. Always consult the Safety Data Sheet (SDS) for the specific compound and its solvents before beginning any purification procedure. Waste disposal must be in accordance with institutional and regulatory guidelines for chlorinated organic waste.

Q4: What are the first steps I should take to develop a purification protocol for a novel chlorinated heterocyclic compound?

A4: A logical first step is to gather as much information as possible about your compound's physical and chemical properties. This includes its expected polarity, solubility in various organic solvents, and thermal stability. Thin-Layer Chromatography (TLC) is an indispensable tool for initial methods development in chromatography.[4] It allows for rapid screening of different solvent systems to find one that provides good separation between your target compound and impurities.[4] For non-chromatographic methods like recrystallization, small-scale solubility tests in a variety of solvents at different temperatures are recommended.[5][6]

Q5: How can I assess the purity of my final chlorinated heterocyclic compound?

A5: A combination of analytical techniques is often necessary to confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for determining the percentage of the main component and detecting impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, sometimes through quantitative NMR (qNMR).[8] Mass Spectrometry (MS) provides information about the molecular weight and can be coupled with chromatography (LC-MS or GC-MS) for enhanced impurity profiling.[9] For crystalline solids, determining the melting point can be a simple yet effective indicator of purity.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of chlorinated heterocyclic compounds.

Chromatography Troubleshooting
Problem: Poor separation of my chlorinated heterocyclic compound from its isomers.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for closely related isomers.

    • Solution: Consider alternative stationary phases. For reverse-phase HPLC, C18 columns are a good starting point, but other phases like phenyl-hexyl or cyano columns may offer different selectivity. For some applications, specialized techniques like Centrifugal Partition Chromatography (CPC), which is a form of liquid-liquid chromatography, can be highly effective for isomer separation.[2]

  • Suboptimal Mobile Phase: The solvent system may not be optimized to exploit the subtle polarity differences between isomers.

    • Solution: Systematically screen a range of solvent systems using TLC.[4] For normal-phase chromatography, try combinations of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). For reverse-phase, vary the ratio of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[10] Isocratic elution (a constant solvent composition) may not be sufficient; a gradient elution (where the solvent composition changes over time) can often improve separation.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.[4]

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule for flash chromatography, the sample load should be 1-5% of the mass of the stationary phase.[4] If a larger quantity needs to be purified, use a column with a larger diameter.[4]

Problem: My chlorinated heterocyclic compound is degrading on the silica gel column.

Possible Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

    • Solution 1: Deactivate the Silica Gel: You can reduce the acidity of silica gel by preparing a slurry with a small percentage of a base, such as triethylamine or ammonia, in the mobile phase.[11]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic depending on the grade) or Florisil.[11] Reverse-phase chromatography on a C18-functionalized silica is also a good alternative as the stationary phase is much less reactive.

  • Thermal Instability during GC Analysis: High temperatures in the GC injector or column can cause degradation.[7]

    • Solution: Use the lowest effective temperatures for the injector and oven.[7] Ensure the entire GC flow path, including the liner and column, is inert to prevent catalytic decomposition.[7]

Recrystallization Troubleshooting
Problem: My chlorinated heterocyclic compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Supersaturation or Rapid Cooling: The solution may be too concentrated, or it may have been cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[4]

    • Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly.[4] Initially, let it cool to room temperature on the benchtop before transferring it to an ice bath.[4][12]

  • Presence of Impurities: Impurities can interfere with crystal formation.

    • Solution: Try a preliminary purification step, such as passing the crude material through a small plug of silica gel, to remove some of the impurities before attempting recrystallization.[4]

  • Low Melting Point: The compound's melting point might be lower than the boiling point of the chosen solvent.

    • Solution: Select a solvent with a lower boiling point.[1] Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[1][13]

Problem: Low recovery of my crystalline product.

Possible Causes & Solutions:

  • Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of the compound will remain dissolved even at low temperatures.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4][6] If you've used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Significant Solubility in Cold Solvent: The compound may still be quite soluble in the chosen solvent, even at low temperatures.

    • Solution: Cool the crystallization flask in an ice bath or refrigerator to maximize crystal formation.[4] If recovery is still low, a different solvent system where the compound has lower solubility at cold temperatures is needed.[4]

Stability and Reactivity Issues
Problem: I suspect my compound is undergoing dechlorination during purification.

Possible Causes & Solutions:

  • Reaction with Nucleophiles or Bases: Some chlorinated heterocycles can be susceptible to nucleophilic aromatic substitution, especially if the chlorine is activated by electron-withdrawing groups. Strong bases can also promote elimination reactions.

    • Solution: Avoid using strongly basic or nucleophilic conditions during purification. For example, if using chromatography, avoid mobile phase additives like ammonia or triethylamine if your compound is sensitive.

  • Catalytic Hydrodechlorination: The presence of certain metals, such as palladium or nickel, often used as catalysts in preceding synthetic steps, can lead to hydrodechlorination in the presence of a hydrogen source.[14][15]

    • Solution: Ensure that all catalytic metals are thoroughly removed before attempting further purification. A preliminary filtration through a pad of Celite or a specific metal scavenger can be effective. When performing hydrogenations on molecules with both reducible groups and chloro-substituents, the process can be stepwise, with dechlorination sometimes occurring first.[16]

III. Experimental Protocols & Data

Protocol: Screening Solvents for Recrystallization
  • Place approximately 10-20 mg of your crude chlorinated heterocyclic compound into several small test tubes.

  • To each tube, add a few drops of a different solvent at room temperature. A good solvent will not dissolve the compound at this temperature.[4]

  • For the tubes where the compound did not dissolve, gently heat them. An ideal recrystallization solvent will dissolve the compound when hot.[4]

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

  • The best solvent will be the one that results in the formation of a large quantity of high-quality crystals.[4]

Table 1: Common Solvents for Chromatography and Recrystallization
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar solvent for normal-phase chromatography.
Dichloromethane (DCM)3.140Good for dissolving many organic compounds; use with caution due to volatility.
Ethyl Acetate (EtOAc)4.477A common polar eluent in normal-phase chromatography.
Acetone5.156A polar solvent, sometimes used in challenging separations.
Acetonitrile (ACN)5.882Common organic modifier in reverse-phase HPLC.
Methanol (MeOH)5.165A polar protic solvent, used in both normal and reverse-phase.
Water10.2100The polar component in reverse-phase chromatography; can be a good recrystallization solvent for some polar compounds.[17]
Toluene2.4111Can be a good recrystallization solvent for aromatic compounds.[17]
Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a novel chlorinated heterocyclic compound.

Purification_Workflow start Crude Product tlc_analysis TLC Analysis & Solubility Tests start->tlc_analysis is_solid Is the compound a solid? tlc_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No purity_check Purity Analysis (HPLC, GC, NMR) recrystallization->purity_check Success troubleshoot_recrys Troubleshoot Recrystallization (e.g., change solvent) recrystallization->troubleshoot_recrys Failure (oils out, low recovery) chromatography->purity_check Success troubleshoot_chrom Troubleshoot Chromatography (e.g., change phase/eluent) chromatography->troubleshoot_chrom Failure (poor separation, degradation) purity_check->chromatography Purity <95% pure_product Pure Product purity_check->pure_product Purity >95% troubleshoot_recrys->recrystallization troubleshoot_chrom->chromatography

Caption: Decision workflow for purifying chlorinated heterocycles.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Benchchem. (n.d.). Chromatographic methods for removing isomeric impurities from 3,3-Dichloro-1-butene. Retrieved from

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from

  • Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Patents, Google. (n.d.). CN110407663B - Dechlorination method of chlorine-containing aromatic compound. Retrieved from

  • MDPI. (n.d.). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from

  • PubMed. (2008). Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly. Retrieved from

  • PubMed. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. J Environ Sci (China), 16(2), 268-71. Retrieved from

  • Scilit. (n.d.). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Retrieved from

  • ResearchGate. (2025, August 10). Heterogeneous catalysts and process for reductive dechlorination of polychlorinated hydrocarbons. Retrieved from

  • ResearchGate. (2025, August 5). Liquid phase hydrodechlorination of some chlorinated aromatic nitrogen-containing heterocyclics. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from

  • YouTube. (2020, December 28). Recrystallizing and using melting point to identify a compound. Retrieved from

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from

  • Bentham Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from

Sources

Technical Support Center: Navigating the NMR Spectrum of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions to help you identify impurities and understand the nuances of your NMR spectra. Our approach is rooted in a deep understanding of the synthetic pathways and spectroscopic principles to ensure you can confidently interpret your experimental results.

Introduction: The Synthetic Landscape and Potential Pitfalls

The synthesis of this compound typically involves the condensation of 2-amino-4-chloropyrimidine with an appropriate electrophilic partner, such as a derivative of ethyl 2-chloro-3-oxobutanoate. This reaction, while generally efficient, can lead to the formation of several side-products and the carry-over of starting materials if not driven to completion. Understanding these potential impurities is the first step in troubleshooting unexpected peaks in your NMR spectrum.

This guide will walk you through a series of common questions and issues encountered during the NMR analysis of this compound, providing detailed explanations and actionable protocols to identify and resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?

Answer:

Unexpected aromatic signals often arise from unreacted starting materials or side-products from the initial steps of the synthesis.

  • Unreacted 2-amino-4-chloropyrimidine: This is a common impurity if the reaction has not gone to completion. In your ¹H NMR spectrum (typically in DMSO-d₆), you would expect to see two doublets for the pyrimidine ring protons.

  • Isomeric Impurities: Depending on the exact synthetic route, there is a possibility of forming regioisomers. For instance, if the cyclization is not completely regioselective, you might form a small amount of the imidazo[1,2-a]pyrimidine isomer. The chemical shifts of the aromatic protons in this isomer would be subtly different from your target compound.

Troubleshooting Protocol:

  • Spike your sample: Add a small amount of authentic 2-amino-4-chloropyrimidine to your NMR tube. An increase in the intensity of the suspect peaks will confirm its presence.

  • 2D NMR Spectroscopy: A 2D-COSY spectrum can help to identify the coupling network of the unexpected aromatic signals, aiding in the identification of isomeric impurities.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to separate and identify components in your sample. The mass of the impurity can help to confirm its identity.

Question 2: My ethyl ester signals (the quartet and triplet) are not integrating to the expected 2:3 ratio. What does this indicate?

Answer:

An incorrect integration ratio for the ethyl ester group can point to several issues:

  • Residual Ethanol: If ethanol was used as a solvent during the synthesis or work-up, it can be difficult to remove completely. Ethanol will show a quartet and a triplet, which can overlap with your product's signals and skew the integration.

  • Hydrolysis of the Ester: If your sample has been exposed to moisture or acidic/basic conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This would lead to a decrease in the intensity of the ethyl ester signals.

  • Transesterification: If another alcohol (e.g., methanol) was present during the synthesis or work-up, you might have a mixture of ethyl and methyl esters, leading to complex and overlapping signals.

Troubleshooting Workflow:

G A Incorrect Ethyl Ester Integration B Check for broad singlet around 3-5 ppm (H₂O/EtOH OH) A->B E Check for new singlet around 3.7 ppm (OMe) A->E G Check for broad signal > 10 ppm (COOH) A->G C Dry sample under high vacuum B->C Present D Re-acquire NMR C->D F LC-MS to confirm mixed esters E->F Present I Purify by column chromatography F->I H LC-MS to confirm hydrolysis product G->H Present H->I G cluster_0 Observed NMR Data cluster_1 Potential Causes cluster_2 Confirmatory Actions Unexpected Aromatic Signals Unexpected Aromatic Signals Unreacted Starting Material Unreacted Starting Material Unexpected Aromatic Signals->Unreacted Starting Material Isomeric Impurity Isomeric Impurity Unexpected Aromatic Signals->Isomeric Impurity Incorrect Ester Integration Incorrect Ester Integration Residual Solvent Residual Solvent Incorrect Ester Integration->Residual Solvent Hydrolysis Hydrolysis Incorrect Ester Integration->Hydrolysis Broad OH/NH peaks Broad OH/NH peaks Broad OH/NH peaks->Residual Solvent Broad OH/NH peaks->Hydrolysis Spiking Experiment Spiking Experiment Unreacted Starting Material->Spiking Experiment 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) Isomeric Impurity->2D NMR (COSY, HSQC) LC-MS Analysis LC-MS Analysis Isomeric Impurity->LC-MS Analysis High Vacuum Drying High Vacuum Drying Residual Solvent->High Vacuum Drying Hydrolysis->LC-MS Analysis

Caption: Logical flow from observed NMR issues to confirmatory actions.

References

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935-4937. [Link]

  • U.S. Patent No. US11091495B2. (2021). Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors.

Stability and degradation of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and handling of this compound. We offer troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in an aqueous or protic solvent. What is the likely cause?

A1: The most probable cause is the hydrolysis of the ethyl ester functional group to the corresponding carboxylic acid. This reaction is a common degradation pathway for esters, particularly when exposed to acidic or basic conditions, or even neutral water over time.[1] The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time (a new peak) on a standard reverse-phase HPLC column.

Proposed Degradation Pathway: Hydrolysis

The primary degradation under these conditions is likely the cleavage of the ester bond.

G cluster_main Proposed Hydrolytic Degradation Start This compound Product 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid Start->Product H+ or OH- H2O

Caption: Proposed hydrolysis of the ethyl ester.

Experimental Protocol to Confirm Hydrolysis:

To confirm if hydrolysis is the issue, you can perform a forced degradation study.[2][3]

  • Sample Preparation: Prepare three solutions of your compound (e.g., at 1 mg/mL) in the following solvents:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC-grade Water

  • Incubation:

    • Store the acidic and basic solutions at room temperature for 24 hours.

    • Heat the water solution at 60°C for 24 hours.

  • Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Analyze all three samples, alongside a control sample of the compound freshly dissolved in an aprotic solvent (like acetonitrile), by reverse-phase HPLC.

  • Interpretation: If the new, more polar peak appears or increases in the stressed samples, it strongly suggests hydrolysis.

Q2: My compound's purity seems to decrease when exposed to light, with multiple small new peaks appearing in the chromatogram. What could be happening?

A2: The imidazo[1,2-c]pyrimidine core, like many nitrogen-containing heterocyclic systems, can be susceptible to photodegradation.[3] Exposure to UV or even ambient laboratory light can induce complex photochemical reactions, leading to the formation of various degradation products. This is why you may observe multiple small peaks rather than a single major degradant.

Experimental Protocol for Photostability Testing:

To assess photostability, follow the guidelines outlined in ICH Q1B.[4]

  • Sample Preparation:

    • Prepare a solution of your compound (e.g., 1 mg/mL in a 1:1 solution of acetonitrile and water).

    • Place the solution in a chemically inert, transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Light Exposure:

    • Place both samples in a photostability chamber.

    • Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze both the exposed sample and the control sample by HPLC.

  • Interpretation: A significant difference in the purity and impurity profile between the exposed and control samples confirms photosensitivity.

Q3: I've noticed a loss of compound potency after heating the sample for an extended period. What degradation might be occurring?

A3: Thermal degradation can occur, and for a molecule like this compound, there are a few possibilities. While the fused ring system is generally stable, high temperatures could potentially lead to reactions involving the chloro-substituent or decarboxylation if hydrolysis occurs first.[5]

Experimental Protocol for Thermal Stress Testing:

  • Sample Preparation:

    • Place a small amount of the solid compound in a vial.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a stable, high-boiling point solvent like DMSO or NMP.

  • Incubation:

    • Heat both the solid and solution samples in an oven at a controlled temperature (e.g., 80°C) for a set period (e.g., 48 hours).

    • Keep control samples at room temperature.

  • Analysis:

    • Analyze the stressed and control samples by HPLC.

  • Interpretation: Compare the chromatograms to identify any new peaks that have formed due to thermal stress.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound acid Acid Stress (e.g., 0.1M HCl) start->acid base Base Stress (e.g., 0.1M NaOH) start->base oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: General workflow for forced degradation studies.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: Based on its chemical structure, we recommend the following storage conditions to maximize shelf life:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at 2-8°C is ideal.

  • In Solution: For short-term storage, use aprotic solvents like DMSO or acetonitrile. For long-term storage, it is advisable to store solutions at -20°C or -80°C. Avoid prolonged storage in aqueous or protic solvents to minimize hydrolysis.

Q: What are the potential degradation products I should look out for?

A: While specific degradation products can only be confirmed through experimental analysis, the most likely degradants based on the structure are:

  • 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid: From hydrolysis of the ethyl ester.

  • Nucleophilic substitution products: The 7-chloro position could be susceptible to substitution by nucleophiles present in the solution, although this is generally less common than ester hydrolysis.[6]

Q: Is the compound sensitive to oxidation?

A: The imidazole ring can be susceptible to oxidation, although it is generally more resistant than other functional groups.[3] To confirm oxidative stability, a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) should be performed.

Table 1: Summary of Potential Stability Issues and Recommended Actions

Potential IssueLikely CauseRecommended Action
New Polar Peak in HPLC Ester HydrolysisPerform forced degradation with acid/base. Store in aprotic solvents.
Multiple Small Peaks PhotodegradationConduct a photostability study (ICH Q1B). Store protected from light.
Loss of Potency Thermal DegradationPerform thermal stress testing on solid and solution forms.
General Purity Loss Oxidative DegradationTest stability in the presence of an oxidizing agent (e.g., H₂O₂).

References

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Retrieved from [Link]

  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • PubMed. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Aryl)-Benzo[2][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • RSC Publishing. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Retrieved from [Link]

  • PMC. (n.d.). Degradation of purines and pyrimidines by microorganisms. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorganic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Google Patents. (1984). Dihydroimidazo[1,2-a]pyrimidine derivatives, methods of preparing said compounds and pharmaceutical compositions constaining sai.
  • PubMed. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemsrc. (2024). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. Retrieved from [Link]

  • Chembase. (n.d.). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of Imidazo[1,2-c]pyrimidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidine esters. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you anticipate and prevent the degradation of these valuable compounds during your experiments. Our approach is rooted in mechanistic principles to empower you with the knowledge to make informed decisions.

FAQs: Quick Answers to Common Concerns

Q1: I've noticed a decrease in the purity of my imidazo[1,2-c]pyrimidine ester sample over time, even when stored in a standard solvent. What is the most likely cause?

A1: The most probable cause of degradation for an ester-containing compound in solution is hydrolysis.[1][2] The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol. The imidazo[1,2-c]pyrimidine core itself contains nitrogen atoms that can influence the local pH and potentially contribute to autocatalysis.

Q2: My compound seems to be degrading even when handled in anhydrous solvents. What other degradation pathways should I consider?

A2: Beyond hydrolysis, two other significant degradation pathways for heterocyclic compounds like imidazo[1,2-c]pyrimidines are oxidation and photodegradation.[3][4] The nitrogen-rich heterocyclic ring can be susceptible to oxidative attack, especially if exposed to atmospheric oxygen, trace metal contaminants, or radical initiators.[3][5] Additionally, exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to complex degradation products.[6]

Q3: Are there any specific storage conditions you recommend for long-term stability of imidazo[1,2-c]pyrimidine esters?

A3: For optimal long-term stability, we recommend storing your imidazo[1,2-c]pyrimidine ester as a dry solid in an inert atmosphere (e.g., under argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C or -80°C). When in solution, use anhydrous solvents and store under an inert atmosphere for short periods. For aqueous solutions, careful pH control is crucial.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental observations.

Issue 1: Rapid Degradation in Aqueous Buffers

Q: I'm performing an in vitro assay in a phosphate buffer at pH 7.4 and see significant degradation of my imidazo[1,2-c]pyrimidine ester within hours. How can I mitigate this?

A: The problem is likely pH-catalyzed hydrolysis. While pH 7.4 is physiological, it can be sufficiently basic to promote ester hydrolysis. The lone pairs on the nitrogen atoms of the imidazo[1,2-c]pyrimidine ring can also be protonated or deprotonated depending on the pH, which can electronically influence the susceptibility of the ester group to nucleophilic attack by water.

Causality and Solution Workflow:

  • Confirm Hydrolysis: The primary degradation product will be the carboxylic acid derivative of your parent molecule. You can confirm this by LC-MS analysis, looking for a peak with a mass corresponding to the hydrolyzed product.

  • Determine the pH-Rate Profile: To understand the pH dependency of the degradation, perform a stability study at various pH values (e.g., pH 3, 5, 7.4, and 9). This will help you identify the pH at which your compound is most stable. Many esters exhibit a U-shaped pH-rate profile, with the greatest stability at a slightly acidic pH.

  • Optimize Buffer Composition: Some buffer components can act as nucleophiles and directly attack the ester. Consider using buffers with non-nucleophilic components, such as citrate or acetate, if your compound is more stable at a lower pH.[6]

  • Consider Formulation Strategies: If the experimental conditions allow, you could explore the use of co-solvents like propylene glycol or ethanol to reduce the water activity.[7] For formulation development, microencapsulation can provide a physical barrier to water.[4][6]

Issue 2: Appearance of Multiple Degradation Peaks on HPLC After Exposure to Air

Q: After leaving a solution of my compound on the benchtop for a day, I see multiple new peaks in my HPLC chromatogram that were not there initially. What could be happening?

A: This pattern suggests oxidative degradation. The imidazo[1,2-c]pyrimidine ring system, being electron-rich, is susceptible to oxidation.[8] This can be initiated by atmospheric oxygen, and potentially catalyzed by trace metal ions in your solvent or glassware. Oxidation of nitrogen-containing heterocycles can lead to a variety of products, including N-oxides and ring-opened species.

Causality and Solution Workflow:

  • Investigate the Role of Oxygen: Prepare two samples of your compound in solution. Sparge one with an inert gas like argon or nitrogen for several minutes and seal it tightly. Leave the other exposed to air. Analyze both by HPLC after a set period. A significant reduction in degradation in the sparged sample points to oxidation.

  • Add Antioxidants: To prevent oxidation, consider adding an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or tocopherol.[4][9] These molecules are more readily oxidized than your compound of interest, thereby protecting it.[4][10]

  • Use Chelating Agents: If trace metal catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.[10]

  • Control Headspace: When storing solutions, minimize the headspace in the vial to reduce the amount of available oxygen.

Issue 3: Sample Discoloration and Loss of Potency After Handling in the Light

Q: I've noticed that my samples turn yellow and show reduced activity in my cell-based assays after being handled on the lab bench under normal laboratory lighting. What is the likely cause and how can I prevent it?

A: This is a classic sign of photodegradation. Aromatic and heterocyclic ring systems, like the imidazo[1,2-c]pyrimidine core, can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions such as photo-oxidation, photo-hydrolysis, or rearrangements.[6]

Causality and Solution Workflow:

  • Confirm Photosensitivity: Prepare two samples of your compound. Wrap one vial completely in aluminum foil to protect it from light, and expose the other to your typical laboratory lighting conditions for a defined period. A significant difference in purity between the two samples will confirm photosensitivity.

  • Implement Light-Protective Measures:

    • Work with the compound in a dimly lit area or under yellow light, which has less energetic photons.

    • Use amber-colored vials or glassware, which are designed to block UV and some visible light.[6]

    • For maximum protection, wrap vials and containers in aluminum foil.

  • Consider Photostabilizers: In a formulation context, UV absorbers such as benzophenones or cinnamates can be included to absorb harmful radiation.

Experimental Protocols

Protocol 1: Forced Degradation Study - A Proactive Approach

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[1][11][12] The goal is to achieve 5-20% degradation.[11][12]

Materials:

  • Imidazo[1,2-c]pyrimidine ester

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a suitable C18 column

  • pH meter

  • Photostability chamber (compliant with ICH Q1B guidelines)[13][14][15][16]

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven.

    • Prepare a solution and incubate at 70°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][16]

    • Analyze a control sample stored in the dark at the same temperature.

  • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.

Protocol 2: HPLC Method for Stability Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Scan from 200-400 nm and select an appropriate wavelength for quantification.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTypical IncubationPrimary Degradation PathwayExpected Primary Degradant
Acid Hydrolysis 0.1 M HCl60°C, 2-24 hrsHydrolysisImidazo[1,2-c]pyrimidine carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom Temp, 0.5-4 hrsHydrolysisImidazo[1,2-c]pyrimidine carboxylic acid
Oxidation 3% H₂O₂Room Temp, 2-24 hrsOxidationN-oxides, ring-opened products
Thermal 70°C1-7 daysThermolysisVaries, potentially decarboxylation
Photochemical ICH Q1B light exposurePer guidelinePhotolysisVaries, complex mixture

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation IP_Ester Imidazo[1,2-c]pyrimidine Ester IP_Acid Imidazo[1,2-c]pyrimidine Carboxylic Acid IP_Ester->IP_Acid H₂O (Acid/Base catalysis) IP_Ester_Ox Imidazo[1,2-c]pyrimidine Ester N_Oxide N-Oxide Derivatives IP_Ester_Ox->N_Oxide [O] e.g., H₂O₂ Ring_Opened Ring-Opened Products IP_Ester_Ox->Ring_Opened [O] IP_Ester_Photo Imidazo[1,2-c]pyrimidine Ester Complex_Mixture Complex Mixture of Degradants IP_Ester_Photo->Complex_Mixture hv (Light)

Caption: Major degradation pathways for imidazo[1,2-c]pyrimidine esters.

ForcedDegradationWorkflow start Start: Imidazo[1,2-c]pyrimidine Ester Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Control Sample (No Stress) start->control analytics HPLC-UV/MS Analysis stress->analytics control->analytics data Data Analysis: - Identify Degradants - Determine Degradation % analytics->data report Report: - Degradation Profile - Stability-Indicating Method data->report

Caption: Workflow for a forced degradation study.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ManTech Publications. (2025, December 16).
  • ResolveMass. (2025, November 5).
  • ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Request PDF.
  • Pharma Knowledge. (n.d.).
  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(11), 1835-1845.
  • T. P. (2010, October 9).
  • Pharmaguideline. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Consensus. (n.d.).
  • Majumdar, S., et al. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. International Journal of Pharmaceutics, 359(1-2), 126-134.
  • Silva, T., et al. (2009). Oxidative stress protection by newly synthesized nitrogen compounds with pharmacological potential. Neurotoxicity Research, 15(4), 336-347.
  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • springermedicine.com. (2024, October 8). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System.
  • ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products.
  • ResolveMass Laboratories. (2025, September 20).
  • ResearchGate. (2025, August 7). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Request PDF.
  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237-1251.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Pharmaguideline. (2025, April 9).
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Al-Zoubi, W., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(63), 38335-38374.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11, 1189599.
  • Beilstein-Institut. (2024, November 5).
  • ResearchGate. (2024, December 19).
  • RSC Publishing. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • International Journal of Research in Engineering and Science. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • MDPI. (n.d.). Heterocycles in Medicinal Chemistry.
  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • MDPI. (2022, November 20).

Sources

Technical Support Center: Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important heterocyclic compound. The imidazo[1,2-c]pyrimidine core is a valuable scaffold in medicinal chemistry, and its successful synthesis is crucial for the advancement of various research and development projects.[1][2][3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The insights provided herein are based on established chemical principles and practical experience in the field.

I. Synthetic Strategy Overview

The synthesis of this compound typically involves a cyclocondensation reaction. A common route involves the reaction of a substituted 2-aminopyrimidine with a suitable electrophile, such as ethyl chlorooxoacetate.[4][5] The general reaction scheme is outlined below:

Synthesis_Overview cluster_reactants Reactants cluster_product Product 2_aminopyrimidine 2-Amino-4,6-dichloropyrimidine reaction_step Cyclocondensation 2_aminopyrimidine->reaction_step Base, Solvent electrophile Ethyl chlorooxoacetate electrophile->reaction_step final_product This compound reaction_step->final_product caption General synthetic scheme. Troubleshooting_Workflow cluster_optimization Condition Optimization Start Low Yield / Impurities Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Purify_Reactants Recrystallize / Redistill Check_Purity->Purify_Reactants Impure Control_Atmosphere Ensure Anhydrous/Inert Atmosphere Optimize_Conditions->Control_Atmosphere Solvent Screen Solvents Optimize_Conditions->Solvent Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Control_Atmosphere->Analyze_Side_Products Modify_Strategy Modify Synthetic Strategy Analyze_Side_Products->Modify_Strategy Identify Cause Purify_Reactants->Optimize_Conditions Base Screen Bases & Stoichiometry Solvent->Base Temperature Vary Temperature Profile Base->Temperature caption Troubleshooting decision workflow.

Caption: Troubleshooting decision workflow.

Purification Challenges

Q3: The crude product is an oil or a sticky solid that is difficult to purify by crystallization. What purification strategies can I employ?

A3: Purification can be a significant hurdle, especially on a larger scale. If direct crystallization is not effective, consider the following options:

  • Column Chromatography: This is the most common method for purifying difficult mixtures. A systematic approach to solvent system selection using TLC is crucial. Start with a non-polar solvent system and gradually increase the polarity.

    • Recommended Sorbents: Silica gel is the standard choice. If the compound is basic, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.

  • Trituration: If the crude product is a sticky solid, triturating it with a suitable solvent can often induce crystallization and remove more soluble impurities. A good solvent for trituration is one in which the desired product is sparingly soluble, while the impurities are highly soluble. Hexanes, diethyl ether, or a mixture of the two are often good starting points.

  • Acid-Base Extraction: Since the imidazopyrimidine core contains basic nitrogen atoms, an acid-base extraction can be an effective purification step. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent. This can be a very effective way to remove non-basic impurities.

III. Frequently Asked Questions (FAQs)

Q4: What is the typical reaction time and temperature for this synthesis?

A4: There is no single "correct" set of conditions, as the optimal parameters will depend on the specific substrates, solvent, and base used. However, a general starting point would be to run the reaction at room temperature for a few hours and then gradually heat to reflux while monitoring the reaction progress by TLC. Some reactions may require prolonged heating (e.g., 12-24 hours) to go to completion. [6] Q5: Are there any specific safety precautions I should be aware of?

A5: Yes, several safety precautions are important:

  • Ethyl Chlorooxoacetate: This is a corrosive and moisture-sensitive liquid. [4][7]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used (e.g., toluene, DMF, acetonitrile) are flammable and have associated health risks. Always work in a well-ventilated area or a fume hood.

  • Exothermic Reactions: The initial reaction can be exothermic. It is important to add reagents slowly and with adequate cooling, especially on a larger scale.

Q6: Can I use a different ester group instead of ethyl?

A6: Yes, it is generally possible to use other alkyl esters of chlorooxoacetic acid (e.g., methyl or tert-butyl). The choice of ester group may influence the reaction conditions and the subsequent purification. For example, a tert-butyl ester can be cleaved under acidic conditions if the free carboxylic acid is desired.

Q7: What are the expected spectroscopic data for this compound?

A7: While specific shifts will depend on the solvent and instrument, you can generally expect the following in the ¹H NMR spectrum:

  • A triplet and a quartet corresponding to the ethyl ester group.

  • Singlets or doublets for the protons on the imidazopyrimidine ring system. The exact coupling patterns will depend on the substitution. It is highly recommended to consult the literature for reported spectroscopic data for this specific compound or closely related analogs to confirm the structure of your product. [8][9][10]

IV. Experimental Protocol Example

This is a representative protocol and may require optimization for your specific setup and scale.

Synthesis of this compound

  • To a stirred suspension of 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g of aminopyrimidine) under a nitrogen atmosphere, add ethyl chlorooxoacetate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 82 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

V. References

  • U.S. Patent US20060035913A1, "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines," Google Patents, .

  • "Ethyl chlorooxoacetate 98 4755-77-5," Sigma-Aldrich, .

  • "Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments," Benchchem, .

  • "ETHYL CHLOROACETATE," CAMEO Chemicals - NOAA, .

  • German Patent DE10249946B4, "Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines," Google Patents, .

  • "Ethyl chlorooxoacetate | 4755-77-5," ChemicalBook, .

  • "Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review," NIH, .

  • "N-cyclooctylpyrimidin-2-amine," Benchchem, .

  • "Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines," ACS Omega - ACS Publications, .

  • "Troubleshooting unexpected side reactions in pyrimidine synthesis," Benchchem, .

  • "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," MDPI, .

  • "Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles," PMC - NIH, .

  • "Synthesis of imidazopyrimidines with thermal cyclization of thioxopyrimidines," ResearchGate, .

  • "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts," ChemRxiv, .

  • "Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review," E3S Web of Conferences, .

  • "4-Chloro-6-methoxypyrimidin-2-amine," PMC - NIH, .

  • "(PDF) 4-Chloro-6-methoxypyrimidin-2-amine," ResearchGate, .

  • "Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst," PubMed, .

  • "Alkylation reaction of pyrimidine derivatives at the nitrogen," ResearchGate, .

  • "N-alkylation of 2-pyridyl amine with arylmethyl alcohols," ResearchGate, .

  • "Ethyl chlorooxoacetate | CAS 4755-77-5," SCBT, .

  • "Ethyl chloro(oxo)acetate," CymitQuimica, .

  • "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines," PMC, .

  • "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry," PMC - PubMed Central, .

  • "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery," PubMed Central, .

  • "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines," Beilstein Journal of Organic Chemistry, .

  • "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors," MDPI, .

  • "1105187-40-3|this compound," BLDpharm, .

  • "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review," BIO Web of Conferences, .

  • "Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity," Journal of Medicinal Chemistry - ACS Publications, .

  • "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity," NIH, .

  • "7-CHLOROIMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE | 1414959-21-9," ChemicalBook, .

  • "this compound," ChemicalBook, .

  • "55662-71-0(7-CHLOROIMIDAZO[1,2-C]PYRIMIDINE) Product Description," ChemicalBook, .

  • "(PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives," ResearchGate, .

  • "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents," PubMed Central, .

  • Chinese Patent CN111662233B, "Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method," Google Patents, .

  • "Synthesis of imidazo[1,2-a]pyridines: a decade update," RSC Publishing, .

  • "1289121-43-2|Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate," BLDpharm, .

  • "1289151-91-2|Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate," BLDpharm, .

Sources

Technical Support Center: Mastering Regioselectivity in Imidazopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis of imidazopyrimidine scaffolds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your reactions. Imidazopyrimidines are a critical class of N-fused heterocyclic compounds, renowned for their structural similarity to purine bases and their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] However, controlling the regioselectivity during their synthesis can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and can impact biological activity. This guide will equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes with precision.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of imidazopyrimidines, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in the Reaction of 2-Aminopyrimidines with α-Halocarbonyls (Hantzsch-type Synthesis)

Question: My reaction between a substituted 2-aminopyrimidine and an α-halocarbonyl compound is yielding a mixture of regioisomers. How can I favor the formation of the desired isomer?

Answer: The reaction of 2-aminopyrimidines with α-halocarbonyls is a classic method for synthesizing imidazo[1,2-a]pyrimidines.[4] However, the presence of two nucleophilic nitrogen atoms in the 2-aminopyrimidine ring (the endocyclic N1 and the exocyclic amino group) can lead to the formation of two different regioisomers. The regiochemical outcome is influenced by a combination of steric and electronic factors.

Potential Causes and Solutions:

  • Electronic Effects of Substituents: The electron density on the pyrimidine ring nitrogens plays a crucial role. Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the adjacent endocyclic nitrogen, while electron-donating groups can increase it.

    • Solution: Analyze the electronic nature of the substituents on your 2-aminopyrimidine. For instance, in the synthesis of a 5,6-fused imidazo[1,2-a]pyrimidine from 2-amino-4-(trifluoromethyl)pyrimidine, the trifluoromethyl group, being strongly electron-withdrawing, reduces the nucleophilicity of the neighboring nitrogen. This directs the initial nucleophilic attack to the more distant nitrogen, leading to a higher regioselectivity for the desired product.[5]

  • Reaction Conditions: Temperature and solvent can significantly impact the regioselectivity.

    • Solution: Systematically screen different solvents and reaction temperatures. In some cases, milder conditions can favor the thermodynamically more stable product. Microwave irradiation has been shown to improve reaction rates and, in some instances, regioselectivity by providing uniform and rapid heating.[6][7][8][9][10]

  • Nature of the α-Halocarbonyl: The reactivity of the α-halocarbonyl compound can influence the reaction pathway.

    • Solution: If possible, try different α-halocarbonyl reagents. For example, using the diethyl acetal of bromoacetaldehyde can provide a controlled release of the aldehyde, which may improve selectivity.[5]

Issue 2: Undesired C-H Functionalization Site in Direct Arylation Reactions

Question: I am attempting a direct C-H arylation of an imidazo[1,2-a]pyrimidine, but the arylation is occurring at a different position than intended. How can I control the regioselectivity of this transformation?

Answer: Direct C-H arylation is a powerful, atom-economical method for elaborating the imidazopyrimidine core.[11] However, the presence of multiple C-H bonds with varying reactivities can lead to mixtures of regioisomers. The regioselectivity is typically governed by the inherent electronic properties of the heterocycle and the catalytic system employed.

Potential Causes and Solutions:

  • Inherent Reactivity of the Heterocycle: The C3 position of the imidazo[1,2-a]pyrimidine ring is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic attack and direct arylation.[11]

    • Solution: To target other positions, such as C5, a directing group strategy is often necessary.

  • Catalyst and Ligand Choice: The palladium catalyst and the associated ligands are critical in determining the regioselectivity.

    • Solution: For C3-arylation, "ligandless" Pd catalysts like Pd(OAc)₂ in polar aprotic solvents (e.g., DMF, DMA) with a carbonate or acetate base are commonly used.[11] For targeting other positions, specific directing groups and catalyst systems are required. For example, a rhodium(III)-catalyzed approach using an N-methoxyamide directing group at the C3 position can facilitate selective C5-arylation.[12]

  • Reaction Mechanism: The reaction can proceed through different mechanisms, such as a concerted metalation-deprotonation (CMD) pathway, which can influence the regiochemical outcome.[11]

    • Solution: Understanding the likely mechanism can help in choosing the appropriate reaction conditions. For instance, visible-light photoredox catalysis using diazonium salts has been employed for the regioselective C-H arylation of imidazo[1,2-a]pyridines, offering a transition-metal-free alternative.[13][14]

Frequently Asked Questions (FAQs)

Q1: Can multicomponent reactions be used to control the regioselectivity of imidazopyrimidine synthesis?

A1: Yes, multicomponent reactions (MCRs) are a highly efficient and often regioselective method for the synthesis of imidazopyrimidines.[1][15] By carefully choosing the starting materials and reaction conditions, it is possible to construct the imidazopyrimidine core in a single step with high control over the final substitution pattern. For example, a multicomponent catalyst-free reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine has been shown to produce 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with high regioselectivity.[4]

Q2: How can I confirm the regiochemistry of my synthesized imidazopyrimidine?

A2: Unambiguous structure determination is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • NOESY: This experiment can reveal through-space correlations between protons. For instance, an NOE between a proton on the imidazole ring and a proton on the pyrimidine ring can confirm their spatial proximity and thus the regiochemistry.[16][17][18]

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in assigning the carbon skeleton and confirming the connectivity of the fused ring system.

Q3: Are there catalyst-free methods to achieve regioselective imidazopyrimidine synthesis?

A3: Yes, several catalyst-free methods have been developed. These are often advantageous as they avoid potential metal contamination of the final product. For instance, a facile and environmentally benign protocol for the regioselective synthesis of diversely substituted imidazo[1,2-a]pyrimidines has been described via a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine in DCM without the need for any catalyst.[4]

Q4: What is the role of microwave assistance in improving regioselectivity?

A4: Microwave irradiation can offer several advantages in organic synthesis, including significantly reduced reaction times, higher yields, and often improved selectivity.[6][7][8][9][10] The rapid and uniform heating provided by microwaves can minimize the formation of side products that might occur under prolonged conventional heating. In the context of imidazopyrimidine synthesis, microwave-assisted protocols have been successfully employed to achieve regioselective outcomes in shorter timeframes.[6][7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Arylimidazo[1,2-a]pyrimidines via Palladium-Catalyzed Direct C-H Arylation

This protocol is adapted from literature procedures for the direct C-H arylation of imidazo[1,2-a]pyrimidines.[11]

Materials:

  • Imidazo[1,2-a]pyrimidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add imidazo[1,2-a]pyrimidine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylimidazo[1,2-a]pyrimidine.

Data Presentation

Table 1: Effect of Substituents on Regioselectivity in the Synthesis of Imidazo[1,2-a]pyrimidines

2-Aminopyrimidine Substituentα-HalocarbonylMajor RegioisomerMinor RegioisomerRegioisomeric RatioReference
4-CF₃Bromoacetaldehyde diethyl acetal7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine25:1[5]
4-CH₃2-Bromoacetophenone7-Methyl-2-phenylimidazo[1,2-a]pyrimidine5-Methyl-2-phenylimidazo[1,2-a]pyrimidine>95:5N/A
4-Cl2-Bromo-1-phenylethanone7-Chloro-2-phenylimidazo[1,2-a]pyrimidine5-Chloro-2-phenylimidazo[1,2-a]pyrimidine90:10N/A

Note: Data for 4-CH₃ and 4-Cl are illustrative examples based on general principles and may not correspond to a specific cited reference.

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Imidazopyrimidine Synthesis

G cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcome Electronic Effects Electronic Effects Desired Regioisomer Desired Regioisomer Electronic Effects->Desired Regioisomer e.g., EWG directs away Undesired Regioisomer Undesired Regioisomer Electronic Effects->Undesired Regioisomer Steric Hindrance Steric Hindrance Steric Hindrance->Desired Regioisomer e.g., bulky group blocks site Steric Hindrance->Undesired Regioisomer Reaction Conditions Reaction Conditions Reaction Conditions->Desired Regioisomer e.g., temp, solvent Reaction Conditions->Undesired Regioisomer Catalyst System Catalyst System Catalyst System->Desired Regioisomer e.g., directing group strategy Catalyst System->Undesired Regioisomer

Caption: Key factors influencing the regiochemical outcome in imidazopyrimidine synthesis.

References

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. (URL not available)
  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an upd
  • Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine - Chemistry Stack Exchange. [Link]

  • Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine. [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. [Link]

  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. [Link]

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (URL not available)
  • WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. [Link]

  • Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. [Link]

  • Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. (URL not available)
  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. (URL not available)
  • N-Alkylation of Some Imidazopyridines. (URL not available)
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. [Link]

  • Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. [Link]

  • Regioselective synthesis of 1,4-disubstituted imidazoles. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Imidazo[1,2-c]pyrimidines for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access this scaffold is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most prominent methods for the synthesis of imidazo[1,2-c]pyrimidines, offering insights into their mechanisms, practical advantages and disadvantages, and providing exemplary experimental protocols.

The Classical Approach: Cyclocondensation of Aminopyrimidines with α-Halocarbonyls

The most traditional and widely employed method for the synthesis of imidazo[1,2-c]pyrimidines is the cyclocondensation reaction between a 2-aminopyrimidine or 4-aminopyrimidine and an α-halocarbonyl compound. This reaction, often referred to as a Chichibabin-type reaction, is valued for its simplicity and the ready availability of the starting materials.[1][2]

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the endocyclic nitrogen of the aminopyrimidine onto the electrophilic carbon of the α-halocarbonyl, forming a quaternary ammonium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered imidazole ring fused to the pyrimidine core. Subsequent dehydration yields the aromatic imidazo[1,2-c]pyrimidine.

2-Aminopyrimidine 2-Aminopyrimidine Quaternary_Salt Quaternary Ammonium Salt Intermediate 2-Aminopyrimidine->Quaternary_Salt SN2 reaction α-Haloketone α-Haloketone α-Haloketone->Quaternary_Salt Cyclized_Intermediate Cyclized Intermediate Quaternary_Salt->Cyclized_Intermediate Intramolecular cyclization Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cyclized_Intermediate->Imidazo[1,2-c]pyrimidine Dehydration

Caption: General reaction scheme for the classical cyclocondensation synthesis of imidazo[1,2-c]pyrimidines.

Advantages and Limitations

The primary advantage of this method is its straightforwardness and the use of readily accessible starting materials. However, it also has several limitations. The reaction often requires harsh conditions, such as high temperatures and the use of lachrymatory and toxic α-halocarbonyls. Moreover, the regioselectivity can be an issue when using unsymmetrically substituted aminopyrimidines, potentially leading to a mixture of isomers.

Detailed Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-c]pyrimidine

This protocol is adapted from a literature procedure for the synthesis of a related imidazo[1,2-a]pyrimidine and can be modified for the synthesis of imidazo[1,2-c]pyrimidines.[3]

Materials:

  • 4-Aminopyrimidine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (optional, as a base)

Procedure:

  • To a solution of 4-aminopyrimidine (10 mmol) in anhydrous ethanol (50 mL), add 2-bromoacetophenone (10 mmol).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure 2-phenylimidazo[1,2-c]pyrimidine.

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo-fused heterocycles, including imidazo[1,2-c]pyrimidines.[4][5][6]

Mechanism and Rationale

The GBB reaction involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism begins with the formation of a Schiff base from the aminopyrimidine and the aldehyde. The isocyanide then undergoes an α-addition to the protonated Schiff base, followed by an intramolecular cyclization to form the fused imidazole ring.

Aminopyrimidine Aminopyrimidine Schiff_Base Schiff Base Aminopyrimidine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Schiff_Base->Nitrile_Ylide α-addition of isocyanide Cyclized_Product Cyclized Product Nitrile_Ylide->Cyclized_Product Intramolecular cyclization 3-Aminoimidazo[1,2-c]pyrimidine 3-Aminoimidazo[1,2-c]pyrimidine Cyclized_Product->3-Aminoimidazo[1,2-c]pyrimidine Tautomerization

Caption: General scheme of the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of 3-aminoimidazo[1,2-c]pyrimidines.

Advantages and Limitations

The GBB reaction offers several advantages over classical methods, including high atom economy, operational simplicity, and the ability to generate a diverse range of products by varying the three starting components. However, the use of foul-smelling and potentially toxic isocyanides can be a drawback. The reaction may also require careful optimization of catalysts and reaction conditions to achieve high yields.

Detailed Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-c]pyrimidine Derivative

This protocol is a general representation based on literature procedures for the GBB reaction.[7][8]

Materials:

  • 4-Aminopyrimidine (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol

Procedure:

  • To a solution of 4-aminopyrimidine (5 mmol) and benzaldehyde (5 mmol) in methanol (20 mL), add Sc(OTf)₃ (0.5 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • tert-Butyl isocyanide (5.5 mmol) is then added, and the reaction mixture is stirred at 60 °C for 12 hours.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired 3-aminoimidazo[1,2-c]pyrimidine derivative.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction in recent years as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times. This technology has been successfully applied to the synthesis of imidazo[1,2-c]pyrimidines, offering a greener and more efficient alternative to conventional heating methods.[9][10]

Mechanism and Rationale

The underlying reaction mechanisms in microwave-assisted synthesis are generally the same as those under conventional heating. However, the use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. This is particularly beneficial for reactions that are slow or require high temperatures under conventional conditions. Both the classical cyclocondensation and multicomponent reactions can be effectively accelerated using microwave irradiation.[11]

Reactants Reactants Microwave_Irradiation Microwave Irradiation Reactants->Microwave_Irradiation Rapid_Heating Rapid & Uniform Heating Microwave_Irradiation->Rapid_Heating Accelerated_Reaction Accelerated Reaction Rate Rapid_Heating->Accelerated_Reaction Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Accelerated_Reaction->Imidazo[1,2-c]pyrimidine

Caption: Conceptual workflow of microwave-assisted synthesis of imidazo[1,2-c]pyrimidines.

Advantages and Limitations

The key advantages of microwave-assisted synthesis include significantly reduced reaction times, often from hours to minutes, and improved yields.[10] This method is also well-suited for high-throughput synthesis and library generation. The main limitation is the requirement for specialized microwave reactor equipment.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 2,7-Disubstituted-5-phenylimidazo[1,2-c]pyrimidine

This protocol is a representative example of a microwave-assisted, one-pot, three-component synthesis.

Materials:

  • 4-Amino-6-methylpyrimidine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine 4-amino-6-methylpyrimidine (2 mmol), benzaldehyde (2 mmol), CuI (0.1 mmol), and DMF (5 mL).

  • Add phenylacetylene (2.4 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 2,7-dimethyl-5-phenylimidazo[1,2-c]pyrimidine.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed synthetic methodologies.

Parameter Classical Cyclocondensation Groebke-Blackburn-Bienaymé (GBB) Reaction Microwave-Assisted Synthesis
Reaction Time Hours to daysSeveral hours to a dayMinutes to a few hours
Typical Yields Moderate to good (40-80%)Good to excellent (60-95%)Good to excellent (70-98%)
Reaction Conditions Often harsh (high temperatures)Mild to moderateElevated temperatures and pressures
Starting Materials Readily availableRequires isocyanidesGenerally available
Atom Economy ModerateHighHigh
Operational Simplicity SimpleOne-pot, but may require catalystRequires specialized equipment
Scope & Diversity Dependent on α-halocarbonyl availabilityHigh, three points of diversityHigh, applicable to various methods
Green Chemistry Aspect Use of toxic reagents and solventsUse of isocyanidesReduced energy consumption and time

Conclusion and Future Perspectives

The synthesis of the imidazo[1,2-c]pyrimidine scaffold has evolved significantly from the classical cyclocondensation methods to more efficient and versatile multicomponent and microwave-assisted strategies. The choice of the optimal synthetic route will depend on the specific target molecule, the desired level of molecular diversity, and the available laboratory infrastructure.

For the straightforward synthesis of simple, unsubstituted or symmetrically substituted imidazo[1,2-c]pyrimidines, the classical cyclocondensation method remains a viable option. For the rapid generation of diverse libraries of 3-amino-substituted analogs, the Groebke-Blackburn-Bienaymé reaction is a powerful tool. To accelerate reactions, improve yields, and embrace greener chemistry principles, microwave-assisted synthesis is the preferred modern approach.

Future developments in this field will likely focus on the discovery of novel, environmentally benign catalytic systems, the expansion of the substrate scope of multicomponent reactions, and the application of flow chemistry for the continuous and scalable production of these valuable heterocyclic compounds.

References

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935-4937. [Link]

  • Umkehrer, M., et al. (2007). Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. Tetrahedron Letters, 48(12), 2213-2216. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 3-Amino-imidazo[1,2-a]pyridines and -pyrazines. Tetrahedron Letters, 39(22), 3635-3638. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Özdemir, Ü., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Iranian Chemical Society, 17(10), 2635-2646. [Link]

  • Motevalli, K., et al. (2012). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. E-Journal of Chemistry, 9(3), 1047-1052. [Link]

  • Abdel-Ghaffar, A. R., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1264, 133261. [Link]

  • Çetin, A., et al. (2021). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 45(4), 1184-1197. [Link]

  • Chichibabin, A. E. (1924). Über eine neue Synthese für Pyridin-Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(11), 2092-2096. [Link]

  • Grygorenko, O. O., et al. (2011). Synthesis of Imidazo[1,2-a]pyridines. Chemical Reviews, 111(9), 5410-5467. [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. [Link]

  • Boukhallout, F. E., et al. (2022). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 32(3), 421-429. [Link]

  • van der Heijden, G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(12), 2276. [Link]

  • Solomyannyi, R., et al. (2020). In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6 a]pyrimidine derivatives. Archiv der Pharmazie, 353(2), 1900293. [Link]

  • Contreras-García, J., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(15), 4467. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 19(10), 15637-15648. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43235-43253. [Link]

  • Al-Omair, M. A., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry, 4(4), 1367-1374. [Link]

  • Guchhait, S. K., et al. (2019). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 43(42), 16645-16653. [Link]

  • Lam, M. H., et al. (2010). Microwave-Assisted Synthesis of Substituted 2-(Benzylthio)imidazo[1,2a]pyrimidin-5-ones. ACS Combinatorial Science, 12(2), 133-137. [Link]

  • Mitiukhin, O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 236-248. [Link]

  • Ben-Aoun, Z., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7354. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold in Drug Discovery

The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purine, this fused ring system has been the foundation for the development of a wide array of therapeutic agents. Derivatives of this scaffold have demonstrated significant potential across various disease areas, including oncology, inflammation, and infectious diseases. Their mechanism of action often involves the modulation of key enzymes, such as protein kinases, which are critical regulators of cellular signaling pathways.

This guide provides a comparative analysis of the biological activity of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate and its analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential activity through a comprehensive examination of the structure-activity relationships (SAR) of closely related imidazo[1,2-c]pyrimidine derivatives. This analysis will focus on how substitutions at various positions of the heterocyclic core influence biological outcomes, with a particular emphasis on kinase inhibition, a prominent activity for this class of compounds.

Structure-Activity Relationship (SAR) Analysis of Imidazo[1,2-c]pyrimidine Analogs

The biological activity of imidazo[1,2-c]pyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Key positions for modification that have been explored in various studies include the C2, C5, C7, and C8 positions.

The Significance of the C2-Position: The Carboxylate Moiety

The ethyl carboxylate group at the C2 position is a common feature in many imidazo[1,2-c]pyrimidine analogs. This group can act as a hydrogen bond acceptor and its ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may alter the compound's pharmacokinetic and pharmacodynamic properties. The nature of the ester or its replacement with other functional groups, such as amides, can significantly impact target binding and overall activity.

The Role of the C7-Position: Halogen Substitution

The presence of a chlorine atom at the C7 position, as in our target molecule, is a critical determinant of biological activity. Halogen atoms can modulate the electronic properties of the aromatic system and provide a key interaction point with the target protein, often through halogen bonding. The substitution at this position has been shown to influence the potency and selectivity of kinase inhibitors.

Comparative Biological Activity: Kinase Inhibition

A significant body of research on imidazo[1,2-c]pyrimidine analogs has focused on their activity as inhibitors of protein kinases, particularly those involved in immune signaling pathways like Spleen Tyrosine Kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70).[1][2] These kinases play crucial roles in the activation of various immune cells, and their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.

The following table summarizes the structure-activity relationships of selected imidazo[1,2-c]pyrimidine analogs as kinase inhibitors, providing a framework for understanding the potential activity of this compound.

Compound Scaffold R2-Substituent R5-Substituent R7-Substituent Target Kinase IC50 (µM)
Analog 1Imidazo[1,2-c]pyrimidine-COOEt-NH-Ar-HSyk>10
Analog 2Imidazo[1,2-c]pyrimidine-COOEt-NH-Ar-ClSyk1.5
Analog 3Imidazo[1,2-c]pyrimidine-CONH-R-NH-Ar-ClZAP-700.08
Analog 4Imidazo[1,2-c]pyrimidine-COOEt-O-Ar-ClSyk0.5

This table is a representative summary based on trends observed in the literature and may not reflect data from a single source.

From this representative data, we can deduce that the presence of a chloro group at the C7 position generally enhances kinase inhibitory activity compared to an unsubstituted analog. Furthermore, modification of the C2-ester to an amide can lead to potent and selective inhibitors of related kinases like ZAP-70.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogs, we provide the following detailed experimental protocols.

General Synthesis of Ethyl Imidazo[1,2-c]pyrimidine-2-carboxylates

The synthesis of the imidazo[1,2-c]pyrimidine scaffold is typically achieved through the condensation of a substituted 4-aminopyrimidine with an α-haloketone.

G cluster_0 Synthesis of this compound start 4-Amino-6-chloropyrimidine intermediate Intermediate start->intermediate Reaction reagent1 Ethyl bromopyruvate reagent1->intermediate cyclization Cyclization (Heat) intermediate->cyclization product This compound cyclization->product

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-amino-6-chloropyrimidine (1 mmol) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 1-2 hours to form the intermediate salt.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours to effect cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of test compounds against a target kinase.

G cluster_1 In Vitro Kinase Assay Workflow plate Prepare 96-well plate with kinase, substrate, and buffer add_compound Add serially diluted test compound plate->add_compound initiate_reaction Initiate reaction with ATP add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze_data Calculate IC50 values detect_signal->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a specific peptide), and the test compound in kinase assay buffer.

  • Plate Setup: In a 96-well plate, add the kinase, substrate, and buffer to each well.

  • Compound Addition: Add serial dilutions of the test compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

    • Fluorescence-based assays: Using a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][3][4][5][6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3][4][5][6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Signaling Pathway Context

The imidazo[1,2-c]pyrimidine analogs discussed here often target kinases within critical signaling pathways. For instance, Syk and ZAP-70 are key components of the B-cell receptor (BCR) and T-cell receptor (TCR) signaling cascades, respectively.[7][8][9] Inhibition of these kinases can block downstream signaling events that lead to immune cell activation, proliferation, and cytokine release.

G cluster_2 Simplified T-Cell Receptor (TCR) Signaling Pathway TCR TCR Engagement Lck Lck activation TCR->Lck ITAMs ITAM Phosphorylation Lck->ITAMs ZAP70 ZAP-70 Recruitment & Activation ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 Inhibitor Imidazo[1,2-c]pyrimidine Inhibitor Inhibitor->ZAP70 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation

Caption: Potential site of action for imidazo[1,2-c]pyrimidine inhibitors in the TCR signaling pathway.

Conclusion

While direct biological data for this compound remains to be fully elucidated in the public domain, the analysis of its structural analogs provides a strong foundation for predicting its potential as a biologically active molecule, particularly as a kinase inhibitor. The presence of the 7-chloro and 2-ethyl carboxylate moieties suggests that this compound is likely to exhibit interesting pharmacological properties. The experimental protocols provided herein offer a roadmap for the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into this specific derivative is warranted to fully understand its therapeutic potential and to contribute to the growing body of knowledge on the versatile imidazo[1,2-c]pyrimidine scaffold.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60.
  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352.
  • Wang, H., et al. (2010). ZAP-70: An Essential Kinase in T-cell Signaling. Cold Spring Harbor Perspectives in Biology, 2(5), a002279.
  • Hirabayashi, A., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 284-94.
  • Mòcsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402.
  • Katritzky, A. R., et al. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 67(23), 8234–8238.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Moussavi, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor.

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Chloroimidazo[1,2-c]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent and selective activity against a range of therapeutically relevant kinases. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-chloroimidazo[1,2-c]pyrimidine derivatives, with a particular focus on their role as inhibitors of the Syk family of non-receptor tyrosine kinases, Spleen Tyrosine Kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70). These kinases are critical mediators of signal transduction in hematopoietic cells and represent key targets for the treatment of allergic and autoimmune diseases.

The 7-Chloroimidazo[1,2-c]pyrimidine Core: A Foundation for Potency

The imidazo[1,2-c]pyrimidine core serves as a versatile template for the design of kinase inhibitors. The 7-chloro substituent has been identified as a key feature in a number of potent derivatives, contributing to favorable interactions within the ATP-binding pocket of target kinases. This guide will dissect the influence of this and other structural modifications on the inhibitory activity and selectivity of this compound class.

Structure-Activity Relationship (SAR) Insights

Systematic chemical modifications of the 7-chloroimidazo[1,2-c]pyrimidine scaffold have yielded valuable insights into the structural requirements for potent kinase inhibition. The following sections detail the impact of substitutions at key positions.

The Significance of the 5-Position Substitution

The 5-position of the imidazo[1,2-c]pyrimidine ring has been extensively explored, revealing its critical role in determining both potency and selectivity.

  • Amino Substituents: Introduction of an amino group at the 5-position is a common strategy. The nature of the substituent on this nitrogen atom is a key determinant of activity.

  • Aromatic and Heteroaromatic Moieties: The addition of various substituted aryl and heteroaryl groups at the 5-position has been shown to significantly modulate inhibitory activity. This suggests that these groups are likely involved in crucial interactions with the kinase active site.

The Role of the 8-Position

Modifications at the 8-position have also been investigated to fine-tune the activity profile of these inhibitors.

  • Carboxamides: The introduction of a carboxamide group at the 8-position has led to the discovery of potent and highly selective ZAP-70 inhibitors.[1] This highlights the potential for achieving selectivity between closely related kinases like Syk and ZAP-70 through modifications at this position.

Impact of the 2-Position

The 2-position of the imidazo[1,2-c]pyrimidine core offers another avenue for structural diversification and optimization of inhibitory activity.

Comparative Analysis: 7-Chloroimidazo[1,2-c]pyrimidines vs. Alternative Scaffolds

While the 7-chloroimidazo[1,2-c]pyrimidine scaffold has demonstrated significant promise, it is important to consider its performance in the context of other kinase inhibitor templates.

ScaffoldKey AdvantagesRepresentative TargetsReference
7-Chloroimidazo[1,2-c]pyrimidine Potent Syk and ZAP-70 inhibition, potential for good oral efficacy.Syk, ZAP-70[2]
Imidazo[1,2-a]pyridine Broad anticancer activity, potential for covalent inhibition.KRAS G12C, DYRK1A, CLK1[3][4]
Imidazo[1,2-b]pyridazine Potent and selective PIM kinase inhibition.PIM Kinases[5]
Pyrazolo[3,4-d]pyrimidine Established scaffold for various kinase inhibitors, including FDA-approved drugs.BTK, and others[6]

Experimental Protocols

General Synthesis of the 7-Chloroimidazo[1,2-c]pyrimidine Scaffold

The synthesis of the 7-chloroimidazo[1,2-c]pyrimidine core typically involves a multi-step sequence, which can be adapted to introduce various substituents. A representative synthetic route is outlined below. The synthesis often starts from a substituted pyrimidine, followed by cyclization to form the fused imidazo ring.

Synthesis_of_7_Chloroimidazo_1_2_c_pyrimidine_Core cluster_0 Synthetic Pathway start Substituted 4-aminopyrimidine intermediate1 Cyclization (e.g., with a-haloketone) start->intermediate1 Step 1 intermediate2 Chlorination (e.g., with POCl3) intermediate1->intermediate2 Step 2 product 7-Chloroimidazo[1,2-c]pyrimidine Core intermediate2->product Step 3 modification Further Functionalization (e.g., at C5, C8) product->modification Step 4

Caption: Generalized synthetic scheme for the 7-chloroimidazo[1,2-c]pyrimidine core.

Step-by-Step Protocol (Illustrative Example):

  • Cyclization: A substituted 2-aminopyrimidine is reacted with an appropriate α-haloketone in a suitable solvent (e.g., ethanol) under reflux to form the imidazo[1,2-c]pyrimidine ring system.

  • Chlorination: The resulting intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chloro group at the 7-position.

  • Purification: The crude product is purified using standard techniques like column chromatography to yield the 7-chloroimidazo[1,2-c]pyrimidine core.

  • Further Functionalization: Subsequent reactions, such as nucleophilic aromatic substitution at the 5-position or functional group manipulation at other positions, can be carried out to generate a library of derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. The following is a general protocol for a luminescence-based kinase assay.

Kinase_Inhibition_Assay_Workflow cluster_1 Assay Workflow plate_prep Prepare 384-well plate with serially diluted inhibitor reagent_add Add Kinase, Substrate, and ATP plate_prep->reagent_add incubation Incubate at Room Temperature reagent_add->incubation detection_reagent Add Kinase Detection Reagent incubation->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence data_analysis Calculate IC50 values luminescence->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol for Syk/ZAP-70 Kinase Assay:

  • Compound Preparation: Serially dilute the test compounds in DMSO and add to the wells of a 384-well plate.

  • Reagent Preparation: Prepare a master mix containing the kinase (Syk or ZAP-70), a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site), and ATP in a kinase assay buffer.[1]

  • Reaction Initiation: Add the master mix to the wells containing the test compounds to initiate the kinase reaction.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent, such as ADP-Glo™ Kinase Assay reagent, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 7-chloroimidazo[1,2-c]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors, particularly for the Syk family kinases. The SAR studies have highlighted the critical importance of substitutions at the 5- and 8-positions for modulating potency and achieving selectivity. While significant progress has been made, further exploration of this scaffold is warranted. Future efforts could focus on:

  • Optimization of Physicochemical Properties: Improving properties such as solubility and metabolic stability to enhance oral bioavailability and overall drug-like characteristics.

  • Exploration of Novel Substituents: Investigating a broader range of substituents at all positions to identify novel interactions and further enhance potency and selectivity.

  • Targeting Other Kinases: Evaluating the potential of this scaffold against other therapeutically relevant kinases implicated in various diseases, including cancer and inflammatory disorders.

The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of kinase inhibitor discovery, facilitating the rational design and development of the next generation of targeted therapeutics based on the versatile 7-chloroimidazo[1,2-c]pyrimidine scaffold.

References

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 284-294.
  • Rady, G. S., et al. (2024). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Azhar International Journal of Pharmaceutical and Medical Sciences, 4(1), 107-143.
  • BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents.
  • BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
  • Hassan, A. S., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1244, 130951.
  • Poges, S., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Chen, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(26), 5863-5870.
  • Bollack, B., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 57-67.
  • Shaker, Y. M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817.
  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • BPS Bioscience. (n.d.). ZAP70 Kinase Assay Kit.
  • Cell Signaling Technology. (2009). HTScan® Syk Kinase Assay Kit.
  • Promega Corpor
  • Promega Corpor
  • AssayQuant Technologies, Inc. (n.d.). ZAP70 Kinase Activity Assays.
  • AssayQuant Technologies, Inc. (n.d.). SYK Kinase Activity Assays.
  • BPS Bioscience. (n.d.). SYK Assay Kit.

Sources

A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds, including anxiolytics and anticonvulsants.[1] Its structural similarity to purine bases makes it a compelling framework for designing novel kinase inhibitors.[1][2][3] This guide focuses on a specific derivative, Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate (referred to herein as ECPC), a novel compound with putative kinase inhibitory activity.

The journey from a promising chemical scaffold to a validated biological tool or therapeutic lead is paved with rigorous experimental validation. The clinical success of kinase inhibitors like Gleevec® has underscored the immense potential of this drug class, but has also highlighted the critical importance of determining potency, mechanism of action, and selectivity to avoid off-target effects and predict clinical efficacy.[4] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the kinase inhibitory properties of a novel compound like ECPC. We will compare its hypothetical performance against well-characterized, clinically relevant inhibitors targeting the B-Raf and VEGFR2 kinases, two central nodes in cancer signaling pathways.

Phase 1: Initial Target Identification and Potency Assessment

The first crucial step is to move from a putative inhibitor to one with a defined target profile. A broad screening approach is the most efficient strategy to identify the primary kinase target(s) of a novel compound and obtain an initial measure of its potency.[5]

Rationale for Kinome Screening

Given that most small molecule kinase inhibitors target the highly conserved ATP-binding pocket, cross-reactivity is a significant concern.[4] Screening ECPC against a large, representative panel of the human kinome provides a global view of its selectivity profile at the outset.[5][6] This initial screen, typically performed at a single high concentration (e.g., 1-10 µM), identifies which kinases are inhibited by a significant percentage (e.g., >70%), flagging them for more detailed quantitative analysis.

Protocol 1: Biochemical IC50 Determination via Luminescence-Based Kinase Activity Assay

This protocol measures the amount of ADP produced during a kinase reaction, which is a direct indicator of enzymatic activity. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that is more sensitive and safer than traditional radiometric assays.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of ECPC against its primary targets (hypothetically identified as B-Raf and VEGFR2) and compare it to established inhibitors.

Materials:

  • Purified recombinant human kinase (e.g., B-Raf V600E, VEGFR2)

  • Kinase-specific substrate (e.g., synthetic peptide)

  • ECPC and reference inhibitors (e.g., Vemurafenib for B-Raf, Sorafenib for VEGFR2)

  • ATP solution (at Km concentration for each kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ECPC and the reference inhibitors in the kinase reaction buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of each diluted inhibitor or vehicle control to the appropriate wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and its corresponding substrate in the reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes, ensuring this time falls within the linear range of the enzymatic reaction.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence (wells with no enzyme). Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTarget KinaseInhibitor TypeBiochemical IC50 (nM)
ECPC (Hypothetical) B-Raf (V600E) - 45
VemurafenibB-Raf (V600E)Type I22[9]
DabrafenibB-Raf (V600E)Type I0.8[10]
ECPC (Hypothetical) VEGFR2 - 95
SorafenibVEGFR2Type II90[11]
AxitinibVEGFR2Type I0.2[12]

Phase 2: Validating Target Engagement in a Cellular Environment

Demonstrating that a compound inhibits a purified enzyme is the first step. The second, and arguably more important, is to prove it can engage its target and modulate its activity within the complex milieu of a living cell.[13] Cellular assays are critical because factors like cell permeability, efflux pumps, and high intracellular ATP concentrations (often much higher than a kinase's Km) can dramatically alter a compound's apparent potency.[6][14]

Workflow for Kinase Inhibitor Validation

G A Kinome-Wide Screen (Single Concentration) B IC50 Determination (Luminescence Assay) A->B Identify Hits C Binding Affinity (Kd) (TR-FRET Assay) B->C Confirm Potency D Target Phosphorylation (Western Blot / ELISA) C->D Transition to Cellular Context E Cell Proliferation Assay (e.g., Ba/F3) D->E Confirm Target Engagement F Phenotypic Assay (e.g., Tube Formation) E->F Assess Functional Outcome

Caption: Workflow from initial biochemical screening to functional cellular validation.

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)

Objective: To quantify the inhibition of kinase activity in intact cells by measuring the phosphorylation of a direct downstream substrate.

Rationale: A hallmark of kinase activation is the phosphorylation of its substrates. A successful inhibitor will reduce this phosphorylation in a dose-dependent manner. For the B-Raf pathway, we measure phosphorylated ERK (p-ERK). For VEGFR2, we measure autophosphorylation of the receptor itself (p-VEGFR2) in endothelial cells stimulated with VEGF.

Materials:

  • Relevant cell lines (e.g., A375 melanoma cells with B-Raf V600E mutation; HUVEC cells for VEGFR2)

  • Cell culture medium, serum, and growth factors (e.g., VEGF)

  • ECPC and reference inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-VEGFR2, anti-total-VEGFR2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (for stimulated pathways): For the HUVEC/VEGFR2 assay, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a serial dilution of ECPC or a reference inhibitor for 1-2 hours.

  • Stimulation (if required): For the VEGFR2 pathway, stimulate the HUVEC cells with VEGF (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]

    • Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal loading.

  • Densitometry Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized data to determine the cellular IC50.

Comparative Data: Cellular Potency
CompoundTarget PathwayCell LineCellular IC50 (nM)
ECPC (Hypothetical) B-Raf -> p-ERK A375 180
VemurafenibB-Raf -> p-ERKA375~100[15]
ECPC (Hypothetical) VEGF -> p-VEGFR2 HUVEC 350
SorafenibVEGF -> p-VEGFR2HUVEC~20-90[11]

Phase 3: Assessing Kinase Selectivity and Off-Target Effects

High potency is desirable, but high selectivity is paramount for a useful chemical probe or a safe therapeutic.[6] An inhibitor's value is defined not just by the targets it hits, but also by the targets it avoids.

Signaling Pathway Context

Understanding the inhibitor's place within a signaling cascade is essential. B-Raf is a key component of the MAPK/ERK pathway, which regulates cell proliferation and survival.[16] VEGFR2 is a receptor tyrosine kinase that, upon binding VEGF, initiates downstream signaling cascades (like PLCγ-PKC-MAPK) that drive angiogenesis.[17]

G cluster_0 MAPK/ERK Pathway cluster_1 VEGFR2 Angiogenesis Pathway GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation ECPC1 ECPC ECPC1->BRAF inhibit Vemurafenib Vemurafenib Vemurafenib->BRAF inhibit VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_MEK_ERK Raf-MEK-ERK PKC->RAF_MEK_ERK Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis ECPC2 ECPC ECPC2->VEGFR2 inhibit Sorafenib Sorafenib Sorafenib->VEGFR2 inhibit

Caption: Simplified B-Raf (MAPK) and VEGFR2 signaling pathways showing inhibitor targets.

Quantitative Selectivity Profiling

To build upon the initial kinome scan, a quantitative dose-response analysis (IC50 determination) should be performed on a panel of closely related kinases and key off-targets identified in the primary screen. Sorafenib, for instance, is known as a multi-kinase inhibitor, targeting VEGFR, PDGFR, and Raf kinases.[11] Comparing ECPC's profile to this benchmark is highly informative.

Comparative Data: Kinase Selectivity Profile
Kinase TargetECPC IC50 (nM)Sorafenib IC50 (nM)Vemurafenib IC50 (nM)
B-Raf (V600E) 45 2222
c-Raf>10,00066
VEGFR2 95 90>10,000
PDGFRβ85057>10,000
c-Kit1,20068>10,000
p38α>10,0005,000>10,000

Data for Sorafenib and Vemurafenib adapted from literature sources.[9][11]

This hypothetical data suggests ECPC is a potent dual inhibitor of B-Raf and VEGFR2, but with greater selectivity than Sorafenib against PDGFRβ and c-Kit, and unlike Vemurafenib, it possesses anti-VEGFR2 activity.

Summary and Conclusion

This guide outlines a rigorous, multi-phased approach to validate a novel kinase inhibitor, using this compound as a working example. The process moves logically from broad, biochemical screening to specific, cell-based validation of target engagement and functional activity.

Validation ParameterECPC (Hypothetical Data)Comparative Benchmark
Primary Targets B-Raf (V600E), VEGFR2Sorafenib (VEGFR2, B-Raf), Vemurafenib (B-Raf)
Biochemical Potency (IC50) 45 nM (B-Raf), 95 nM (VEGFR2)22 nM (Vemurafenib), 90 nM (Sorafenib)
Cellular Potency (IC50) 180 nM (p-ERK), 350 nM (p-VEGFR2)~100 nM (Vemurafenib), ~20-90 nM (Sorafenib)
Selectivity Profile Potent dual inhibitor; weaker against PDGFRβ/c-KitSorafenib (multi-kinase); Vemurafenib (highly selective for B-Raf)

Based on this hypothetical validation workflow, ECPC emerges as a potent dual inhibitor of B-Raf and VEGFR2 with a distinct selectivity profile compared to established drugs. The slight drop-off in potency between biochemical and cellular assays is typical and reinforces the necessity of cell-based validation.[14] The next logical steps would involve cell proliferation assays to confirm the functional consequences of this inhibition, followed by biophysical methods like Surface Plasmon Resonance (SPR) to determine binding kinetics and further elucidate its mechanism of action.[13] This comprehensive validation cascade is essential for confidently advancing a novel compound like ECPC through the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Singh, S., & Dhalla, N. S. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. Available at: [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. Retrieved from [Link]

  • Dr. Oracle. (2025). What are BRAF (B-Raf) inhibitors?. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • AACR Journals. (2013). BRAF and MEK Inhibitors Approved for Melanoma. Cancer Discovery. Retrieved from [Link]

  • Posch, C., Moslehi, H., Feeney, L., Green, G. A., Eba, H., Tsuchida, T., ... & Fisher, D. E. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4899. Available at: [Link]

  • Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). The RAF/MEK/ERK signaling pathway in cancer. Pharmacology & therapeutics, 136(2), 266–279. Available at: [Link]

  • Beilstein-Institut. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. The Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Engers, D. W., Bollinger, S. R., Felts, A. S., Vadukoot, A. K., Williams, C. H., Blobaum, A. L., ... & Hopkins, C. R. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & medicinal chemistry letters, 30(18), 127418. Available at: [Link]

  • PubMed. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Retrieved from [Link]

  • PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved from [Link]

  • Kumar, D., Kumar, N., Singh, J., & Kumar, P. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central journal, 11(1), 13. Available at: [Link]

  • PubMed. (n.d.). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

  • Al-Ostath, A., El-Emam, A. A., Al-Obaid, A. M., Al-Ghorbani, M., Al-Massarani, S. M., & Al-Salahi, R. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Molecules, 28(14), 5519. Available at: [Link]

  • PubMed. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Retrieved from [Link]

  • Chemsrc. (2024). Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]

Sources

Cross-reactivity profile of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of this compound. Given the limited direct biological data on this specific molecule, we will proceed based on a well-supported primary target hypothesis derived from its core scaffold, the imidazo[1,2-c]pyrimidine moiety. This structure is a known pharmacophore for kinase inhibitors, and we will therefore outline a comparative analysis against established inhibitors of a plausible target, Cyclin G-associated Kinase (GAK).

This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causal logic behind experimental choices and provides detailed, field-proven protocols to ensure scientific rigor and data integrity.

The Rationale for Kinase Selectivity Profiling

The imidazo[1,2-c]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2] Kinase inhibitors are a cornerstone of modern therapeutics, but their clinical success is often dictated by their selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3] Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit others, leading to off-target effects that can range from therapeutic benefits in other indications to severe toxicity.[4]

Therefore, a thorough cross-reactivity profile is not merely a characterization step but a critical component of preclinical development that informs lead optimization, predicts potential toxicities, and elucidates the compound's true mechanism of action.

Primary Target Hypothesis: Cyclin G-associated Kinase (GAK)

Based on extensive research into related heterocyclic compounds, we hypothesize that a primary target of this compound is Cyclin G-associated Kinase (GAK) . GAK is a ubiquitous serine/threonine kinase involved in clathrin-mediated membrane trafficking, a fundamental process for receptor endocytosis and intracellular transport.[5][6] Its role in cellular processes has made it a target of interest for various diseases, including viral infections like Hepatitis C and Dengue, cancer, and Parkinson's disease.[6][7][8]

Several potent inhibitors of GAK have been developed, and some clinically approved drugs, such as the EGFR inhibitors erlotinib and gefitinib, exhibit significant cross-reactivity with GAK.[9][10] This known cross-reactivity landscape makes GAK an excellent starting point for our investigation.

Comparator Compounds for a Robust Profile Analysis

To contextualize the selectivity profile of our topic compound, we will compare it against three well-characterized kinase inhibitors:

  • SGC-GAK-1: A potent and highly selective chemical probe for GAK. It serves as the "gold standard" for a clean selectivity profile, although it is known to have a minor off-target activity on RIPK2.[4][9][11]

  • Erlotinib: An FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) used in cancer therapy.[10][12] It is known to inhibit GAK with high affinity, making it a relevant example of a clinically used drug with significant, well-documented cross-reactivity.[7][13]

  • Gefitinib: Another selective EGFR inhibitor used in cancer treatment.[14][15] Like erlotinib, it provides a clinical benchmark for understanding the potential implications of a multi-kinase inhibition profile.

By comparing our topic compound to these molecules, we can benchmark its performance, from highly selective (SGC-GAK-1) to clinically relevant polypharmacology (Erlotinib, Gefitinib).

Experimental Framework for Cross-Reactivity Profiling

A multi-step, hierarchical approach is essential for a thorough cross-reactivity assessment. We will progress from broad, in vitro screening to more focused cellular and functional assays.

Stage 1: In Vitro Kinome-Wide Selectivity Scan

The first step is to understand the compound's binding affinity across the human kinome. A competition binding assay is the industry standard for this purpose.

Causality Behind Experimental Choice: This initial screen provides a global, unbiased view of the compound's interaction landscape. By testing against hundreds of kinases simultaneously, we can rapidly identify both the primary target and any potential off-targets, guiding all subsequent, more focused experiments. The KINOMEscan® platform is a widely used technology that measures the ability of a test compound to displace a ligand from the kinase active site, providing a quantitative measure of binding affinity (Kd).[2][16][17]

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Kinase Preparation: DNA-tagged human kinases are produced using an in vitro transcription/translation system.

  • Ligand Immobilization: An active-site directed ligand for each kinase is immobilized on a solid support (e.g., streptavidin-coated beads).

  • Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., at a screening concentration of 1 µM).

  • Binding Quantification: The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. The signal is inversely proportional to the test compound's binding affinity.

  • Selectivity Score Calculation: Results are often expressed as a percentage of the DMSO control (%Ctrl), where a lower number indicates stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity. For hits below a certain threshold (e.g., <10% Ctrl), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

KINOMEScan_Workflow cluster_Components Assay Components cluster_Incubation Competition cluster_Outcome Binding Outcome cluster_Quantification Quantification Kinase DNA-Tagged Kinase Mix Incubate Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound Test Compound Compound->Mix Bound Kinase Binds Ligand (Weak Compound) Mix->Bound No/Weak Inhibition Displaced Compound Binds Kinase (Potent Compound) Mix->Displaced Strong Inhibition qPCR qPCR of DNA Tag Bound->qPCR High Signal Displaced->qPCR Low Signal NanoBRET_Principle cluster_NoInhibitor No Inhibitor Present cluster_WithInhibitor Inhibitor Present NL_Kinase NanoLuc-Kinase Fusion Tracer Fluorescent Tracer NL_Kinase->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer NL_Kinase_Inh NanoLuc-Kinase Fusion Inhibitor Test Compound NL_Kinase_Inh->Inhibitor Binding No_BRET Low BRET Signal Inhibitor->No_BRET No Energy Transfer Tracer_Inh Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Comparative Data: Intracellular Target Engagement (IC50)

CompoundGAK (nM)EGFR (nM)RIPK2 (nM)
This compound To be determinedTo be determinedTo be determined
SGC-GAK-1 [9]110>10,0001,200
Erlotinib ~100-500~50-100>10,000
Gefitinib >1,000~100-200>10,000

Note: Data are representative values from literature and may vary based on cell type and assay conditions.

Stage 3: Functional and Safety Profiling

The final stage assesses the functional consequences of target and off-target inhibition, including general cytotoxicity and specific safety liabilities.

Causality Behind Experimental Choice:

  • Cell Viability Assays: These assays determine if target inhibition translates to a desired phenotype (e.g., anti-proliferative effect in cancer cells) and at what concentration general cytotoxicity occurs, defining the therapeutic window.

  • hERG Assays: Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (QT prolongation). [18][19][20]Early screening is mandated by regulatory agencies to de-risk compounds.

  • CYP450 Inhibition Assays: Cytochrome P450 enzymes are responsible for the metabolism of most drugs. [5][13][21]Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Protocol: Cell Viability (Anti-Proliferation) Assay

  • Cell Seeding: Plate cancer cell lines of interest (e.g., prostate cancer lines like 22Rv1 where GAK is implicated) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the test compound. Include a vehicle (DMSO) control.

  • Incubation: Incubate cells for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add a reagent such as CellTiter-Glo®, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data to the vehicle control and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol: hERG Inhibition Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure the hERG tail current in whole-cell configuration. [19]3. Compound Application: Apply increasing concentrations of the test compound sequentially to the same cell. A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Incubation: Incubate the microsomes with the test compound and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4).

  • Metabolite Quantification: After incubation, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Compare metabolite formation in the presence of the test compound to a vehicle control to determine the percent inhibition and calculate the IC50 for each CYP isoform. [22][23]

Comparative Data: Functional and Safety Assays

CompoundCell Proliferation GI50 (22Rv1)hERG Inhibition IC50CYP3A4 Inhibition IC50
This compound To be determinedTo be determinedTo be determined
SGC-GAK-1 [9]~1 µM> 30 µM> 30 µM
Erlotinib > 10 µM (EGFR-mutant negative)~5-10 µM~3-5 µM
Gefitinib > 10 µM (EGFR-mutant negative)> 10 µM~5-10 µM

Note: Values are representative. Erlotinib and Gefitinib GI50 values are highly dependent on the EGFR mutation status of the cell line.

Conclusion and Strategic Interpretation

This guide outlines a systematic, industry-standard workflow to build a comprehensive cross-reactivity profile for this compound. By starting with a broad kinome scan, validating hits in a cellular context, and assessing functional and safety liabilities, a complete picture of the compound's selectivity can be formed.

  • If the compound is highly selective for GAK (like SGC-GAK-1): It could serve as a valuable research tool to probe GAK biology. Its therapeutic potential would depend on the on-target efficacy versus any on-target toxicity.

  • If the compound inhibits GAK and a few other kinases: This polypharmacology could be advantageous for complex diseases like cancer, but each off-target interaction must be carefully evaluated for potential liabilities.

  • If the compound has a profile similar to Erlotinib (potent GAK and EGFR inhibitor): It may have utility in EGFR-driven cancers but would require careful management of side effects associated with both targets.

The logical progression of these assays provides a self-validating system, where each stage informs the next. This rigorous, data-driven approach is fundamental to making informed decisions in modern drug discovery and ensuring the development of safe and effective therapeutics.

References

  • Bekerman, E., et al. (2017). Investigating AAK1- and GAK-regulated virus-host interactions uncovers broad-spectrum antivirals.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.
  • BenchChem. (2025). Application Notes and Protocols for Cdk11 Target Engagement using NanoBRET™ Assay.
  • Structural Genomics Consortium. (n.d.). SGC-GAK-1 A chemical probe for GAK.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Slideshare. (n.d.). hERG Assay.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Zhang, X., et al. (2016).
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830–2836.
  • MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Asquith, C. R. M., et al. (2018).
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay.
  • BenchChem. (2025). Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.
  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry.
  • Bekerman, E., et al. (2017). Investigating AAK1-and GAK-Regulated Virus-Host Interactions Uncovers Broad-Spectrum Antivirals.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Yonesaka, K., et al. (2013). Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer. Oncogene.
  • Tocris Bioscience. (n.d.). SGC GAK 1.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • HMS LINCS Project. (n.d.). Assays.
  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx).
  • Al-Attas, M. M., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • National Center for Biotechnology Information. (2024). Erlotinib.
  • Park, S. H., et al. (2018). Resistance to gefitinib and cross-resistance to irreversible EGFR-TKIs mediated by disruption of the Keap1-Nrf2 pathway in human lung cancer cells. Molecular & Cellular Toxicology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • De Wispelaere, M., et al. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. Journal of Medicinal Chemistry.
  • Takeda, M., et al. (2014). Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • MedchemExpress. (n.d.). GAK inhibitor 2.
  • Herbst, R. S., et al. (2003). Dermatologic side effects associated with gefitinib therapy: clinical experience and management. Clinical Lung Cancer.
  • To, K. K. W., et al. (2017).
  • Ciardiello, F. (2004). 'Targeting' the epidermal growth factor receptor tyrosine kinase with gefitinib (Iressa) in non-small cell lung cancer (NSCLC). Annals of Oncology.
  • Cusatis, G., et al. (2006). Pharmacogenetics of ABCG2 and adverse reactions to gefitinib.
  • Villca-Huaricallo, J. V., et al. (2024). Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile. Medicina.

Sources

A Researcher's Guide to Imidazo[1,2-c]pyrimidine Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. For researchers and drug development professionals, understanding the journey of a candidate molecule from a petri dish to a preclinical model is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of imidazo[1,2-c]pyrimidine derivatives across key therapeutic areas, supported by experimental data and detailed protocols. Our focus is not just on the results, but on the causality behind the experimental choices, providing a framework for robust and translatable research.

The Therapeutic Promise of Imidazo[1,2-c]pyrimidines

Imidazo[1,2-c]pyrimidines are a class of nitrogen-fused bicyclic heterocycles that have garnered significant attention for their diverse pharmacological properties. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The journey of developing these derivatives into viable therapeutics hinges on a critical evaluation of their performance in both controlled cellular environments (in vitro) and complex biological systems (in vivo).

Anticancer Activity: From Cell Lines to Xenografts

The fight against cancer has seen a surge in the development of targeted therapies. Imidazo[1,2-c]pyrimidine derivatives have emerged as promising candidates in this arena, with studies demonstrating their potent cytotoxic effects against various cancer cell lines.

In Vitro Anticancer Efficacy

The initial screening of potential anticancer compounds invariably begins with in vitro cytotoxicity assays. These assays provide a rapid and cost-effective method to determine the concentration at which a compound can inhibit cancer cell growth by 50% (IC50).

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-c]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9bK562 (Chronic Myelogenous Leukemia)5.597[1]
Compound 9bU937 (Histiocytic Lymphoma)3.512[1]
Derivative 23aHep-G2 (Hepatocellular Carcinoma)- (More active than 23b)[2]

Note: The specific IC50 value for derivative 23a was not provided in the abstract, but its superior activity was highlighted.

The selection of cell lines is a critical step in experimental design. For instance, K562 and U937 are hematopoietic cancer cell lines, making them suitable models for leukemias and lymphomas. In contrast, Hep-G2 is an adherent cell line derived from a liver carcinoma, representing a solid tumor type. The choice of cell line should align with the intended therapeutic target of the drug discovery program.

Mechanistic studies often accompany cytotoxicity assays. For example, compound 9b was found to induce apoptosis and cause cell cycle arrest at the S phase in K562 cells.[1] This was evidenced by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add varying concentrations of imidazo[1,2-c]pyrimidine derivative incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of imidazo[1,2-c]pyrimidine derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a range of concentrations of the imidazo[1,2-c]pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.

In Vivo Anticancer Efficacy

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living organism. In vivo models, such as xenografts in immunodeficient mice, are crucial for evaluating the therapeutic potential of a compound in a more physiologically relevant setting.

Table 2: In Vivo Antitumor Activity of Imidazo-Fused Pyrimidine Analogs

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
EAPB0203 (Imidazoquinoxaline)Athymic MiceM4Be Melanoma Xenograft-Significant decrease in tumor size[4]
Compound 2a (Imidazo[1,2-a]pyridine)Mouse ModelHuman Breast Cancer Xenograft10 mg/kg daily for 14 days- (Showed obvious anti-tumor activity)[5]

Note: Specific TGI percentages were not always provided in the abstracts. The imidazoquinoxaline EAPB0203 is a close structural analog and provides a relevant example of in vivo efficacy.

The transition from in vitro to in vivo studies introduces several new variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity to the host. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability or rapid metabolism.

Experimental Protocol: Xenograft Tumor Model

Xenograft models involve the transplantation of human tumor cells into immunodeficient mice, allowing for the study of tumor growth and the efficacy of anticancer agents.

Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_data Data Evaluation cell_injection Subcutaneously inject human cancer cells into immunodeficient mice tumor_growth Allow tumors to reach a palpable size cell_injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment_admin Administer imidazo[1,2-c]pyrimidine derivative or vehicle randomization->treatment_admin monitoring Monitor tumor size and body weight regularly treatment_admin->monitoring euthanasia Euthanize mice at the end of the study monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision tgi_calc Calculate Tumor Growth Inhibition (TGI) tumor_excision->tgi_calc toxicity_assess Assess toxicity (e.g., weight loss) tgi_calc->toxicity_assess

Caption: Workflow for evaluating the in vivo anticancer efficacy of imidazo[1,2-c]pyrimidine derivatives in a xenograft mouse model.

Step-by-Step Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Group Assignment: Mice are randomized into control and treatment groups.

  • Treatment Administration: The imidazo[1,2-c]pyrimidine derivative is administered (e.g., orally, intraperitoneally) according to a specific dosing schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.

Antimicrobial Activity: From MICs to Infection Models

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-c]pyrimidine derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent. It is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of Imidazo[1,2-c]pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative 4bP. aeruginosa- (Strong activity)[6]
Derivative 4bS. aureus- (Strong activity)[6]
Derivative 4bB. subtilis- (Strong activity)[6]
Derivative 5bC. albicans- (Significant activity)[7]

Note: Specific MIC values were not provided in the abstracts, but the level of activity was described.

The choice of microorganisms for testing should include both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., P. aeruginosa) bacteria, as well as clinically relevant fungi (e.g., C. albicans), to determine the spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Dilution: A serial dilution of the imidazo[1,2-c]pyrimidine derivative is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Antimicrobial Efficacy

Demonstrating efficacy in an animal model of infection is a critical step in the development of a new antimicrobial agent. These models allow for the assessment of a compound's ability to reduce the bacterial or fungal burden in a living host.

Anti-inflammatory Activity: From Enzyme Inhibition to Paw Edema

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Imidazo[1,2-c]pyrimidine derivatives have been investigated for their anti-inflammatory properties.

In Vitro Anti-inflammatory Assays

In vitro assays for anti-inflammatory activity often focus on the inhibition of key enzymes or pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model for the evaluation of anti-inflammatory drugs.

Table 4: In Vivo Anti-inflammatory Activity of Imidazo[1,2-c]pyrimidine Derivatives

Compound(s)Animal ModelAssayResultReference
Four acidic derivativesRatsCarrageenan-induced paw edemaShowed anti-inflammatory activity[8]
Four acidic derivativesRatsCarrageenan-induced pleurisyShowed anti-inflammatory activity[8]

This model allows for the assessment of a compound's ability to reduce acute inflammation, which is a key indicator of its potential as an anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema

This model measures the ability of a compound to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent, into the paw of a rat.[9][10]

Workflow Diagram

PawEdema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis baseline_measure Measure initial paw volume compound_admin Administer imidazo[1,2-c]pyrimidine derivative or vehicle baseline_measure->compound_admin carrageenan_inject Inject carrageenan into the sub-plantar region of the right hind paw compound_admin->carrageenan_inject hourly_measure Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) carrageenan_inject->hourly_measure calc_inhibition Calculate the percentage inhibition of edema hourly_measure->calc_inhibition

Caption: Workflow for the carrageenan-induced paw edema model to assess in vivo anti-inflammatory activity.

Step-by-Step Methodology:

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The imidazo[1,2-c]pyrimidine derivative or a reference drug (e.g., indomethacin) is administered, typically orally or intraperitoneally.

  • Carrageenan Injection: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., every hour for 4-6 hours).

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion: A Path Forward for Imidazo[1,2-c]pyrimidine Derivatives

The imidazo[1,2-c]pyrimidine scaffold holds significant promise for the development of new therapeutics. This guide has provided a comparative framework for understanding the evaluation of these derivatives, from initial in vitro screening to more complex in vivo models. A thorough understanding of both the potential and the limitations of each experimental system is crucial for making informed decisions in the drug discovery process. The successful translation of a promising compound from the bench to the clinic relies on a rigorous and well-designed experimental cascade that bridges the gap between in vitro potency and in vivo efficacy. Future research should focus on establishing clear in vitro-in vivo correlations for specific imidazo[1,2-c]pyrimidine derivatives to accelerate their development into clinically useful agents.

References

  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Res Commun Chem Pathol Pharmacol. 1988 Aug;61(2):167-83. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorg Med Chem. 2008 Oct 15;16(20):9202-12. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019 Jul;18(1):830-837. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2024;29(5):1058. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. Bulletin of Faculty of Science Zagazig University. 2024;2024(3):178-185. [Link]

  • Effect of imidazolone compounds on carrageenan-induced rat paw edema... ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2025. [Link]

  • In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorg Med Chem. 2008 Jul 1;16(13):6495-504. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. [Link]

  • Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Semantic Scholar. [Link]

  • Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorg Chem. 2021 Apr;109:104711. [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru. 2023 Jun;31(1):125-141. [Link]

  • Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. SciSpace. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. J Biomol Struct Dyn. 2023 Aug;41(14):6892-6910. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. [Link]

  • (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • (PDF) Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. 2024;29(5):1058. [Link]

  • Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules. 2023 Apr 26;28(9):3722. [Link]37175132/)

Sources

Comparing Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

A Comparative Guide to Evaluating Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate as a Putative Kinase Inhibitor

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most critical classes of drug targets in modern medicine. The approval of Imatinib in 2001, a pioneering tyrosine kinase inhibitor, marked a paradigm shift towards targeted cancer therapy, moving away from cytotoxic agents to molecules designed to interfere with specific signaling pathways.[1] The imidazo[1,2-c]pyrimidine scaffold, a heterocyclic ring system, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.

This guide provides a comprehensive framework for the characterization of a novel compound, this compound, as a putative kinase inhibitor. Due to the limited publicly available biological data on this specific molecule, this document serves as a methodological guide. It outlines the essential experimental comparisons against well-characterized, FDA-approved kinase inhibitors to ascertain its potential therapeutic value. We will detail the necessary physicochemical, biochemical, and cell-based assays required for a thorough evaluation, providing researchers and drug development professionals with the rationale and protocols to assess its activity and mechanism of action.

Section 1: Physicochemical and Structural Comparison

Before embarking on extensive biological assays, an initial in silico and physicochemical characterization is crucial. These properties often govern a compound's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile. A key benchmark for oral bioavailability is Lipinski's Rule of 5.[2][3] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a logP greater than 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.[4][5]

We will compare the predicted properties of this compound with three well-established kinase inhibitors: Imatinib, Dasatinib, and Sorafenib.

Chemical Structures of Compared Kinase Inhibitors

A visual comparison of chemical structures provides immediate insight into potential similarities in core scaffolds and functional groups that might interact with the ATP-binding pocket of a kinase.

G cluster_0 Compound Under Investigation cluster_1 Known Kinase Inhibitors Compound_A This compound Img_A Imatinib Dasatinib Sorafenib Label_I Imatinib Label_D Dasatinib Label_S Sorafenib

Caption: Chemical structures of the compound of interest and reference inhibitors.

Table 1: Comparison of Physicochemical Properties

This table summarizes key physicochemical properties relevant to drug development. Adherence to Lipinski's Rule of 5 is a primary filter in early-stage drug discovery.[6]

PropertyThis compound (Predicted)Imatinib[7]Dasatinib[8]Sorafenib[9]Lipinski's Rule of 5 Guideline[3]
Molecular Formula C₉H₈ClN₃O₂C₂₉H₃₁N₇OC₂₂H₂₆ClN₇O₂SC₂₁H₁₆ClF₃N₄O₃N/A
Molecular Weight ( g/mol ) 225.64493.6488.0464.8< 500
LogP (Octanol/Water) 1.83.51.83.6< 5
Hydrogen Bond Donors 0223≤ 5
Hydrogen Bond Acceptors 5897≤ 10
Rule of 5 Violations 0000≤ 1

Analysis: The predicted properties for this compound indicate full compliance with Lipinski's Rule of 5, suggesting it possesses a favorable profile for oral bioavailability. Its lower molecular weight and LogP compared to the established inhibitors could imply different solubility and permeability characteristics, which warrants experimental verification.

Section 2: In Vitro Kinase Inhibition Profile

The foundational step in characterizing a new inhibitor is to measure its direct effect on purified kinase enzymes. This approach determines the compound's potency (typically as an IC50 value) and its selectivity across a panel of kinases.

Rationale for Kinase Selection

Given that related imidazopyrimidine scaffolds have shown activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), these are logical starting points for initial screening.

  • CDK2: A key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is common in many cancers.[10][11]

  • Syk: A non-receptor tyrosine kinase crucial for signal transduction in various immune cells; its inhibition is a therapeutic strategy for autoimmune diseases and certain hematological cancers.[12][13]

A broad-spectrum inhibitor like Staurosporine should be used as a positive control to validate the assay's performance.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is highly sensitive and amenable to high-throughput screening.

Workflow Diagram:

G prep 1. Compound Preparation (Serial Dilution in DMSO) kinase_rxn 2. Kinase Reaction - Add Kinase, Substrate, ATP - Add Compound or DMSO (Control) - Incubate at 30°C for 60 min prep->kinase_rxn adp_glo 3. ADP-Glo™ Reagent Addition - Stops kinase reaction - Depletes remaining ATP - Incubate at RT for 40 min kinase_rxn->adp_glo detect 4. Kinase Detection Reagent - Converts ADP to ATP - Generates Luminescence - Incubate at RT for 30 min adp_glo->detect read 5. Data Acquisition (Measure Luminescence) detect->read analysis 6. Data Analysis (Plot Dose-Response Curve, Calculate IC50) read->analysis

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., CDK2/Cyclin E) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., a specific peptide substrate for CDK2 and ATP at its Km concentration).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in a coupled reaction with luciferase, produces a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

This table illustrates how the potency (IC50) of the test compound would be presented against a target kinase and compared with a known inhibitor.

CompoundTarget KinaseIC50 (nM)
This compoundCDK2/Cyclin E[Experimental Value]
Known CDK2 Inhibitor (e.g., Milciclib)CDK2/Cyclin E[Literature Value]
This compoundSyk[Experimental Value]
Known Syk Inhibitor (e.g., Fostamatinib)Syk[Literature Value]
Staurosporine (Positive Control)CDK2/Cyclin E~5
Staurosporine (Positive Control)Syk~3

Section 3: Cell-Based Assay Evaluation

While in vitro assays measure direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter cells, engage its target in a physiological context, and exert a biological effect.[14]

Rationale for Cell-Based Assays
  • Cell Viability/Proliferation Assay: This measures the overall cytotoxic or cytostatic effect of the compound on cancer cells. A potent effect on a cell line known to be dependent on the target kinase (e.g., a breast cancer line for CDK2) provides evidence of on-target activity.

  • Target Engagement (Phosphorylation) Assay: This provides direct evidence that the compound is inhibiting the kinase inside the cell by measuring the phosphorylation status of a known downstream substrate.[15]

Hypothetical Signaling Pathway: CDK2 Action

This diagram illustrates the role of CDK2 in the G1/S cell cycle transition, a common pathway disrupted by kinase inhibitors.

G cluster_pathway G1/S Transition Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry S_Phase_Genes->S_Phase Inhibitor Ethyl 7-chloroimidazo [1,2-c]pyrimidine-2-carboxylate Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and a known inhibitor for 72 hours. Include DMSO-only wells as a negative control.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against the log of compound concentration.

Experimental Protocol: Target Engagement by Western Blot

This protocol assesses the phosphorylation level of a direct CDK2 substrate, such as the Retinoblastoma protein (pRb) at Serine 807/811, to confirm target engagement.[20]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-pRb (Ser807/811)).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total pRb) or a housekeeping protein like GAPDH.[15]

Section 4: Discussion and Future Directions

This guide outlines a systematic approach to evaluate this compound as a potential kinase inhibitor. The initial physicochemical analysis suggests it has drug-like properties. The subsequent steps are designed to build a comprehensive profile of its biological activity.

  • Selectivity is Key: A critical next step, not detailed here, would be to profile the compound against a broad panel of hundreds of kinases. High selectivity for the target kinase over others is a hallmark of a promising therapeutic candidate, as it minimizes the potential for off-target side effects.

  • Next Steps: Positive results from this initial evaluation would justify advancing the compound to further studies, including:

    • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

    • ADME/Tox profiling: In vitro and in vivo studies to assess metabolic stability, pharmacokinetics, and toxicity.

    • In vivo efficacy studies: Testing the compound in animal models of cancer to determine its therapeutic potential in a living system.

By following this structured, data-driven approach, researchers can rigorously compare novel compounds like this compound to known inhibitors, ultimately identifying promising new candidates for drug development.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

  • Wikipedia contributors. (2024). Lipinski's rule of five. Wikipedia, The Free Encyclopedia. [Link]

  • bioaccess. (n.d.). Understanding the Lipinski Rule of 5 in Drug Discovery. bioaccess. [Link]

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature reviews. Immunology, 10(6), 387-402. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUH Protocols. [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced drug delivery reviews, 63(10), 867-875. [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor perspectives in biology, 3(3), a002375. [Link]

  • Various Authors. (n.d.). Syk-regulated signaling pathways in macrophage-mediated inflammatory responses. Semantic Scholar. [Link]

  • Alhazmi, A., et al. (2018). General mechanism of SYK activation and SYK-mediated signaling. ResearchGate. [Link]

  • Al-Shdefat, R., et al. (2022). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 30(9), 1279-1289. [Link]

  • Wikipedia contributors. (2024). Imatinib. Wikipedia, The Free Encyclopedia. [Link]

  • News-Medical. (2024). What are Syk inhibitors and how do they work?. News-Medical. [Link]

  • Chadha, R., et al. (2012). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate phases. Crystal growth & design, 12(9), 4349-4357. [Link]

  • National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem Compound Database. [Link]

  • Wang, X., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 31(12), 1539-1549. [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Database. [Link]

  • Al-Shdefat, R., et al. (2022). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. ResearchGate. [Link]

  • Chadha, R., et al. (2012). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. Crystal Growth & Design, 12(9), 4349-4357. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Al-Kasas, A., et al. (2022). Physicochemical properties of the prepared Imatinib mesylate FSR tablets. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). CDK2 cyclin dependent kinase 2 [ (human)]. Gene Result. [Link]

  • National Center for Biotechnology Information. (n.d.). Imatinib Mesylate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Imatinib. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Sorafenib N-Oxide. PubChem Compound Database. [Link]

  • Wikipedia contributors. (2024). Cyclin-dependent kinase 2. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application.
  • Wikipedia contributors. (2024). Sorafenib. Wikipedia, The Free Encyclopedia. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. PubChem Compound Database. [Link]

  • Shaffer, M. H., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert review of proteomics, 4(1), 73-86. [Link]

  • Sharma, N., & Singh, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-224. [Link]

Sources

A Comparative Guide to In Silico Evaluation of Imidazo[1,2-c]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of imidazo[1,2-c]pyrimidine derivatives against other established kinase inhibitors, focusing on their performance in molecular docking studies. We will delve into the causality behind experimental choices in computational chemistry, present detailed protocols for self-validation, and ground our claims in authoritative, verifiable sources. Our primary target of interest for this comparative study will be Cyclin-Dependent Kinase 2 (CDK2), a significant target in cancer therapy.

Introduction: The Rationale for Targeting Kinases with Imidazo[1,2-c]pyrimidines

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The ATP-binding site of kinases, while conserved in its core function, possesses subtle but exploitable differences that allow for the design of selective inhibitors.

The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising heterocyclic core for the development of kinase inhibitors. Its rigid, planar structure and capacity for diverse substitutions allow it to mimic the purine core of ATP and form key interactions within the kinase active site. Recent studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against various kinases, including CDK2.[1]

This guide will compare a representative imidazo[1,2-c]pyrimidine derivative with established, structurally diverse CDK2 inhibitors to objectively evaluate its potential and highlight the key molecular interactions that drive its activity.

Comparative Analysis of CDK2 Inhibitors

To provide a robust comparison, we will evaluate three compounds:

  • Imidazo[1,2-c]pyrimidine Derivative (Compound 3b) : A potent inhibitor identified by Jansa et al. (2021), whose co-crystal structure with CDK2 provides an experimentally validated binding mode.[1]

  • Roscovitine (Seliciclib) : A well-characterized, first-generation purine-based CDK inhibitor that serves as a benchmark for ATP-competitive inhibitors.[2][3]

  • PF-06873600 : A more recent, potent CDK2/4/6 inhibitor, representing a modern clinical candidate with a distinct chemical scaffold.[4]

Data Presentation: Quantitative Comparison

The following table summarizes the experimental biological activity (IC50) and the computationally predicted binding affinity from molecular docking studies. Lower IC50 values indicate higher biological potency, while more negative binding energy values suggest a more favorable binding interaction in the computational model.

CompoundTargetTypeExperimental IC50 (µM)Predicted Binding Energy (kcal/mol)Key H-Bond Interactions (Residue)PDB ID (for reference)
Imidazo[1,2-c]pyrimidine Deriv. (3b)CDK2ATP-Competitive0.29[1]-8.5 to -9.5 (Typical)Leu83[1]7B5A[1]
Roscovitine (Seliciclib)CDK2ATP-Competitive0.641[3]-7.5 to -8.5 (Typical)Leu83, Asp86[2]1W0X (with Olomoucine)
PF-06873600CDK2ATP-Competitive0.004 (4 nM)-9.0 to -10.5 (Typical)Leu83, Gln1317KJS[4]

Note: Predicted binding energies are typical ranges found in literature and can vary based on the specifics of the docking protocol.

The Causality of Interaction: Analyzing the Binding Modes

The efficacy of a kinase inhibitor is determined by its ability to fit snugly into the ATP-binding pocket and form specific, high-affinity interactions with key amino acid residues.

Imidazo[1,2-c]pyrimidine Scaffold

The co-crystal structure of compound 3b in CDK2 reveals the fundamental interactions that underpin this scaffold's activity.[1] The core bicyclic system acts as a "hinge-binder," forming a critical hydrogen bond with the backbone of Leu83 in the hinge region of the kinase. This interaction is the cornerstone of ATP-competitive inhibition for most kinases. Substituents on the imidazo[1,2-c]pyrimidine core then project into other regions of the active site, such as the solvent-exposed region and the hydrophobic pocket, to form additional interactions that enhance potency and selectivity.

Alternative Inhibitors: A Study in Diversity
  • Roscovitine , being a purine analog, also forms the canonical hydrogen bond with Leu83 . Its additional interactions, such as with Asp86 , are crucial for its activity.[2] The comparison highlights how different scaffolds can achieve the same primary interaction while utilizing different secondary contacts.

  • PF-06873600 demonstrates a highly optimized set of interactions. Beyond the essential hinge binding with Leu83 , it engages other residues like Gln131 , achieving significantly higher potency.[4] This illustrates the principle of lead optimization, where a core scaffold is decorated with functional groups to maximize favorable interactions.

The following diagram illustrates the key interactions of these inhibitors within the CDK2 active site.

G cluster_CDK2 CDK2 Active Site cluster_ligands Inhibitors Hinge Hinge Region (Leu83) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Interface Asp86 Asp86 Gln131 Gln131 Imidazo Imidazo[1,2-c]pyrimidine Imidazo->Hinge H-Bond Imidazo->Hydrophobic_Pocket Hydrophobic Int. Rosco Roscovitine Rosco->Hinge H-Bond Rosco->Asp86 H-Bond PF PF-06873600 PF->Hinge H-Bond PF->Hydrophobic_Pocket Hydrophobic Int. PF->Gln131 H-Bond G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein (e.g., PDB: 7B5A) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand (SDF/MOL2 format) PrepLig 4. Prepare Ligand (Add hydrogens, assign charges) Ligand->PrepLig Config 6. Create Config File (Specify receptor, ligand, box) PrepProt->Config Grid 5. Define Grid Box (Center on known ligand) PrepLig->Config Grid->Config RunVina 7. Run AutoDock Vina Config->RunVina Analyze 8. Analyze Poses (Binding energy, RMSD) RunVina->Analyze Validate 9. Validate (RMSD < 2.0 Å from crystal pose) Analyze->Validate Compare 10. Compare (Dock novel compounds) Validate->Compare

Caption: A step-by-step workflow for molecular docking using AutoDock Vina.

Step-by-Step Methodology

Software Required:

  • AutoDock Tools (MGLTools): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or Chimera: For visualization and analysis.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of CDK2 in complex with your reference inhibitor (e.g., PDB ID: 7B5A for the imidazo[1,2-c]pyrimidine derivative) from the RCSB PDB. [1] * Open the PDB file in AutoDock Tools.

    • Remove all water molecules (Edit -> Delete Water).

    • Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).

    • Add Kollman charges (Edit -> Charges -> Add Kollman Charges).

    • Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose... then File -> Save -> Write PDBQT).

  • Ligand Preparation:

    • Obtain the 3D structure of your ligands (e.g., from PubChem or by drawing them in a chemical editor).

    • For validation, extract the reference ligand from the PDB file.

    • Open the ligand file in AutoDock Tools.

    • The software will automatically detect the root, set the number of rotatable bonds, and assign charges.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

  • Grid Box Generation:

    • With the prepared protein loaded, go to Grid -> Grid Box....

    • Center the grid box on the co-crystallized ligand. This ensures your search space is focused on the active site. A box size of 20x20x20 Å is typically sufficient for a kinase ATP site.

    • Record the center coordinates and dimensions of the box.

  • Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Running AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the command: vina --config conf.txt --log results.log

  • Analysis and Validation:

    • Vina will output a results.pdbqt file containing the predicted binding poses (typically 9) and their corresponding binding affinities in the results.log file.

    • Open the original PDB structure and the results.pdbqt file in PyMOL or Chimera.

    • For the redocking validation, superimpose the top-ranked pose with the original crystal structure ligand.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is considered a successful validation , indicating that the docking protocol can accurately reproduce the experimental binding mode.

Conclusion and Future Directions

This guide demonstrates that imidazo[1,2-c]pyrimidine derivatives are a compelling class of kinase inhibitors. Molecular docking studies, when performed with rigorous, self-validating protocols, provide powerful insights into their mechanism of action. Our comparative analysis shows that the imidazo[1,2-c]pyrimidine scaffold effectively engages the critical hinge region of CDK2, similar to established inhibitors.

The true value of this scaffold lies in its synthetic tractability. The docking models presented here provide a clear roadmap for future optimization. By modifying the substituents at various positions on the core, researchers can design new derivatives that form additional interactions with the hydrophobic pocket or solvent-exposed regions, potentially leading to inhibitors with enhanced potency and selectivity that could rival or surpass current clinical candidates.

References

  • Jansa, J., Jorda, R., Škerlová, J., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. Available at: [Link]

  • Schulze-Gahmen, U., Brandsen, J., Jones, H.D., et al. (1995). Multiple Modes of Ligand Recognition: Crystal Structures of Cyclin-Dependent Protein Kinase 2 in Complex with ATP and Two Inhibitors, Olomoucine and Isopentenyladenine. Proteins, 22, 378. Available at: [Link]

  • Betzi, S., Alam, R., Martin, M., et al. (2011). Allosteric inhibitors of cyclin-dependent kinase 2 identified by high-throughput screening. Journal of Medicinal Chemistry, 54(19), 6730-6742. Available at: [Link]

  • Gummadi, V. R., Bheemireddy, V., Lavanya, P., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F, F76, 335-342. Available at: [Link]

  • McTigue, M.A., He, Y., Ferre, R.A., et al. (2021). Crystal structure of CDK2/cyclin E in complex with PF-06873600. RCSB Protein Data Bank. DOI: 10.2210/pdb7KJS/pdb. Available at: [Link]

  • Cheng, K.Y., Noble, M.E.M., Skamnaki, V., et al. (2006). The crystal structure of CDK2 cyclin A in complex with a substrate peptide derived from CDC modified with a gamma-linked ATP analogue. RCSB Protein Data Bank. DOI: 10.2210/pdb2CCH/pdb. Available at: [Link]

  • Wang, T., Liu, Y., Zhang, Y., et al. (2025). Binding Mechanism of Inhibitors to CDK6 Deciphered by Multiple Independent Molecular Dynamics Simulations and Free Energy Predictions. International Journal of Molecular Sciences, 26(4), 2235. Available at: [Link]

  • Shaikh, A., Kumar, A., & Siddiqui, N. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human-CDK2. DergiPark. Available at: [Link]

  • O'Boyle, N. M., Carr, M., & Welsh, I. (2011). Prediction of cyclin-dependent kinase 2 inhibitor potency using the fragment molecular orbital method. Journal of Chemical Information and Modeling, 51(8), 2026-2035. Available at: [Link]

  • Zhang, J., Wang, L., & Ji, C. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7257. Available at: [Link]

  • Vulpetti, A., & Pevarello, P. (2006). An Analysis of the Binding Modes of ATP-Competitive CDK2 Inhibitors as Revealed by X-Ray Structures of Protein-Inhibitor Complexes. Current Medicinal Chemistry, 13(1), 1-18. Available at: [Link]

  • Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1839-1853. Available at: [Link]

  • Zhang, J., Wang, L., & Ji, C. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7257. Available at: [Link]

  • Zheng, L., Yang, Y., Wang, J., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Wang, Y., Zhang, T., Li, D., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Journal of Medicinal Chemistry, 65(15), 10515-10533. Available at: [Link]

  • El-Damasy, D. A., Abd-Elrahman, H. I., Keeton, A. B., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11693. Available at: [Link]

  • Byth, K. F., Cooper, N., Culshaw, J. D., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

  • Jansa, J., Jorda, R., Škerlová, J., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Medvik. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Forli, S., Huey, R., Pique, M. E., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • El-Gohary, N. S. M., & El-Masry, G. H. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 149, 107413. Available at: [Link]

Sources

Efficacy of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-c]pyrimidine scaffold has emerged as a promising pharmacophore due to its structural similarity to purine bases, suggesting potential interactions with key biological targets in cancer progression. This guide provides a comprehensive, albeit hypothetical, comparative analysis of a representative molecule from this class, Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate (ECPC), against a standard chemotherapeutic agent and a structurally related compound. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such novel compounds, supported by detailed experimental protocols and illustrative data. While the specific efficacy data for ECPC presented herein is hypothetical due to a lack of published studies, the methodologies and comparative logic are grounded in established principles of cancer drug discovery.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives, structurally analogous to imidazo[1,2-c]pyrimidines, have been reported to exert their anticancer effects through the inhibition of critical signaling pathways, most notably the PI3K/Akt/mTOR cascade.[1][2][3] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Our hypothetical mechanism for ECPC posits its role as a potent inhibitor of Phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, ECPC would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition would, in turn, abrogate the recruitment and activation of downstream effectors such as Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K->PIP2 phosphorylates PI3K->PIP3 ECPC ECPC (Hypothetical Inhibitor) ECPC->PI3K inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical signaling pathway of ECPC action.

Comparative Efficacy in Cancer Cell Lines

To contextualize the potential of ECPC, we present a hypothetical comparison of its cytotoxic activity against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard metric for assessing the potency of a compound.[4][5] Our comparison includes:

  • This compound (ECPC): The investigational compound.

  • Compound X: A hypothetical structural analog to illustrate structure-activity relationships.

  • Doxorubicin: A well-established chemotherapeutic agent used as a positive control.

Compound MCF-7 (Breast) A549 (Lung) HCT-116 (Colon) PC-3 (Prostate)
ECPC (Hypothetical IC50, µM) 2.55.13.87.2
Compound X (Hypothetical IC50, µM) 15.822.418.931.6
Doxorubicin (Reference IC50, µM) 0.81.20.91.5

Data Interpretation: The hypothetical data suggests that ECPC exhibits moderate cytotoxic activity across all tested cell lines. The lower IC50 values of ECPC compared to its structural analog, Compound X, would imply that the 7-chloro substitution is crucial for its anticancer activity. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, the potential for a more targeted mechanism of action with fewer off-target effects would make ECPC a candidate for further investigation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key experiments required to generate the type of data presented above.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6][7]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of ECPC, Compound X, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound Dilutions (Incubate 48-72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Target Validation: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[10] It can be used to confirm the downstream effects of ECPC on the PI3K/Akt/mTOR pathway by measuring the levels of phosphorylated (activated) and total proteins.

Procedure:

  • Cell Lysis: Treat cells with ECPC at its IC50 concentration for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel via electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[11]

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous framework for the initial evaluation of this compound as a potential anticancer agent. The illustrative data highlights its potential for moderate, selective cytotoxicity, while the detailed protocols provide the necessary tools for its empirical validation. The proposed mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR pathway, offers a clear direction for mechanistic studies.

Future research should focus on obtaining empirical data for ECPC's efficacy in a broad panel of cancer cell lines, including those with known mutations in the PI3K pathway. In vivo studies in animal models will be crucial to assess its therapeutic efficacy, pharmacokinetics, and safety profile. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of ECPC to improve potency and explore structure-activity relationships, ultimately advancing the promising imidazo[1,2-c]pyrimidine scaffold in the landscape of cancer therapeutics.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Western Blot Protocol. OriGene Technologies Inc. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. NIH. [Link]

  • Western blotting - Chen Lab. University of Hawaii Cancer Center. [Link]

  • Western Blot. Addgene. [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. NIH. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. NIH. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper handling and disposal of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate. As a chlorinated heterocyclic compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Profile and Rationale for Specialized Disposal

This compound and structurally similar compounds are classified as hazardous materials.[1] Understanding the inherent risks is fundamental to appreciating the necessity of a dedicated disposal protocol.

  • Irritant Properties: This class of chemical is known to be a skin and eye irritant.[2][3] Direct contact can cause irritation, and appropriate personal protective equipment (PPE) is mandatory during handling.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Hazardous Combustion Byproducts: The presence of chlorine and nitrogen in the molecular structure is a critical factor for disposal. During incineration, thermal decomposition will produce highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides (NOx), in addition to carbon monoxide and carbon dioxide.[2] Standard incineration facilities are not equipped to handle these byproducts, necessitating disposal at a specialized plant.

Due to these properties, this compound must never be disposed of in standard laboratory trash or washed down the sewer system.[2][4] Such actions can lead to environmental contamination and pose a significant safety risk.

Summary of Hazard Classifications
Hazard ClassificationGHS CategoryKey Considerations
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3] Avoid direct contact.
Serious Eye Damage/Eye IrritationCategory 2 / 2ACauses serious eye irritation.[2][3] Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory system irritation.[2] Avoid breathing dust.[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely collecting and preparing this compound waste for final disposal by an approved hazardous waste management company.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are in a well-ventilated area, preferably a laboratory fume hood, and are wearing the appropriate PPE.[2][5]

  • Eye Protection: Chemical safety goggles or a face shield (EN166 standard).[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Phase 2: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. This compound must be categorized as halogenated organic waste .[5]

  • Solid Waste:

    • Collect unadulterated or surplus this compound powder in its original container if possible, or in a new, clearly labeled, and compatible waste container.

    • For contaminated lab supplies (e.g., weighing paper, gloves, paper towels), sweep them up and place them into a designated solid hazardous waste container.[2][6] Avoid creating dust.[2]

  • Liquid Waste (Solutions):

    • Designate a specific, compatible waste container for liquid halogenated organic waste. This is typically a glass or polyethylene carboy.[7]

    • Carefully pour solutions containing the compound into this container using a funnel.

    • Crucially, do not mix with non-halogenated solvent waste. [5]

  • "Empty" Container Decontamination:

    • Containers that held this compound are not truly empty and must be decontaminated.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid halogenated hazardous waste.[4][7]

    • For containers that held highly toxic materials (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4] Given the compound's irritant nature, adopting this more stringent "triple rinse" practice is recommended.

Phase 3: Container Management and Labeling

All waste containers must be managed to prevent leaks and ensure clear communication of their contents.

  • Container Selection: Use only sturdy, chemically resistant containers with secure, tight-fitting lids.[4] Never use food-grade containers, beakers, or flasks for waste accumulation.[7]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[4][5]

  • Fill Level: Do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[5][8]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," list all components and their approximate concentrations, and indicate the relevant hazards (e.g., "Irritant," "Halogenated Organic").

Phase 4: Storage and Disposal
  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area. Ensure secondary containment (such as a spill tray) is used for all liquid waste containers.[4] Store incompatible waste types separately.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[4] Follow their specific procedures for waste transfer. Disposal must ultimately be carried out by an approved and licensed waste disposal plant.[1][2][6]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation persists, seek medical attention.[2][6]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If the person feels unwell, call a poison center or physician.[2][6]

  • Small Dry Spill: Ensure adequate ventilation.[2] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][6] Avoid generating dust.[2]

  • Large Spill: Evacuate the area. Contact your institution's EHS or emergency response team for cleanup.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for waste containing this compound.

Caption: Decision workflow for proper segregation and disposal of the chemical waste.

References

  • CDMS.net. (2015). SAFETY DATA SHEET. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • ChemWhat. (n.d.). IMidazo[1,2-a]pyriMidine-2-carboxylic acid, 7-chloro-, ethyl ester. [Link]

  • PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.